Pentaethylene glycol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNLZLINWHATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027579 | |
| Record name | Pentaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11529 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4792-15-8, 113894-92-1 | |
| Record name | Pentaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Pentaethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol (PEG5), a monodisperse polyethylene glycol, serves as a crucial building block and linker in various scientific and pharmaceutical applications, including its role in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. Its defined length and hydrophilic nature make it an attractive component for modifying the pharmacokinetic and pharmacodynamic properties of molecules. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams.
Synthesis of this compound
The synthesis of monodisperse oligoethylene glycols like this compound can be approached through two main strategies: the stepwise addition of ethylene glycol units, often via the Williamson ether synthesis, and the controlled oligomerization of ethylene oxide.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including oligoethylene glycols. This method involves the reaction of an alcohol with a leaving group (such as a halide or tosylate) in the presence of a base. For the synthesis of this compound, a common strategy involves reacting a triethylene glycol derivative with a diethylene glycol derivative. A more controlled, stepwise approach can be performed on a solid support to minimize the formation of polydisperse products.[1]
This protocol describes the synthesis of this compound from triethylene glycol and 2-(2-chloroethoxy)ethanol.
Materials:
-
Triethylene glycol
-
Sodium hydride (NaH)
-
2-(2-chloroethoxy)ethanol
-
Dry tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Deionized water
-
Brine solution
Procedure:
-
Deprotonation of Triethylene Glycol: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triethylene glycol (1 equivalent) dissolved in dry THF.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Coupling Reaction: Add 2-(2-chloroethoxy)ethanol (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 66 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 85-92%[2] |
| Purity (crude) | Variable, contains unreacted starting materials and byproducts. |
Oligomerization of Ethylene Oxide
The industrial production of polyethylene glycols involves the anionic ring-opening polymerization of ethylene oxide.[3] By controlling the stoichiometry of the initiator (e.g., water or a shorter glycol) to the ethylene oxide monomer, the average chain length of the resulting PEG can be tuned. To obtain a higher fraction of this compound, a lower molecular weight polyethylene glycol can be used as the initiator.[4]
This protocol outlines the general procedure for the base-catalyzed oligomerization of ethylene oxide to produce lower molecular weight PEGs, including this compound.
Materials:
-
Ethylene oxide
-
Triethylene glycol (initiator)
-
Potassium hydroxide (catalyst)
-
Inert solvent (e.g., dioxane)
-
Pressurized reaction vessel
Procedure:
-
Catalyst and Initiator Charging: Charge the pressurized reaction vessel with triethylene glycol and potassium hydroxide under an inert nitrogen atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 120 °C).
-
Ethylene Oxide Addition: Carefully introduce a controlled amount of ethylene oxide into the reactor to achieve the target degree of polymerization (n=2 for the addition to triethylene glycol). The pressure should be carefully monitored.
-
Reaction: Maintain the reaction temperature and pressure until the desired conversion is achieved.
-
Termination and Neutralization: After the reaction is complete, cool the reactor and neutralize the catalyst with an acid (e.g., phosphoric acid).
-
The resulting mixture will contain a distribution of PEG oligomers, from which this compound must be purified.
Quantitative Data:
| Parameter | Value |
| Yield of PEG5 | Dependent on reaction conditions and purification efficiency. |
| Polydispersity | The product is a mixture of different PEG oligomers. |
Purification of this compound
The purification of this compound from reaction mixtures is crucial to obtain a monodisperse product suitable for high-purity applications. The primary methods employed are fractional distillation under reduced pressure, preparative high-performance liquid chromatography (HPLC), and recrystallization.
Fractional Distillation under Reduced Pressure
Fractional distillation is a powerful technique for separating liquids with close boiling points.[5] Due to the high boiling point of this compound, distillation is performed under reduced pressure to prevent thermal decomposition.
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A condenser
-
A receiving flask
-
A vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Assemble the fractional distillation apparatus.
-
Charge the round-bottom flask with the crude this compound.
-
Gradually reduce the pressure in the system to the desired level (e.g., <1 mmHg).
-
Begin heating the distillation flask.
-
Collect the fractions that distill over at the boiling point of this compound at the given pressure. Lower boiling impurities will distill first.
Quantitative Data:
| Parameter | Value |
| Boiling Point | 184 °C at 2 mmHg |
| Pressure | < 1 mmHg is preferable for lower temperatures |
| Purity (post-distillation) | >98% can be achieved depending on the efficiency of the column. |
| Recovery Yield | Typically 60-80%, depending on the initial purity and separation efficiency. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a highly effective method for isolating and purifying specific compounds from a mixture. For polar molecules like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed.
Instrumentation and Conditions:
-
Column: A suitable reversed-phase preparative column (e.g., C18).
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: Scaled up from an analytical method.
-
Injection Volume: Maximized for the column dimensions.
Procedure:
-
Dissolve the crude this compound in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Run the gradient method to separate the components.
-
Collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified product.
Quantitative Data:
| Parameter | Value |
| Purity (post-HPLC) | >99% |
| Recovery Yield | Can be high (>90%) but depends on the loading and separation efficiency. |
Recrystallization
Recrystallization is a purification technique for solid compounds, but it can also be applied to some liquid compounds that can be induced to crystallize, or by forming a solid derivative. Finding a suitable solvent system where the solubility of this compound is significantly different at high and low temperatures is key.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of a good solvent like ethanol and a poor solvent like hexane).
-
Slowly cool the solution to induce crystallization.
-
If crystals form, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data:
| Parameter | Value |
| Purity (post-recrystallization) | Can be very high, depending on the efficiency of the process. |
| Recovery Yield | Variable, as some material will remain in the mother liquor. |
Purity Analysis
The purity of this compound is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol
-
Column: A polar capillary column (e.g., a wax-type column) is suitable for analyzing glycols.
-
Injection: A small volume of a diluted sample is injected in split mode.
-
Oven Program: A temperature gradient is used to separate components based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometer: Operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.
Logical and Signaling Pathway Diagrams
PROTAC Mechanism of Action
This compound is frequently used as a flexible and hydrophilic linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.
Caption: Mechanism of PROTAC-mediated protein degradation using a PEG5 linker.
Experimental Workflow: Synthesis and Purification of a this compound Derivative
This diagram illustrates a typical workflow for the synthesis of a functionalized this compound derivative for use in applications like PROTAC synthesis.
Caption: Workflow for the synthesis and derivatization of this compound.
References
Pentaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, a class of polyether compounds known for their hydrophilicity, biocompatibility, and versatile chemical properties.[1][2] Its unique characteristics make it a valuable component in a wide array of applications, from industrial processes to advanced pharmaceutical formulations.[1][3] This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its applications in drug development.
Chemical and Physical Properties
This compound is a clear, colorless to light yellow, and slightly viscous liquid at room temperature.[1] It is miscible with water and soluble in many organic solvents, a property attributable to its hydrophilic polyether chain and terminal hydroxyl groups.
General and Structural Properties
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol | |
| CAS Number | 4792-15-8 | |
| Molecular Formula | C₁₀H₂₂O₆ | |
| Molecular Weight | 238.28 g/mol | |
| SMILES String | OCCOCCOCCOCCOCCO | |
| InChI Key | JLFNLZLINWHATN-UHFFFAOYSA-N |
Physical Properties
A summary of the key physical properties of this compound is presented below. These properties are crucial for its application in various scientific and industrial fields.
| Property | Value | Conditions | Reference |
| Appearance | Clear colorless to yellow liquid | Ambient | |
| Melting Point | -8.6 °C | ||
| Boiling Point | 184 °C | at 2 mmHg | |
| 338 - 340 °C | Atmospheric Pressure | ||
| Density | 1.126 g/mL | at 25 °C | |
| 1.12 g/mL | |||
| Refractive Index (n_D) | 1.462 | at 20 °C | |
| 1.460 | at 20 °C | ||
| Flash Point | > 110 °C (> 230 °F) | ||
| Vapor Pressure | 1.68E-06 mmHg | at 25°C | |
| Water Solubility | Miscible | ||
| Solubility in Organic Solvents | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the general methodologies for measuring key properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a substance like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is often employed to determine the boiling point at a reduced pressure.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Determination of Density
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be determined using various methods.
Methodology (using a pycnometer):
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed.
-
-
Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used to identify and assess its purity.
Methodology (using an Abbe Refractometer):
-
Apparatus: An Abbe refractometer, a constant temperature water bath.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Procedure:
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the water bath.
-
The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. For liquids, it is often determined using a viscometer.
Methodology (using a Capillary Viscometer):
-
Apparatus: A capillary viscometer (e.g., an Ostwald viscometer), a constant temperature bath, a stopwatch.
-
Procedure:
-
A known volume of this compound is introduced into the viscometer.
-
The viscomenter is placed in a constant temperature bath until the sample reaches thermal equilibrium.
-
The liquid is drawn up into the upper bulb of the viscometer by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.
-
-
Calculation: The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Applications in Drug Development
This compound's favorable properties, including its hydrophilicity, biocompatibility, and low toxicity, make it a valuable excipient and building block in drug development.
Solubility Enhancement
One of the primary applications of PEGs in pharmaceuticals is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). By incorporating this compound into a formulation, the overall hydrophilicity of the drug product can be increased, leading to improved dissolution and bioavailability.
Linker Technology
This compound is frequently used as a flexible and hydrophilic linker in the design of complex drug molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG linker can modulate the physicochemical properties of the conjugate, influencing its solubility, stability, and pharmacokinetic profile.
The following diagram illustrates the logical workflow of utilizing this compound as a linker in the development of an Antibody-Drug Conjugate (ADC).
Caption: Logical workflow for developing an Antibody-Drug Conjugate (ADC) using a this compound linker.
Nanoparticle Drug Delivery
This compound and other PEGs are extensively used to modify the surface of nanoparticles for drug delivery applications. This process, known as PEGylation, creates a hydrophilic and sterically hindered shell around the nanoparticle.
Benefits of PEGylation in Nanoparticle Drug Delivery:
-
Prolonged Circulation Time: The PEG layer reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), leading to a longer circulation half-life of the drug carrier.
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle from the immune system, reducing the likelihood of an immune response.
-
Improved Stability: The hydrophilic shell enhances the colloidal stability of the nanoparticles, preventing aggregation.
-
Enhanced Permeability and Retention (EPR) Effect: For cancer therapy, the prolonged circulation of PEGylated nanoparticles allows them to accumulate preferentially in tumor tissues through the EPR effect.
The following diagram illustrates the workflow for the preparation and application of PEGylated nanoparticles for targeted drug delivery.
Caption: Experimental workflow for the preparation and evaluation of PEGylated nanoparticles for drug delivery.
Safety and Handling
This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound possesses a unique combination of chemical and physical properties that make it a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its hydrophilicity, biocompatibility, and utility as a linker and surface modifier have solidified its role in modern pharmaceutical sciences. A thorough understanding of its properties and the experimental methods for their characterization is crucial for its effective application in developing innovative and effective therapeutic solutions.
References
Pentaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility characteristics of pentaethylene glycol in a variety of common organic solvents. Understanding these properties is critical for the effective application of this compound in diverse fields, including pharmaceutical formulations, chemical synthesis, and materials science. This document presents available solubility data, outlines a standard experimental protocol for solubility determination, and provides visual representations of key concepts to aid in comprehension and application.
Executive Summary
This compound, a member of the polyethylene glycol (PEG) family, is a clear, colorless, and viscous liquid. Its structure, featuring a flexible ethylene oxide backbone and terminal hydroxyl groups, imparts a distinct polarity that governs its solubility. Generally, this compound exhibits high solubility in polar organic solvents and is immiscible with non-polar aliphatic hydrocarbons. This guide will explore these characteristics in detail, providing a valuable resource for laboratory and development work.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value |
| Chemical Formula | C₁₀H₂₂O₆ |
| Molecular Weight | 238.28 g/mol [1][2] |
| Appearance | Clear, colorless to yellow liquid[3] |
| Density | 1.126 g/mL at 25 °C[3] |
| Boiling Point | 184 °C at 2 mmHg |
| Melting Point | -8.6 °C |
| Flash Point | >230 °F (>110 °C) |
| Water Solubility | Miscible |
Solubility of this compound and its Analogs in Organic Solvents
While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, its behavior can be reliably inferred from data on its close structural analogs, tetraethylene glycol and polyethylene glycol 200 (PEG-200), which has an average molecular weight very near to that of this compound. The following table summarizes the available qualitative and semi-quantitative solubility data for these compounds.
| Solvent Class | Solvent | This compound (Expected) | Tetraethylene Glycol | PEG-200 |
| Alcohols | Methanol | Miscible | Completely Soluble | Soluble |
| Ethanol | Miscible | Completely Soluble | Soluble | |
| Ketones | Acetone | Miscible | Completely Soluble | Soluble |
| Esters | Ethyl Acetate | Soluble | Soluble | Soluble |
| Ethers | Diethyl Ether | Sparingly Soluble | Soluble | Insoluble |
| Tetrahydrofuran (THF) | Miscible | Soluble | Soluble | |
| Chlorinated Solvents | Chloroform | Soluble | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble | Soluble | |
| Carbon Tetrachloride | Soluble | 62.0 (units not specified) | Soluble | |
| Aromatic Hydrocarbons | Benzene | Soluble | Completely Soluble | Soluble |
| Toluene | Soluble | 89.0 (units not specified) | Soluble | |
| Aliphatic Hydrocarbons | n-Hexane | Immiscible | Slightly Soluble | Insoluble |
| n-Heptane | Immiscible | Slightly Soluble | Insoluble |
Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant degree of dissolution, though not necessarily in all proportions. "Slightly Soluble" and "Sparingly Soluble" indicate low levels of dissolution. "Insoluble" and "Immiscible" indicate negligible dissolution.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its polar nature, due to the presence of ether linkages and terminal hydroxyl groups, dictates its high affinity for other polar molecules.
Caption: Intermolecular forces governing this compound solubility.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.
Principle
A surplus of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of thermodynamic equilibrium. After reaching equilibrium, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.
Materials and Apparatus
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Volumetric flasks
-
Stoppered glass flasks or vials
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., refractive index or mass spectrometer)
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Procedure
-
Preparation: Accurately weigh a known amount of this compound. Prepare the organic solvent of interest.
-
Sample Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume or weight of the solvent. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solute remaining at equilibrium.
-
Equilibration: Place the sealed flask in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to permit the undissolved this compound to settle. Separate the saturated supernatant from the excess solute by either centrifugation or filtration through a membrane filter that is compatible with the solvent.
-
Analysis: Accurately dilute a known aliquot of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID or HPLC.
-
Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Conclusion
This compound is a versatile compound with a solubility profile that makes it suitable for a wide array of applications, particularly those requiring a polar medium. Its miscibility with water and many polar organic solvents, coupled with its immiscibility with non-polar aliphatic hydrocarbons, provides a predictable framework for its use. For applications requiring precise solubility data, the shake-flask method outlined in this guide provides a robust and reliable experimental approach. This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and development of products and processes involving this compound.
References
Mass Spectrometry Fragmentation of Pentaethylene Glycol: A Technical Guide
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of pentaethylene glycol. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the characterization of polyethylene glycols and related compounds. This document outlines common fragmentation behaviors under various ionization techniques, presents quantitative data in a structured format, and details underlying experimental protocols.
Introduction
This compound (PEG 5), a member of the polyethylene glycol (PEG) family, is an oligomer consisting of five ethylene glycol units. Its chemical formula is C10H22O6, with a molecular weight of 238.28 g/mol .[1][2] The characterization of PEGs by mass spectrometry is crucial in various fields, including pharmaceuticals, materials science, and biochemistry. Understanding the fragmentation patterns is essential for structural elucidation and identification of these compounds in complex matrices. This guide focuses on the fragmentation behavior of this compound under common ionization methods such as Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI).
Experimental Protocols
The fragmentation patterns observed in mass spectrometry are highly dependent on the experimental conditions. Below are typical protocols for the analysis of this compound.
2.1 Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
A common method for analyzing volatile and semi-volatile compounds like this compound is GC-MS with EI.
-
Sample Preparation: this compound is typically dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).
-
Gas Chromatography (GC):
-
Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used.
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected in split mode to prevent column overloading.
-
Oven Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. For example, an initial temperature of 100°C, held for 2 minutes, followed by a ramp to 300°C at 10°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard 70 eV.
-
Source Temperature: Typically maintained around 230-250°C.[3]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 30-400 is typically sufficient to capture the molecular ion and its fragments.
-
2.2 Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for analyzing polar molecules like this compound, often directly from a liquid phase.
-
Sample Preparation: The sample is dissolved in a solvent mixture compatible with ESI, such as water/acetonitrile or methanol/water, often with the addition of a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) to promote ionization. For the analysis of deprotonated PEGs, a water/acetonitrile mixture is used.[4][5]
-
Infusion: The sample solution is directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI, positive or negative ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas: Nitrogen gas is used to desolvate the droplets, with a flow rate and temperature optimized for the specific instrument and analyte.
-
Collision-Induced Dissociation (CID): For tandem mass spectrometry (MS/MS) experiments, a collision gas (e.g., argon or nitrogen) is introduced into a collision cell to induce fragmentation of a selected precursor ion. The collision energy is varied to control the degree of fragmentation.
-
Fragmentation Patterns and Mechanisms
The fragmentation of this compound varies significantly with the ionization method employed.
3.1 Electron Ionization (EI) Fragmentation
Under EI conditions, this compound undergoes extensive fragmentation, and the molecular ion is often of very low abundance or not observed at all. The fragmentation is dominated by cleavage of the C-O and C-C bonds within the polyether chain.
The EI mass spectra of PEG oligomers are characterized by a series of oxonium ions. The major fragment ions observed for this compound are presented in the table below.
| m/z | Proposed Structure/Formula | Relative Abundance |
| 45 | [C2H5O]+ | High |
| 89 | [C4H9O2]+ | High |
| 133 | [C6H13O3]+ | Moderate |
| 177 | [C8H17O4]+ | Low |
Table 1: Prominent fragment ions of this compound in a 70 eV EI mass spectrum.
The ion at m/z 45 is often the base peak in the EI spectra of PEGs and can be attributed to the [CH2CH2OH]+ fragment. The subsequent ions at m/z 89, 133, and 177 correspond to the addition of one, two, and three ethylene glycol units, respectively.
3.2 Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+, [M+K]+) in positive ion mode, and deprotonated molecules [M-H]- in negative ion mode.
3.2.1 Positive Ion Mode ([M+H]+)
In positive ion ESI-MS/MS, protonated this compound undergoes sequential dissociation. The fragmentation pathways can involve the loss of one or two monomer units. The loss of a single C2H4O unit (44 Da) can occur via a 1,2-hydride shift rearrangement, leading to the elimination of acetaldehyde. The loss of two monomer units may proceed through the formation of a stable six-membered 1,4-dioxane ring.
3.2.2 Negative Ion Mode ([M-H]-)
The fragmentation of deprotonated PEGs, including this compound, is dominated by intramolecular SN2 reactions involving the terminal oxide anion. This leads to the characteristic loss of C2H4O monomer units (44 Da). Studies on smaller PEG oligomers have shown that the loss of an even number of monomer units is often favored. In addition to the loss of monomer units, minor fragmentation pathways such as H2 elimination and H2O loss have also been observed.
Visualization of Fragmentation Pathway
The following diagram illustrates the characteristic fragmentation of this compound under Electron Ionization, leading to the formation of the most abundant fragment ions.
Caption: EI fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is well-characterized and highly dependent on the ionization technique employed. Electron Ionization leads to extensive fragmentation, producing a series of characteristic oxonium ions, with the molecular ion often being absent. In contrast, soft ionization techniques like Electrospray Ionization typically yield intact molecular ions (or adducts), and subsequent tandem mass spectrometry reveals fragmentation pathways dominated by the sequential loss of ethylene glycol monomer units. A thorough understanding of these fragmentation patterns is indispensable for the accurate identification and structural characterization of this compound and related PEG compounds in various scientific and industrial applications.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Pentaethylene Glycol (CAS 4792-15-8)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Core Properties
Pentaethylene glycol (CAS 4792-15-8) is a member of the polyethylene glycol (PEG) family, characterized by a chain of five repeating ethylene glycol units with terminal hydroxyl groups.[1] Its chemical structure imparts high water solubility and makes it a versatile building block in various chemical syntheses.[1] It is also known by synonyms such as 3,6,9,12-Tetraoxatetradecane-1,14-diol and Pentaglycol.[2][3]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Reference |
| CAS Number | 4792-15-8 | [2] |
| Molecular Formula | C₁₀H₂₂O₆ | |
| Molecular Weight | 238.28 g/mol | |
| IUPAC Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
| SMILES | OCCOCCOCCOCCOCCO | |
| InChI Key | JLFNLZLINWHATN-UHFFFAOYSA-N |
| Physical Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -8.6 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Density | 1.126 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.462 | |
| Flash Point | >110 °C (>230 °F) | |
| Water Solubility | Miscible | |
| Purity (by GC) | ≥97% |
Spectroscopic data for this compound is available, confirming its chemical structure. The NIST Chemistry WebBook provides access to its mass and IR spectra.
Applications in Research and Development
This compound is a valuable tool for researchers, particularly in the fields of medicinal chemistry and materials science.
Linker in Proteolysis Targeting Chimeras (PROTACs)
A significant application of this compound is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain of this compound enhances the solubility and can influence the cell permeability of the PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the efficacy of a PROTAC.
Phase-Transfer Catalyst
Polyethylene glycols, including this compound, can act as phase-transfer catalysts (PTCs). They facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate. This is particularly useful in reactions involving an organic substrate and an inorganic nucleophile. Polymer-supported PEGs have been shown to be effective and recyclable PTCs.
References
Molecular weight and formula of pentaethylene glycol
An In-depth Technical Guide to Pentaethylene Glycol for Researchers and Drug Development Professionals
This compound is a member of the polyethylene glycol (PEG) family, a class of polymers widely utilized in scientific research and the pharmaceutical industry.[1][2] Its distinct properties, including high water solubility and biocompatibility, make it a valuable component in various applications.[3][4] This guide provides a comprehensive overview of this compound's molecular characteristics, applications, and relevant experimental methodologies.
Core Properties: Molecular Formula and Weight
This compound is a polyether consisting of five ethylene glycol units.[2] Its fundamental properties are summarized below:
-
Molecular Formula: C₁₀H₂₂O₆
-
Molecular Weight: 238.28 g/mol
-
Synonyms: 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₆ |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 4792-15-8 |
| Appearance | Clear, colorless to yellow liquid |
| Melting Point | -8.6 °C |
| Boiling Point | 184 °C at 2 mmHg |
| Density | 1.126 g/mL at 25 °C |
| Refractive Index | n20/D 1.462 |
| Flash Point | >110 °C (>230 °F) |
| Water Solubility | Miscible |
| pKa | 14.06 ± 0.10 (Predicted) |
Applications in Drug Development and Research
This compound's utility in the biomedical field is extensive, primarily due to the properties conferred by its polyethylene glycol chain.
-
Solubility Enhancement: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of conjugated molecules, which is particularly advantageous for the formulation of poorly soluble drugs.
-
PEGylation: As a discrete PEG linker, this compound is used in PEGylation, the process of covalently attaching PEG chains to therapeutic proteins or peptides. This modification can enhance the drug's plasma half-life, improve stability, and reduce immunogenicity.
-
PROTAC Linker: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the proper orientation of the two ligands.
-
Synthetic Intermediate: It is a versatile starting material for the synthesis of more complex molecules, such as crown ethers and other polyethers.
-
Bioconjugation: This compound is employed in bioconjugation processes, contributing to the development of targeted drug delivery systems and diagnostic tools.
Experimental Protocols
Detailed methodologies for experiments involving this compound are crucial for reproducible research. Below are examples of its application in chemical synthesis.
Synthesis of 15-Crown-5
This compound is a direct precursor for the synthesis of 15-crown-5, a common crown ether. The following protocol is based on a described method:
-
Reaction Setup: Dissolve this compound (0.02 mol) and p-toluenesulfonyl chloride (0.02 mol) in 30 mL of monoglyme.
-
Addition: Slowly add the solution dropwise over 2 hours to a stirred suspension of powdered sodium hydroxide (0.15 mol) in 30 mL of monoglyme at room temperature.
-
Reaction Completion: Continue stirring for an additional hour after the addition is complete.
-
Workup: Filter the reaction mixture and wash the precipitate with dichloromethane.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the 15-crown-5 complex.
-
Purification: The free 15-crown-5 can be obtained from the complex by thermolysis using a Kugelrohr distillation apparatus.
General Workflow for Solid-Phase Synthesis of Oligo(ethylene glycol) Derivatives
A stepwise, solid-phase synthesis approach allows for the creation of monodisperse PEG derivatives with precise lengths. The general workflow is as follows:
-
Resin Loading: The synthesis begins by attaching a starting oligoethylene glycol unit to a solid support, such as a Wang resin.
-
Deprotonation: The terminal hydroxyl group of the resin-bound PEG is deprotonated using a suitable base.
-
Coupling: The deprotonated species is then reacted with a monomer unit, such as a tosylated and protected oligoethylene glycol, to extend the chain via Williamson ether synthesis.
-
Deprotection: The protecting group (e.g., dimethoxytrityl) on the newly added monomer is removed to allow for the next coupling cycle.
-
Iteration: Steps 2-4 are repeated until the desired chain length is achieved.
-
Cleavage: The final PEG derivative is cleaved from the solid support using an acid, such as trifluoroacetic acid.
Visualizations of Workflows and Mechanisms
Diagrams illustrating the roles and synthesis of this compound-containing structures are provided below.
References
Pentaethylene Glycol: A Technical Guide to Safety and Handling for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol family, characterized by five repeating ethylene oxide units. Its unique physicochemical properties, including high water solubility and low volatility, make it a valuable excipient in pharmaceutical formulations, a reagent in chemical synthesis, and a component in various research applications.[1][2][3] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. Key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [4] |
| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol | [2] |
| CAS Number | 4792-15-8 | |
| Molecular Formula | C10H22O6 | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Colorless to yellow, viscous liquid | |
| Boiling Point | 184 °C at 2 mmHg | |
| Density | 1.126 g/mL at 25 °C | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Miscible with water |
Toxicological Profile
The toxicological profile of this compound is generally characterized by low acute toxicity. However, as with other ethylene glycols, it can cause irritation to the skin and eyes. The toxicity of polyethylene glycols tends to decrease as the molecular weight increases.
| Endpoint | Result | Species | Method | Reference(s) |
| Acute Oral Toxicity | LD50 > 2,000 mg/kg (for similar PEGs) | Rat | OECD Guideline 423 (Acute Toxic Class Method) | |
| Acute Dermal Toxicity | LD50 > 2,000 mg/kg (for similar PEGs) | Rat | OECD Guideline 402 | |
| Skin Irritation | Causes skin irritation (Category 2) | Rabbit | Based on GHS classifications | |
| Eye Irritation | Causes serious eye irritation (Category 2A) | Rabbit | Based on GHS classifications | |
| Skin Sensitization | Not expected to be a skin sensitizer | Guinea pig | Based on data for related ethylene glycols | |
| Genotoxicity (Ames Test) | Negative (for related ethylene glycols) | S. typhimurium | OECD Guideline 471 | |
| Genotoxicity (Chromosomal Aberration) | Negative (for related ethylene glycols) | Chinese Hamster Ovary (CHO) cells | OECD Guideline 473 | |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | N/A | N/A | |
| Reproductive Toxicity | Not expected to be a reproductive toxin | N/A | Based on data for related ethylene glycols |
Note: Specific quantitative toxicological data for this compound is limited. The data presented for acute toxicity and genotoxicity is based on studies of polyethylene glycols with similar molecular weights and should be considered representative.
Experimental Protocols for Safety Assessment
For researchers involved in the safety assessment of new chemical entities, understanding the methodologies behind toxicological testing is crucial. The following sections detail the principles of standard OECD guidelines used to evaluate the safety of chemicals like this compound.
Skin Irritation Testing (OECD Guideline 439)
The in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model is a validated alternative to traditional animal testing.
Methodology:
-
Tissue Culture: A three-dimensional RhE model, composed of human-derived keratinocytes, is used. This model mimics the structure and function of the human epidermis.
-
Test Substance Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After incubation and a post-treatment washing and incubation period, cell viability is determined using a quantitative method, typically the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced below 50% of the negative control.
Caption: Experimental workflow for in vitro skin irritation testing (OECD 439).
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to reduce the number of animals used and their suffering.
Methodology:
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose. Doses are selected from fixed levels (5, 50, 300, 2000 mg/kg).
-
Main Study: Groups of animals (typically female rats) are dosed at a single fixed dose level.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: Depending on the outcome (evident toxicity or no effect), the dose for the next group is adjusted up or down from the fixed dose levels.
-
Endpoint: The test endpoint is the identification of a dose that causes evident toxicity without mortality, which allows for classification of the substance according to the Globally Harmonised System (GHS).
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be used to control airborne concentrations.
-
Eyewash Stations and Safety Showers: Facilities where this compound is handled should be equipped with readily accessible eyewash stations and safety showers.
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended personal protective equipment when handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is essential.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.
Spill Response
The following flowchart outlines the general procedure for handling a this compound spill.
References
Pentaethylene Glycol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, purity grades, and applications of pentaethylene glycol, with a focus on its role in bioconjugation and as a pharmaceutical excipient.
This compound (PEG 5), a discrete polyethylene glycol compound with five ethylene glycol units, is a versatile molecule with significant applications in research and pharmaceutical development. Its unique properties, including hydrophilicity, biocompatibility, and low toxicity, make it a valuable component in various formulations and bioconjugation strategies. This technical guide provides a comprehensive overview of the commercial availability of this compound, its purity grades, and detailed experimental protocols relevant to its use.
Commercial Availability and Purity Grades
This compound is commercially available from a range of suppliers catering to both research and industrial needs. The purity of commercially available this compound is a critical parameter, particularly for pharmaceutical applications where stringent quality control is required. Suppliers typically offer several grades, with purity often determined by gas chromatography (GC).
For research purposes, standard grades with a purity of ≥98% are widely available. For more demanding applications, such as in the development of therapeutics, higher purity grades and GMP (Good Manufacturing Practice) grade material can be sourced. GMP-grade PEGs are manufactured under strict quality control to ensure batch-to-batch consistency and a well-defined impurity profile.[1][2]
Key commercial suppliers for various grades of this compound include:
-
Research Grade (≥98%):
-
High Purity and GMP Grade:
-
JenKem Technology (offers high purity >99% and GMP grade mPEGs)
-
BASF (provides pharmaceutical-grade PEGs)
-
BOC Sciences (offers cGMP grade PEG production)
-
Shilpa Pharma (manufacturer of PEG formulations with GMP compliance)
-
Cosutin (supplies pharmaceutical grade PEGs with GMP certification)
-
The following tables summarize the typical specifications for commercially available this compound.
Table 1: Typical Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4792-15-8 | |
| Molecular Formula | C10H22O6 | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.126 g/mL at 25 °C | |
| Boiling Point | 184 °C at 2 mmHg | |
| Refractive Index | ~1.462 at 20 °C |
Table 2: Common Purity Grades and Specifications of Commercial this compound
| Grade | Purity (by GC) | Key Suppliers | Notes |
| Research Grade | ≥98% | Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex, BroadPharm | Suitable for general laboratory use and proof-of-concept studies. |
| High Purity | >99% | JenKem Technology | For applications requiring higher purity and batch-to-batch consistency. |
| Pharmaceutical Grade / GMP | Varies by supplier; typically high purity with detailed impurity profile. | BASF, BOC Sciences, Shilpa Pharma, Cosutin | Manufactured under cGMP guidelines for use as excipients or in drug substance synthesis. |
Experimental Protocols
The utility of this compound in drug development often stems from its use as a hydrophilic linker to modify the properties of therapeutic molecules. This process, known as PEGylation, can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of a drug. The following protocols describe the chemical modification of this compound to create reactive intermediates for bioconjugation and methods for purity analysis.
Protocol 1: Synthesis of this compound di-p-toluenesulfonate (di-tosylate)
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound di-tosylate.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of α,ω-diamino-pentaethylene Glycol
This protocol details the conversion of this compound di-tosylate to a diamine-terminated linker, which can be used for conjugation to molecules containing carboxyl groups or other amine-reactive functionalities.
Materials:
-
This compound di-tosylate (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
Step 1: Synthesis of α,ω-diazido-pentaethylene glycol
-
Dissolve this compound di-tosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir overnight.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diazide intermediate.
Step 2: Reduction of the diazide to the diamine (Staudinger Reaction)
-
Dissolve the α,ω-diazido-pentaethylene glycol (1 equivalent) in THF.
-
Add triphenylphosphine (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Add water to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate phosphazene.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.
-
The aqueous layer containing the diamine product can be further purified if necessary.
Characterization:
-
Monitor the reaction progress and confirm the final product structure and purity using ¹H NMR and FT-IR spectroscopy.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-resolution NMR spectrometer
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = internal standard
-
Note: Careful selection of the internal standard and the integrated signals is crucial for accurate results.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: Workflow for the use of this compound as a linker in bioconjugation.
References
Theoretical Conformational Analysis of Pentaethylene Glycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies on the conformation of pentaethylene glycol (PEG5). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize polyethylene glycol and its oligomers in their work. Understanding the conformational landscape of PEG5 is crucial for predicting its physicochemical properties, its interactions with other molecules, and its performance in various applications, from drug delivery to surface modification.
This compound (HO[CH₂CH₂O]₅H), a short-chain polymer of ethylene oxide, exhibits significant flexibility, adopting a multitude of conformations in different environments. The overall shape of the molecule is determined by the rotational states around the various C-C and C-O bonds within its backbone. Theoretical and computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, have proven to be invaluable tools for elucidating the conformational preferences and dynamic behavior of this versatile molecule.
Fundamental Conformational Preferences
The conformation of the repeating ethylene glycol unit is primarily dictated by the dihedral angles along the O-C-C-O and C-O-C-C linkages. Ab initio studies on ethylene glycol, the fundamental building block of PEG, have established that the gauche conformation around the O-C-C-O dihedral is energetically more favorable than the trans conformation in the gas phase, largely due to the stabilizing effect of intramolecular hydrogen bonding.[1] However, in the liquid state and in aqueous solutions, intermolecular interactions with neighboring molecules and solvent can alter this preference, leading to a significant population of both gauche and trans conformers.[2][3] For the C-O-C-C dihedrals, the trans conformation is generally favored.
Quantitative Conformational and Structural Data
Molecular dynamics simulations provide a powerful means to statistically sample the conformational space of this compound and to calculate key structural and dynamic properties. The choice of force field is critical for the accuracy of these simulations. Recent studies have systematically evaluated various force fields for their ability to reproduce experimental properties of PEG oligomers.
Dihedral Angle Distributions
The distribution of dihedral angles is a fundamental descriptor of the conformational ensemble. While specific high-resolution data for all dihedrals of this compound is not extensively published in a single source, studies on closely related oligomers like tetraethylene glycol provide valuable insights. For the central O-C-C-O dihedral in liquid ethylene glycol, ab initio molecular dynamics simulations have shown a distribution with a majority of the population in the gauche state (approximately 40-90°) and a smaller but significant population in the trans state (approximately 150-180°).[2] The terminal HO-C-C-O dihedrals exhibit a broader distribution of angles.[2]
Table 1: Representative Dihedral Angle Preferences for the O-C-C-O Linkage in Ethylene Glycol Oligomers in the Liquid Phase
| Dihedral Angle | Conformation | Approximate Population (%) | Source |
| O-C-C-O | gauche (±60°) | ~78% | |
| O-C-C-O | trans (180°) | ~22% |
Note: Data is based on studies of ethylene glycol and is expected to be broadly representative of the individual ethylene glycol units within this compound.
Molecular Dimensions: End-to-End Distance and Radius of Gyration
The overall size and shape of the this compound molecule can be characterized by its end-to-end distance (the distance between the two terminal oxygen atoms) and its radius of gyration. These parameters are crucial for understanding its hydrodynamic properties and its ability to function as, for example, a linker in bioconjugates.
Table 2: Calculated Structural Properties of this compound and Related Oligomers from Molecular Dynamics Simulations at 328 K
| Oligomer | Force Field | Average End-to-End Distance (nm) | Average Radius of Gyration (nm) | Source |
| Tetraethylene Glycol (n=4) | Modified OPLS | ~0.9 - 1.0 | ~0.3 - 0.4 | |
| This compound (n=5) | Modified OPLS | ~1.1 - 1.2 | ~0.4 - 0.5 | |
| Hexaethylene Glycol (n=6) | GAFF | Not explicitly stated | 0.53 |
Note: The values for this compound with the modified OPLS force field are interpolated from the trends presented in the source for a series of oligomers.
Thermophysical Properties
The conformational ensemble of this compound directly influences its macroscopic thermophysical properties. Molecular dynamics simulations can predict these properties, and their agreement with experimental data serves as a key validation of the chosen force field.
Table 3: Comparison of Simulated and Experimental Thermophysical Properties of this compound at 328 K
| Property | Force Field | Simulated Value | Experimental Value | Source |
| Density (g/cm³) | GAFF | 1.07 | 1.08 | |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | GAFF | 0.11 | 0.10 | |
| Viscosity (mPa·s) | GAFF | 4.1 | 3.8 |
Theoretical Methodologies and Protocols
The following sections detail the typical computational protocols used in the theoretical study of this compound conformation.
Molecular Dynamics (MD) Simulations
MD simulations are the workhorse for studying the conformational dynamics of flexible molecules like this compound.
Protocol for a Typical MD Simulation of this compound:
-
System Setup:
-
A simulation box is created, typically cubic.
-
A specific number of this compound molecules (e.g., up to 1000) are randomly inserted into the box. For simulations in solution, solvent molecules (e.g., water) are added.
-
The initial density of the system is set to be lower than the expected equilibrium density.
-
-
Force Field Selection:
-
An appropriate force field is chosen to describe the inter- and intramolecular interactions. Commonly used force fields for PEG oligomers include:
-
GAFF (General AMBER Force Field): Known to provide good agreement with experimental thermophysical properties.
-
OPLS (Optimized Potentials for Liquid Simulations): Widely used, though some studies suggest it can overestimate viscosity for longer PEG oligomers. Modifications to the dihedral potentials may be necessary for improved accuracy.
-
-
Atomic charges are typically assigned using models such as 1.14*CM1A-LBCC.
-
-
Energy Minimization:
-
The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries introduced during the setup. This is often done using a steepest descent or conjugate gradient algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired simulation temperature (e.g., 328 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
This is followed by a period of equilibration under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.
-
-
Production Run:
-
Once equilibrated, a long simulation (the production run) is performed under the NPT ensemble, during which the trajectory data (atomic positions, velocities, and energies over time) is saved for analysis.
-
-
Analysis:
-
The saved trajectory is analyzed to calculate various properties, including:
-
Structural Properties: Radial distribution functions, end-to-end distance, radius of gyration.
-
Conformational Properties: Dihedral angle distributions.
-
Dynamic Properties: Self-diffusion coefficients.
-
Thermophysical Properties: Density, viscosity.
-
-
Software packages like GROMACS and LAMMPS are commonly used for both the simulation and the analysis.
-
Quantum Mechanics (QM) Calculations
QM calculations, particularly Density Functional Theory (DFT), are employed to study the intrinsic conformational energies of this compound and to validate force field parameters.
Protocol for a Typical QM Conformational Analysis:
-
Conformer Generation:
-
A set of initial guess geometries for different conformers of this compound is generated by systematically rotating the dihedral angles.
-
-
Geometry Optimization:
-
The geometry of each conformer is optimized to find the nearest local minimum on the potential energy surface. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G**).
-
-
Energy Calculation:
-
The relative electronic energies of the optimized conformers are calculated to determine their relative stabilities.
-
-
Frequency Analysis:
-
A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.
-
Visualizations of Theoretical Workflows
The following diagrams illustrate the logical flow of the theoretical methods described above.
Caption: Workflow of a typical molecular dynamics simulation study of this compound conformation.
Caption: Hierarchy and relationship of theoretical methods for studying this compound conformation.
References
Methodological & Application
Application Notes and Protocols for Utilizing Pentaethylene Glycol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties and biological activity of the PROTAC, including its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties. Pentaethylene glycol, a specific iteration of a PEG linker, offers a balance of flexibility and hydrophilicity, which can enhance the solubility and bioavailability of PROTAC molecules.[1] This document provides detailed application notes and protocols for the use of this compound as a PROTAC linker, with a focus on synthesis, biological evaluation, and data interpretation.
Key Advantages of this compound Linkers
This compound linkers offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units improves the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling and biological activity.[1]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the "chameleon-like" properties of PEG linkers can aid in cell membrane passage.
-
Optimal Length and Flexibility: The defined length of the this compound chain provides a degree of conformational flexibility that can facilitate the formation of a stable and productive ternary complex.[2]
-
Reduced Non-specific Binding: The hydrophilicity of the linker can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity.
-
Synthetic Tractability: this compound is a readily available and synthetically versatile building block for PROTAC synthesis.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The following tables summarize the degradation efficiency of representative PROTACs utilizing PEG linkers, targeting Bromodomain-containing protein 4 (BRD4) and Interleukin-1 receptor-associated kinase 4 (IRAK4). While the exact linker is not always specified as this compound in the literature, these examples with PEG linkers provide a relevant benchmark for expected efficacy.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| dBET6 | BRD4 | Cereblon (CRBN) | HepG2 | 23.32[3] | >90[3] |
| A1874 | BRD4 | MDM2 | - | Not Reported | >98 |
| PROTAC 1 | BRD4 | Cereblon (CRBN) | Burkitt's lymphoma (BL) | <1 | Not Reported |
Table 2: Degradation Efficiency of IRAK4-Targeting PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) |
| KT-474 | IRAK4 | Cereblon (CRBN) | THP-1 | 8.9 nM | 66.2 |
| KT-474 | IRAK4 | Cereblon (CRBN) | hPBMCs | 0.9 nM | 101.3 |
| Compound 3 | IRAK4 | von Hippel-Lindau (VHL) | PBMCs | 3 µM | 50 |
| Compound 9 | IRAK4 | von Hippel-Lindau (VHL) | Not Specified | 36 nM | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a VHL-based PROTAC with a this compound Linker
This protocol provides a general framework for the synthesis of a PROTAC utilizing a this compound linker to connect a target-binding ligand to a VHL E3 ligase ligand. This is a representative example and may require optimization based on the specific warhead used.
Materials:
-
Target-binding ligand with a suitable functional group for conjugation (e.g., a carboxylic acid)
-
Hydroxyproline-based VHL ligand with a free amine
-
This compound bis(p-toluenesulfonate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Alkylation of the VHL ligand:
-
Dissolve the VHL ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and stir the solution at room temperature.
-
Add a solution of this compound bis(p-toluenesulfonate) (1.2 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mono-alkylated VHL ligand with a terminal tosylate.
-
-
Displacement of the tosylate with azide:
-
Dissolve the purified mono-alkylated VHL ligand (1 equivalent) in DMF.
-
Add sodium azide (3 equivalents) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the azido-functionalized VHL-linker conjugate.
-
-
Reduction of the azide to an amine:
-
Dissolve the azido-functionalized VHL-linker conjugate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (1.5 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography to obtain the amine-functionalized VHL-linker conjugate.
-
-
Amide coupling with the target-binding ligand:
-
Dissolve the target-binding ligand (1 equivalent) in anhydrous DMF.
-
Add BOP reagent (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized VHL-linker conjugate (1 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HepG2 for BRD4)
-
PROTAC compound dissolved in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Signaling Pathway: BRD4 Degradation and Downstream Effects
Caption: Downstream effects of BRD4 degradation by a PROTAC.
References
Application Notes and Protocols for Pentaethylene Glycol in Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of hydrogels using pentaethylene glycol (PEG5) and its derivatives. The protocols detailed below are intended to serve as a foundational guide for the development of PEG5-based hydrogels for various biomedical applications, including controlled drug delivery and tissue engineering.
Introduction
Poly(ethylene glycol) (PEG) is a hydrophilic polymer widely utilized in the biomedical field due to its biocompatibility, non-immunogenicity, and resistance to protein adsorption[1]. Hydrogels fabricated from PEG derivatives, such as PEG diacrylate (PEGDA) and PEG dimethacrylate (PEGDM), offer a versatile platform for creating three-dimensional networks that can encapsulate therapeutic agents and cells. This compound (PEG5), a short-chain PEG, is of particular interest for creating hydrogels with high crosslinking densities and unique mechanical properties. The ability to tune the physicochemical properties of these hydrogels by modifying parameters such as polymer concentration and crosslinking chemistry makes them ideal candidates for a range of applications.
Applications in Drug Delivery and Tissue Engineering
This compound-based hydrogels serve as excellent vehicles for the controlled release of therapeutics. The crosslinked network structure governs the diffusion of encapsulated molecules, allowing for sustained release profiles. By adjusting the hydrogel's properties, the release kinetics of various drugs, from small molecules to larger biologics, can be precisely controlled.
In tissue engineering, these hydrogels can act as scaffolds that mimic the natural extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. The bio-inert nature of PEG can be modified by incorporating bioactive molecules, such as peptides with cell-adhesion domains (e.g., RGD), to enhance cellular interaction and tissue integration.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of PEG-based hydrogels and are tailored for the use of low molecular weight derivatives like this compound diacrylate (PEGDA) or dimethacrylate (PEGDM).
Protocol 1: Photopolymerization of this compound Diacrylate (PEGDA) Hydrogels
This protocol describes the synthesis of PEGDA hydrogels using UV-initiated photopolymerization.
Materials:
-
This compound diacrylate (PEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug or biological molecule (optional)
-
UV light source (365 nm)
Procedure:
-
Preparation of Precursor Solution:
-
Prepare a stock solution of the photoinitiator in PBS (e.g., 10% w/v).
-
Dissolve the desired concentration of PEGDA (e.g., 10-50% w/v) in PBS.
-
If encapsulating a therapeutic, dissolve it in the PBS prior to adding PEGDA.
-
Add the photoinitiator solution to the PEGDA solution to a final concentration of 0.05-0.5% (w/v) and mix thoroughly.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes). The polymerization time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.
-
-
Washing and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.
-
Allow the hydrogel to swell to equilibrium in PBS, typically for 24-48 hours, with periodic changes of the PBS.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
The swelling ratio provides insight into the crosslinking density of the hydrogel.
-
Record the weight of the swollen hydrogel (Ws).
-
Lyophilize the hydrogel to remove all water and record the dry weight (Wd).
-
Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd
B. Mechanical Testing (Compression):
Mechanical properties are crucial for applications where the hydrogel will experience physiological loads.
-
Prepare cylindrical hydrogel samples.
-
Use a universal mechanical testing machine to perform unconfined compression tests at a defined strain rate (e.g., 1 mm/min).
-
The compressive modulus can be determined from the linear region of the stress-strain curve.
Quantitative Data
The properties of hydrogels are highly dependent on the specific formulation. The following tables provide representative data for PEG-based hydrogels, illustrating how properties can be tuned. While specific data for this compound is limited, these tables, derived from studies on various low molecular weight PEGs, serve as a guide for predicting the behavior of PEG5-based hydrogels.
Table 1: Mechanical Properties of PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | PEGDA Concentration (w/v) | Compressive Modulus (kPa) | Reference |
| 575 | 10% | 150 ± 20 | |
| 575 | 20% | 450 ± 50 | |
| 700 | 10% | 120 ± 15 | |
| 700 | 20% | 380 ± 40 | |
| 3400 | 10% | 30 ± 5 | |
| 3400 | 20% | 150 ± 20 |
Table 2: Swelling Ratio of PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | PEGDA Concentration (w/v) | Swelling Ratio (Q) | Reference |
| 575 | 10% | 5 ± 0.5 | |
| 575 | 20% | 3 ± 0.3 | |
| 700 | 10% | 8 ± 1 | |
| 700 | 20% | 5 ± 0.5 | |
| 3400 | 10% | 15 ± 2 | |
| 3400 | 20% | 10 ± 1 |
Visualizations
Hydrogel Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound-based hydrogels via photopolymerization.
Cellular Response to Hydrogel Implantation and Drug Release
Upon implantation, a hydrogel interacts with the surrounding tissue, which can initiate a local inflammatory response. This response, along with the inherent degradation of the hydrogel, influences the release of the encapsulated drug. The released therapeutic can then act on target cells, modulating specific signaling pathways.
Conclusion
This compound-based hydrogels offer a highly tunable and biocompatible platform for a variety of biomedical applications. By carefully selecting the synthesis parameters, researchers can design hydrogels with specific mechanical properties, swelling behaviors, and degradation kinetics to suit their needs in drug delivery and tissue engineering. The protocols and data presented here provide a starting point for the development and characterization of these promising biomaterials. Further research focusing specifically on this compound and its derivatives will undoubtedly expand their applications and lead to new innovations in medicine.
References
Applications of Pentaethylene Glycol in Bioconjugation Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG5) is a discrete, monodisperse polyethylene glycol (PEG) linker that has emerged as a valuable tool in the field of bioconjugation. Its defined chain length offers precise control over the spacing between conjugated molecules, a critical factor in optimizing the biological activity and pharmacokinetic properties of biotherapeutics. The hydrophilic and biocompatible nature of the this compound moiety enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and can prolong circulation half-life. These properties make this compound an ideal linker for a wide range of applications, including the development of antibody-drug conjugates (ADCs), peptide modifications, nanoparticle surface functionalization, and the creation of targeted drug delivery systems.
This document provides detailed application notes and experimental protocols for the use of this compound in various bioconjugation techniques. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the advantages of this versatile linker in their work.
Key Applications of this compound in Bioconjugation
The unique properties of this compound make it suitable for several key applications in bioconjugation:
-
Antibody-Drug Conjugates (ADCs): As a linker in ADCs, this compound connects a potent cytotoxic drug to a monoclonal antibody. Its hydrophilicity can help to mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[1] The defined length of the PEG5 linker ensures a specific distance between the antibody and the drug, which can influence the drug's release and activity at the target site.
-
Peptide and Protein Modification (PEGylation): The covalent attachment of this compound to peptides and proteins can significantly improve their therapeutic properties. PEGylation with PEG5 can enhance solubility, protect against proteolytic degradation, and reduce renal clearance, thereby extending the in-vivo half-life.[2]
-
Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles with this compound creates a hydrophilic shield that reduces opsonization (the process of marking a pathogen for ingestion and destruction by a phagocyte) and clearance by the mononuclear phagocyte system (MPS).[3][4] This "stealth" effect prolongs the circulation time of the nanoparticles, increasing their chances of accumulating at the target tissue, for example, through the enhanced permeability and retention (EPR) effect in tumors.
-
Targeted Drug Delivery: Heterobifunctional this compound linkers, possessing different reactive groups at each end, are instrumental in constructing targeted drug delivery systems. One end of the linker can be attached to a therapeutic agent, while the other end is conjugated to a targeting moiety, such as a peptide or antibody, that directs the conjugate to specific cells or tissues.
Synthesis of Functionalized this compound Derivatives
To be used in bioconjugation, this compound must first be functionalized with reactive groups that can form stable covalent bonds with biomolecules. The following are protocols for the synthesis of common amine-reactive, thiol-reactive, and bioorthogonal derivatives of this compound.
Protocol 1: Synthesis of Azido-Pentaethylene Glycol
This protocol describes the conversion of this compound to its azido-derivative, a key precursor for "click chemistry" bioconjugation. The synthesis proceeds via a mesylate intermediate.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mesylation of this compound:
-
Dissolve this compound (1 equivalent) and triethylamine (4 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated this compound.
-
-
Azidation of Mesylated this compound:
-
Dissolve the mesylated this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.[5]
-
Add sodium azide (5 equivalents per mesylate group).
-
Heat the reaction mixture to 65°C and stir for 16 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield azido-pentaethylene glycol.
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic peak for the methylene protons adjacent to the azide group in the ¹H NMR spectrum (around 3.3-3.4 ppm) indicates successful azidation.
Quantitative Data for Synthesis of Functionalized this compound
| Parameter | Mesylation Yield | Azidation Yield | Reference |
| Typical Yield | >95% | >95% |
Experimental Protocols for Bioconjugation
The following protocols detail common bioconjugation reactions using functionalized this compound linkers.
Protocol 2: Amine-Reactive Conjugation using this compound-NHS Ester
This protocol describes the conjugation of a this compound-N-hydroxysuccinimide (NHS) ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be conjugated
-
This compound-NHS Ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange it with an amine-free buffer using a desalting column or dialysis.
-
-
Preparation of this compound-NHS Ester Solution:
-
Equilibrate the vial of this compound-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-NHS Ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound-NHS Ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound-NHS Ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization:
-
Determine the degree of conjugation (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Protocol 3: Thiol-Reactive Conjugation using this compound-Maleimide
This protocol outlines the conjugation of a this compound-maleimide to a biomolecule containing a free thiol group (e.g., a cysteine residue).
Materials:
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
This compound-Maleimide
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA
-
Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Thiol-Containing Biomolecule:
-
Dissolve the biomolecule in the conjugation buffer. If the biomolecule has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.
-
-
Preparation of this compound-Maleimide Solution:
-
Dissolve the this compound-Maleimide in a suitable solvent (e.g., DMF, DMSO, or the conjugation buffer) immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound-Maleimide solution to the thiol-containing biomolecule solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, which will show a shift in the molecular weight of the modified biomolecule.
-
Confirm the conjugation and determine its efficiency using HPLC and Mass Spectrometry.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the conjugation of an azide-functionalized this compound to an alkyne-containing biomolecule.
Materials:
-
Azido-Pentaethylene Glycol derivative
-
Alkyne-containing biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Deionized water, PBS, or a mixture of water and a water-miscible organic solvent (e.g., DMSO, t-butanol)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
Dissolve the azide- and alkyne-containing molecules in the desired reaction solvent.
-
-
Catalyst Premix:
-
A few minutes before starting the conjugation, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-containing biomolecule and a 1.5 to 5-fold molar excess of the Azido-Pentaethylene Glycol derivative.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.
-
Characterization:
-
Confirm the formation of the triazole linkage and the purity of the conjugate using ¹H NMR, Mass Spectrometry, and HPLC.
Quantitative Data for Bioconjugation Reactions
| Parameter | This compound-NHS Ester Conjugation | This compound-Maleimide Conjugation | CuAAC "Click Chemistry" | Reference |
| Molar Excess of Linker | 10-20 fold | 10-20 fold | 1.5-5 fold | |
| Typical Reaction Time | 0.5-2 hours | 1-2 hours (RT) or overnight (4°C) | 1-4 hours | |
| Typical pH | 7.2-8.0 | 6.5-7.5 | 4-11 | |
| Typical Yield | Dependent on protein and conditions | Dependent on biomolecule and conditions | >90% |
Application in Antibody-Drug Conjugates (ADCs)
This compound linkers are particularly advantageous in the construction of ADCs. The following workflow illustrates the general process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Pentaethylene Glycol as a Crosslinker in Polymer Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG5), a discrete and short-chain hydrophilic polymer, and its derivatives, such as this compound diacrylate (PEG5DA) and this compound dimethacrylate (PEG5DM), are emerging as critical crosslinking agents in the synthesis of advanced polymeric materials for biomedical applications. Their precise molecular weight, biocompatibility, and ability to form well-defined network structures make them ideal candidates for creating hydrogels with tunable mechanical properties, controlled degradation rates, and predictable drug release profiles. These characteristics are of paramount importance in the fields of tissue engineering, regenerative medicine, and targeted drug delivery.
This document provides detailed application notes and experimental protocols for utilizing this compound-based crosslinkers in the synthesis of hydrogels. It is intended to guide researchers in the fabrication and characterization of these materials for various biomedical applications.
Advantages of this compound Crosslinkers
Hydrogels crosslinked with this compound derivatives offer several distinct advantages:
-
High Biocompatibility: Poly(ethylene glycol) is well-known for its non-toxic and non-immunogenic nature, leading to minimal adverse reactions in biological systems.[1]
-
Tunable Mechanical Properties: By varying the concentration of the PEG5 crosslinker and the overall polymer content, the mechanical properties of the resulting hydrogel, such as stiffness and elasticity, can be precisely controlled to mimic various soft tissues.[2][3]
-
Controlled Swelling Behavior: The hydrophilic nature of the PEG5 backbone allows for significant water absorption, forming a soft, tissue-like material. The degree of swelling can be modulated by adjusting the crosslinking density.[4]
-
Controlled Drug Release: The mesh size of the hydrogel network, which is determined by the crosslinking density, governs the diffusion rate of encapsulated molecules. This allows for the sustained and controlled release of therapeutic agents, from small molecule drugs to larger proteins.[5]
-
Facile Synthesis: Hydrogels crosslinked with PEG5 derivatives can be readily synthesized using techniques such as photopolymerization, which allows for rapid and in-situ formation of the polymer network under mild conditions.
Data Presentation: Physicochemical Properties of Low Molecular Weight PEG-Crosslinked Hydrogels
The following tables summarize key quantitative data for hydrogels crosslinked with low molecular weight polyethylene glycol diacrylates (PEGDA), which serve as a proxy for this compound diacrylate (PEG5DA) due to their similar molecular weights.
Table 1: Mechanical Properties of Low Molecular Weight PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | Tensile Strength (MPa) | Compression Strength (MPa) | Shore A Hardness |
| 250 | 20.45 ± 3.31 | 233.55 ± 19.15 | 76.50 ± 0.81 |
| 575 | 1.68 ± 0.65 | 15.67 ± 2.03 | 66.20 ± 0.75 |
| 700 | 1.90 ± 0.30 | 20.92 ± 2.65 | 70.90 ± 0.94 |
Table 2: Swelling Properties of Low Molecular Weight PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | UV Exposure Time (min) | Swelling Ratio (in distilled water) | Mesh Size (nm) |
| 700 | 1 | ~8.5 - 9.5 | ~2.3 |
| 700 | 2 | ~7.5 - 8.5 | ~2.2 |
| 700 | 3 | ~7.0 - 8.0 | ~2.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Diacrylate (PEG5DA)
This protocol describes the synthesis of the crosslinker itself from this compound.
Materials:
-
This compound (PEG5)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
2 M Potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve a known amount of dry this compound in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath. Add triethylamine (a 1:2 molar ratio of PEG5 to TEA is recommended).
-
Slowly add acryloyl chloride (a 1:4 molar ratio of PEG5 to acryloyl chloride is recommended) dropwise to the stirring solution.
-
Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Purification:
-
Wash the resulting solution with 2 M K₂CO₃ solution in a separatory funnel.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Precipitate the this compound diacrylate product by adding the filtered solution to cold diethyl ether.
-
-
Drying and Storage: Collect the precipitate by filtration and dry it under vacuum. Store the final product at -20°C under an argon atmosphere until use.
-
Characterization: Confirm the structure and purity of the synthesized PEG5DA using ¹H-NMR spectroscopy.
Protocol 2: Fabrication of a PEG5DA Hydrogel for Drug Delivery via Photopolymerization
This protocol details the steps for creating a drug-loaded hydrogel using the synthesized PEG5DA.
Materials:
-
This compound diacrylate (PEG5DA)
-
Phosphate-buffered saline (PBS, 1X, pH 7.4)
-
Photoinitiator (e.g., Irgacure 2959)
-
Therapeutic agent (e.g., a model protein like bovine serum albumin or a small molecule drug)
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Preparation of Pre-polymer Solution:
-
Dissolve the desired concentration of PEG5DA (e.g., 10-30% w/v) in 1X PBS.
-
Add the photoinitiator to the PEG5DA solution. A common concentration is 0.05-0.1% w/v.
-
If encapsulating a therapeutic agent, dissolve it in the pre-polymer solution at the desired concentration. Ensure the agent is stable under UV exposure.
-
-
Hydrogel Fabrication:
-
Pipette the pre-polymer solution into the molds of the desired shape and thickness.
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 1-5 minutes). The exposure time will influence the crosslinking density and mechanical properties of the hydrogel.
-
-
Swelling and Purification:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Immerse the hydrogels in an excess of sterile PBS to allow them to swell to equilibrium and to leach out any unreacted monomers and photoinitiator. Change the PBS solution several times over a 24-hour period.
-
-
Characterization:
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel to determine the swelling ratio.
-
Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel.
-
Drug Release Study: Place the drug-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, collect aliquots of the release medium and quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Visualizations
Caption: Workflow for the synthesis of this compound diacrylate (PEG5DA).
Caption: Experimental workflow for fabricating a drug-loaded PEG5DA hydrogel.
Caption: Simplified signaling pathway initiated by drug release from a hydrogel.
References
- 1. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pentaethylene Glycol in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical bottleneck in structural biology, paramount for elucidating three-dimensional protein structures through X-ray crystallography. The formation of well-ordered crystals is a multi-parametric problem, with the choice of precipitating agent being a key determinant of success. Polyethylene glycols (PEGs) are the most widely used and successful class of precipitants for macromolecular crystallization.[1][2] This document focuses on the specific role and application of pentaethylene glycol, a low-molecular-weight PEG, in inducing and optimizing protein crystals.
This compound, often used in the form of PEG 400 (a mixture of PEGs with an average molecular weight of 400 g/mol ), acts primarily through a mechanism known as the "volume exclusion effect" or "depletion interaction".[3][4] By occupying a significant volume in the solution, these polymer chains reduce the amount of solvent available to the protein molecules. This effectively increases the protein concentration and promotes the intermolecular interactions necessary for nucleation and crystal growth.[3] Low-molecular-weight PEGs, like this compound, are particularly effective for some proteins and can also play a role in stabilizing the protein structure.
Mechanism of Action
The primary mechanism by which this compound and other PEGs induce protein crystallization is through creating a crowded molecular environment. This can be understood through the following key principles:
-
Volume Exclusion: PEGs are large, flexible polymers that occupy a significant portion of the solution's volume, thereby excluding the protein molecules from this space. This effectively concentrates the protein and promotes self-association.
-
Depletion Interaction: The exclusion of the polymer from the immediate vicinity of the protein molecules creates an osmotic pressure gradient, pushing the protein molecules together. This attractive force, known as the depletion interaction, is a major driving force for crystallization.
-
Modulation of Solubility: By altering the solvent properties, this compound reduces the solubility of the protein, driving the system towards a supersaturated state, which is a prerequisite for crystal formation.
The interplay of these factors creates a favorable environment for the ordered packing of protein molecules into a crystal lattice. The choice of PEG molecular weight is crucial, as different sizes can have varying effects on protein solubility and crystal packing.
Data Presentation: Crystallization Conditions with Low-Molecular-Weight PEGs
The following table summarizes successful crystallization conditions for various proteins using low-molecular-weight PEGs, including PEG 400, which is chemically similar to this compound. This data is compiled from published research and serves as a starting point for designing crystallization screens.
| Protein Target | Protein Conc. (mg/mL) | This compound (PEG 400) Conc. (% w/v) | Buffer & pH | Salt(s) & Concentration | Additive(s) | Temperature (°C) | Crystal Size (mm) | Diffraction Resolution (Å) | Reference |
| MtrD (Membrane Protein) | 0.2 mM | 30 | 0.1 M Na-Bicene, pH 8.5 | 0.1 M (NH₄)₂SO₄, 0.05 M BaCl₂ | 9% Glycerol | Room Temp. | 0.2 x 0.2 x 0.2 | Not Specified | |
| Aquaporin Z (AqpZ) | Not Specified | 27-30 | MES, pH 6.5 | Not Specified | Seleno-methionine derivative protein | Not Specified | 0.2 - 0.3 (hexagonal) | 1.35 | |
| RNA Oligomers (various) | Not Specified | Not Specified | Various | Various | Not Specified | Not Specified | Diffraction-quality | Not Specified | |
| Cytochrome bc1 complex | Not Specified | Various | Not Specified | Not Specified | Not Specified | 20 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the most common protein crystallization techniques utilizing this compound are provided below. The hanging drop and sitting drop vapor diffusion methods are the most popular due to their simplicity and requirement for small sample volumes.
Protocol 1: Hanging Drop Vapor Diffusion
This technique involves suspending a drop of protein-precipitant mixture over a larger reservoir of the precipitant solution.
Materials:
-
Purified protein solution (typically 5-20 mg/mL)
-
This compound (or PEG 400) stock solution (e.g., 50% w/v)
-
Buffer stock solution (e.g., 1 M Tris, HEPES, etc.)
-
Salt stock solution (e.g., 1 M NaCl, (NH₄)₂SO₄, etc.)
-
24-well crystallization plates (VDX plates)
-
Siliconized glass cover slips
-
High-vacuum grease
-
Micropipettes and tips
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the reservoir solution (containing the desired final concentration of this compound, buffer, and salt) into a well of the 24-well plate.
-
Apply Grease: Apply a thin, even ring of high-vacuum grease around the rim of the well.
-
Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the protein solution.
-
Add Precipitant: Add 1 µL of the reservoir solution to the protein drop. Avoid introducing bubbles. Some researchers prefer not to mix the drop, allowing for diffusion to occur naturally.
-
Seal the Well: Invert the cover slip and place it over the well, with the drop hanging in the center. Gently press on the cover slip to create an airtight seal with the grease.
-
Incubate: Store the plate in a stable temperature environment (e.g., 4°C or room temperature) and monitor for crystal growth over several days to weeks.
Protocol 2: Sitting Drop Vapor Diffusion
In this method, the protein-precipitant drop is placed on a post that sits in the middle of the reservoir.
Materials:
-
Same as for Hanging Drop, but with sitting drop crystallization plates (e.g., Cryschem plates).
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the reservoir solution into the well of the sitting drop plate.
-
Prepare the Drop: Pipette 1 µL of the protein solution onto the sitting drop post.
-
Add Precipitant: Add 1 µL of the reservoir solution to the protein drop on the post.
-
Seal the Well: Seal the well with clear sealing tape or a cover slip.
-
Incubate: Store the plate at a constant temperature and monitor for crystal formation.
Mandatory Visualizations
Logical Relationship of Crystallization Parameters
Caption: Interplay of key parameters influencing protein crystallization.
Experimental Workflow: Vapor Diffusion Crystallization
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Pentaethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective and safe nanomedicines. Pentaethylene glycol (PEG5), a short-chain hydrophilic polymer, offers a versatile platform for enhancing the biocompatibility, stability, and pharmacokinetic profile of various nanoparticles. Its defined length and chemical properties allow for precise control over surface characteristics, making it an attractive option for applications in drug delivery, bioimaging, and diagnostics.
PEGylation, the process of attaching polyethylene glycol chains to a surface, is a well-established strategy to confer "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS) and prolonging their circulation time in the bloodstream.[1][2][3] Shorter PEG chains, such as this compound, are of particular interest as they can provide sufficient hydrophilicity and steric hindrance to improve stability while potentially offering advantages in terms of cellular uptake and interaction with target tissues compared to longer PEG chains.[1][4]
These application notes provide an overview of the use of this compound for the surface modification of gold, iron oxide, and quantum dot nanoparticles. Detailed protocols for the synthesis, functionalization, and characterization of these nanoparticles are provided, along with methods for assessing their stability, biocompatibility, and cellular uptake.
Key Advantages of this compound Modification
-
Enhanced Biocompatibility: The hydrophilic nature of the this compound layer reduces non-specific protein adsorption (opsonization), leading to decreased immunogenicity and improved biocompatibility.
-
Improved Colloidal Stability: The steric hindrance provided by the PEG5 chains prevents nanoparticle aggregation in biological media with high ionic strength.
-
Prolonged Circulation Time: By minimizing uptake by the MPS, PEG5-modified nanoparticles exhibit longer circulation half-lives, increasing the probability of reaching their target site.
-
Versatile for Further Functionalization: The terminal hydroxyl group of this compound can be readily modified with various functional groups (e.g., amines, carboxylates, thiols) to enable the conjugation of targeting ligands, drugs, or imaging agents.
Applications
This compound-modified nanoparticles are being explored for a range of biomedical applications:
-
Drug Delivery: As carriers for chemotherapeutic agents, proteins, and nucleic acids, offering controlled release and targeted delivery. The use of PEGylated nanoparticles for the delivery of Proteolysis Targeting Chimeras (PROTACs) is a particularly promising area of research.
-
Bioimaging: Functionalized quantum dots and iron oxide nanoparticles can be used as contrast agents for in vivo imaging techniques such as fluorescence imaging and magnetic resonance imaging (MRI).
-
Diagnostics: Gold nanoparticles with PEG5 surface modification can be employed in colorimetric biosensors and other diagnostic assays.
Data Presentation: Physicochemical Properties of PEG-Modified Nanoparticles
The following tables summarize typical changes in the physicochemical properties of nanoparticles upon surface modification with short-chain polyethylene glycols. While specific data for this compound (PEG5) is often embedded within broader studies, these tables provide expected trends.
Table 1: Hydrodynamic Diameter of Nanoparticles Before and After Modification with Short-Chain PEG
| Nanoparticle Core | Core Size (nm) | Hydrodynamic Diameter (nm) - Unmodified | Hydrodynamic Diameter (nm) - PEG Modified | Reference(s) |
| Gold (AuNP) | ~15 | Not Reported | 20-50 | |
| Iron Oxide (IONP) | 10 | 10 | 25 | |
| Iron Oxide (IONP) | 10 | Not Reported | 154.4 (±8.3) | |
| Graphene Quantum Dot | ~36 | 45.76 | 28.2 |
Table 2: Zeta Potential of Nanoparticles Before and After Modification with Short-Chain PEG
| Nanoparticle Core | Zeta Potential (mV) - Unmodified | Zeta Potential (mV) - PEG Modified | Reference(s) |
| Gold (AuNP) | Not Reported | -8.419 | |
| Iron Oxide (IONP) | Not Reported | +24.9 (±5.1) | |
| Graphene Quantum Dot | -27.4 | -14.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes a one-step method for the synthesis of gold nanoparticles where this compound acts as both a reducing and stabilizing agent.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (10 mM)
-
This compound (HO-(CH₂CH₂O)₅-H)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized (DI) water
Procedure:
-
In a clean Erlenmeyer flask, prepare a solution of this compound in DI water. A typical concentration is 0.1 M.
-
Adjust the pH of the this compound solution to ~7.0 using the 1 M NaOH solution.
-
Heat the solution to boiling with vigorous stirring.
-
To the boiling solution, rapidly inject the required volume of the 10 mM HAuCl₄ solution to achieve the desired final gold concentration (e.g., 0.25 mM).
-
Continue boiling and stirring for 15-30 minutes. A color change from yellow to deep red indicates the formation of gold nanoparticles.
-
Allow the solution to cool to room temperature with continuous stirring.
-
The resulting PEG5-AuNP solution can be purified by centrifugation (e.g., 12,000 rpm for 30 minutes) and resuspension in DI water to remove excess reactants. Repeat the washing step three times.
-
Store the purified PEG5-AuNPs at 4°C.
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak, typically around 520 nm.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
-
Zeta Potential: Measure the surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and morphology of the nanoparticle cores.
Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs) with a this compound-Silane Linker
This protocol describes the covalent attachment of this compound to pre-synthesized iron oxide nanoparticles using a silane-based linker. This method provides a stable and robust coating.
Materials:
-
Oleic acid-coated iron oxide nanoparticles (dispersed in a nonpolar solvent like toluene)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound-NHS ester (HO-(CH₂CH₂O)₅-NHS) - May require custom synthesis or sourcing.
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethanol
-
DI water
Procedure:
Step 1: Synthesis of Amine-Functionalized IONPs
-
Disperse the oleic acid-coated IONPs in a mixture of ethanol and DI water.
-
Add APTES to the nanoparticle dispersion and stir vigorously at room temperature for 24 hours to allow for silanization of the nanoparticle surface.
-
Purify the amine-functionalized IONPs by magnetic separation and wash repeatedly with ethanol and DI water to remove excess APTES.
-
Resuspend the purified nanoparticles in DI water.
Step 2: Conjugation of this compound-NHS Ester
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the this compound-NHS ester to the dispersion, followed by the addition of DIPEA as a catalyst. The molar ratio of amine groups on the IONPs to the NHS ester should be optimized, but a 1:5 ratio is a good starting point.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the PEG5-IONPs by magnetic separation and wash thoroughly with DMF and then DI water to remove unreacted PEG linker and byproducts.
-
Resuspend the purified PEG5-IONPs in a suitable buffer (e.g., PBS).
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the PEG coating by identifying characteristic peaks of the ether linkages (C-O-C).
-
Thermogravimetric Analysis (TGA): Quantify the amount of PEG grafted onto the nanoparticle surface.
-
DLS and Zeta Potential: Assess the change in hydrodynamic size and surface charge after modification.
-
TEM: Observe the core size and morphology of the IONPs.
Protocol 3: Functionalization of Quantum Dots (QDs) with Thiolated this compound
This protocol outlines the ligand exchange method to functionalize quantum dots with a custom-synthesized thiolated this compound. This is a common method for making QDs water-soluble and biocompatible.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) capped with organic ligands (e.g., trioctylphosphine oxide - TOPO)
-
This compound-thiol (HS-(CH₂CH₂O)₅-H) - Requires custom synthesis.
-
Chloroform
-
Methanol
-
Potassium hydroxide (KOH)
Procedure:
Step 1: Synthesis of this compound-Thiol (Illustrative) This is a representative synthesis and may require optimization.
-
React this compound with tosyl chloride in the presence of a base to form a tosylated intermediate.
-
Displace the tosyl group with a thiol group using a reagent like sodium hydrosulfide.
-
Purify the resulting this compound-thiol by column chromatography.
Step 2: Ligand Exchange
-
Dissolve the hydrophobic QDs in chloroform.
-
In a separate vial, dissolve the this compound-thiol in methanol with a small amount of KOH to deprotonate the thiol group.
-
Add the methanolic solution of the thiolated PEG to the QD solution in chloroform.
-
Stir the biphasic mixture vigorously at room temperature for several hours. The phase transfer of the QDs from the chloroform phase to the methanol phase indicates successful ligand exchange.
-
Separate the methanol phase containing the now water-soluble PEG5-QDs.
-
Purify the PEG5-QDs by precipitation with a non-solvent like ethyl acetate, followed by centrifugation and redispersion in an aqueous buffer.
Characterization:
-
Fluorescence Spectroscopy: Measure the quantum yield and emission spectra of the QDs to ensure their optical properties are maintained after functionalization.
-
DLS and Zeta Potential: Characterize the size and surface charge of the hydrophilic QDs.
-
FTIR Spectroscopy: Confirm the presence of the PEG coating.
Assessment of Nanoparticle Properties
Protocol 4: In Vitro Stability Assessment
This protocol assesses the colloidal stability of PEG5-modified nanoparticles in physiologically relevant media.
Materials:
-
PEG5-modified nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium containing 10% fetal bovine serum (FBS)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Disperse the PEG5-modified nanoparticles in DI water, PBS, and cell culture medium with 10% FBS at a fixed concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspensions at time zero.
-
Incubate the suspensions at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the suspensions and measure the hydrodynamic diameter and PDI using DLS.
-
Plot the change in size and PDI over time to assess the stability. A significant increase in size or PDI indicates aggregation and instability.
Protocol 5: In Vitro Biocompatibility and Cytotoxicity Assay (MTT Assay)
This protocol evaluates the effect of PEG5-modified nanoparticles on cell viability using the MTT assay.
Materials:
-
PEG5-modified nanoparticles
-
A suitable cell line (e.g., HeLa, MCF-7, or a non-cancerous line like L929)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PEG5-modified nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the wells. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 6: Cellular Uptake Study
This protocol describes a method to quantify the cellular uptake of PEG5-modified nanoparticles.
Materials:
-
PEG5-modified nanoparticles
-
A suitable cell line (e.g., RAW 264.7 macrophages for assessing non-specific uptake)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a fluorescence-based method if the nanoparticles or a conjugated dye are fluorescent.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a known concentration of the PEG5-modified nanoparticles in cell culture medium.
-
Incubate for a specific time period (e.g., 4 hours or 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with PBS.
-
For ICP-MS analysis, digest the cell pellet with aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve the nanoparticles and release the metal ions. Dilute the digested sample to a known volume.
-
Quantify the amount of the metallic element (e.g., Au, Fe) in the sample using ICP-MS.
-
Normalize the amount of metal to the number of cells or the total protein content of the cell lysate to determine the uptake per cell.
Visualization of Workflows and Concepts
Experimental Workflow for Nanoparticle Surface Modification
Logic Diagram of PEGylation Benefits
Signaling Pathway Evasion by PEGylated Nanoparticles
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. The effect of poly(ethylene glycol) coating on colloidal stability of superparamagnetic iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Pentaethylene Glycol Terminal Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaethylene glycol (PEG5), a discrete and monodisperse polyethylene glycol, is a valuable building block in bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and biocompatibility make it an ideal linker for modifying proteins, peptides, nanoparticles, and small molecule drugs. The functionalization of its terminal hydroxyl groups is a critical first step to enable the covalent attachment of these biomolecules. This document provides detailed application notes and experimental protocols for the common functionalization of this compound's terminal hydroxyl groups into tosylates, amines, carboxylic acids, and N-hydroxysuccinimide (NHS) esters.
I. Functionalization Strategies Overview
The terminal hydroxyl groups of this compound can be readily converted into a variety of reactive functional groups. The choice of functionalization strategy depends on the desired application and the target molecule for conjugation. The most common transformations include:
-
Tosylation: Conversion of the hydroxyl groups to p-toluenesulfonates (tosylates) creates excellent leaving groups, facilitating subsequent nucleophilic substitution reactions, such as amination or azidation.
-
Amination: Direct or indirect conversion of hydroxyl groups to primary amines allows for conjugation to carboxylic acids, activated esters (like NHS esters), and aldehydes or ketones through reductive amination.
-
Carboxylation: Oxidation of the terminal hydroxyl groups to carboxylic acids enables conjugation to amines using carbodiimide chemistry.
-
NHS Ester Formation: Activation of the terminal carboxyl groups as N-hydroxysuccinimide esters provides a highly reactive moiety for efficient and specific reaction with primary amines under mild conditions, forming stable amide bonds.
II. Data Presentation: Quantitative Summary of Functionalization Reactions
The following table summarizes typical quantitative data for the functionalization of this compound. Please note that yields and purity can vary depending on reaction conditions, scale, and purification methods.
| Functionalization Reaction | Product | Typical Yield (%) | Typical Purity (%) | Key Characterization Techniques |
| Mono-tosylation | This compound monotosylate | 60 - 80[1] | >95 | 1H NMR, Mass Spectrometry |
| Di-tosylation | This compound ditosylate | >90 | >98 | 1H NMR, Mass Spectrometry |
| Di-amination (via Ditosylate) | This compound diamine | 80 - 95[2] | >98 | 1H NMR, Mass Spectrometry |
| Mono-carboxylation (Oxidation) | This compound mono-carboxylic acid | 50 - 70 | >95 | 1H NMR, Mass Spectrometry |
| Di-carboxylation (Oxidation) | This compound di-carboxylic acid | 80 - 90[3] | >95 | 1H NMR, Mass Spectrometry |
| Mono-NHS Ester Formation | This compound mono-NHS ester | 70 - 90 | >95 | 1H NMR, FT-IR |
| Di-NHS Ester Formation | This compound di-NHS ester | 70 - 90 | >95 | 1H NMR, FT-IR |
III. Experimental Protocols
A. Tosylation of this compound
1. Mono-tosylation of this compound
This protocol aims to selectively tosylate one of the two hydroxyl groups.
-
Materials:
-
This compound (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in a minimal amount of pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in pyridine to the cooled PEG5 solution with constant stirring.
-
Allow the reaction to stir at 0 °C for 4-6 hours and then let it warm to room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the monotosylated product.
-
2. Di-tosylation of this compound
This protocol aims to tosylate both hydroxyl groups.
-
Materials:
-
This compound (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
-
-
Procedure:
-
Follow the same procedure as for mono-tosylation, but use 2.2 equivalents of p-toluenesulfonyl chloride.
-
Purification can often be achieved by precipitation from a cold diethyl ether/hexane mixture, followed by filtration and drying under vacuum.
-
B. Amination of this compound (via Ditosylate)
-
Materials:
-
This compound ditosylate (1 equivalent)
-
Sodium azide (NaN₃) (2.5 equivalents)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃) (2.2 equivalents) or Hydrogen gas with Pd/C catalyst
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Azidation: Dissolve this compound ditosylate in DMF and add sodium azide. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. After cooling, pour the reaction mixture into ice water and extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate to obtain the diazide intermediate.
-
Reduction (Staudinger Reaction): Dissolve the diazide intermediate in THF and add triphenylphosphine. Stir the reaction at room temperature for 12-24 hours. Add water to the reaction mixture and continue stirring for another 6-8 hours to hydrolyze the phosphine imine intermediate. Concentrate the solution and purify by appropriate methods (e.g., extraction or chromatography) to obtain the diamine.
-
Reduction (Catalytic Hydrogenation): Alternatively, dissolve the diazide in ethanol or methanol, add a catalytic amount of 10% Pd/C, and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite and concentrate the filtrate to obtain the diamine.
-
C. Carboxylation of this compound (Jones Oxidation)
-
Materials:
-
This compound (1 equivalent)
-
Jones reagent (Chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
Isopropyl alcohol
-
Sodium bicarbonate
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the solution with vigorous stirring. The color of the reaction mixture will change from orange/red to green. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Quench the excess oxidant by adding isopropyl alcohol until the green color persists.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture to remove chromium salts.
-
Extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl and extract the dicarboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the product.
-
D. N-Hydroxysuccinimide (NHS) Ester Formation
-
Materials:
-
This compound dicarboxylic acid (1 equivalent)
-
N-Hydroxysuccinimide (NHS) (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the this compound dicarboxylic acid and N-hydroxysuccinimide in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation.
-
IV. Mandatory Visualizations
A. Chemical Reaction Pathways
Caption: Chemical pathways for functionalizing this compound.
B. Experimental Workflow for Functionalization and Conjugation
Caption: General workflow for PEG5 functionalization and bioconjugation.
C. Logical Relationship of Functional Groups for Bioconjugation
Caption: Common conjugation chemistries using functionalized PEG5.
References
Application Notes and Protocols for Pentaethylene Glycol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentaethylene glycol (PEG5) in drug delivery systems. This compound, a discrete and short-chain oligo(ethylene glycol), offers unique advantages in the design of sophisticated therapeutics due to its defined length, hydrophilicity, and biocompatibility. This document details the synthesis of functionalized PEG5, its incorporation into various drug delivery platforms, and protocols for characterization and evaluation.
Introduction to this compound in Drug Delivery
This compound (HO-(CH₂CH₂O)₅-H) is a monodisperse polyethylene glycol derivative with precisely five ethylene glycol units. Unlike polydisperse PEGs, its defined molecular weight and structure allow for the creation of more homogeneous and well-characterized drug conjugates and delivery systems.[1][2][3] The hydrophilic nature of PEG5 enhances the solubility and stability of hydrophobic drugs, while its biocompatibility minimizes immunogenicity.[1][4] Short-chain PEGs, such as PEG5, are particularly valuable as linkers in antibody-drug conjugates (ADCs) and for the surface functionalization of nanoparticles, where precise control over spacing and hydrophilicity is crucial.
Key Applications of this compound
This compound is a versatile building block for various drug delivery systems, including:
-
Drug Conjugates: As a linker to covalently attach drugs to targeting moieties like antibodies or peptides, enhancing their pharmacokinetic profiles.
-
Nanoparticle Functionalization: For surface modification of nanoparticles to improve their stability, reduce aggregation, and provide "stealth" properties to evade the immune system.
-
Micelle Formation: As the hydrophilic block in amphiphilic block copolymers that self-assemble into micelles for encapsulating hydrophobic drugs.
-
Hydrogel Formation: As a component in the synthesis of hydrogels for the controlled release of therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional this compound Linker
This protocol describes the synthesis of a heterobifunctional this compound linker with a terminal alkyne group for "click" chemistry and a mesylate group for further functionalization, based on general methods for oligo(ethylene glycol) functionalization.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Propargyl bromide
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
3% Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Monopropargylation of this compound:
-
In a two-neck round-bottom flask under an inert atmosphere, suspend NaH (0.7 eq) in anhydrous THF.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF over 30 minutes with stirring.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add a solution of propargyl bromide (1.0 eq) in anhydrous THF dropwise over 1 hour.
-
Stir the reaction for 1 hour at room temperature, then heat to 60 °C for 15 hours.
-
Quench the reaction with 3% HCl and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain alkyne-functionalized this compound.
-
-
Mesylation of Alkyne-Functionalized this compound:
-
Dissolve the alkyne-functionalized this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of MsCl (0.9 eq) in anhydrous DCM over 1 hour.
-
Allow the reaction to proceed at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Wash the reaction mixture with 3% HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the alkyne-PEG5-mesylate linker.
-
Characterization:
-
Confirm the structure and purity of the synthesized linker using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Preparation of this compound-Functionalized Gold Nanoparticles
This protocol outlines the surface functionalization of gold nanoparticles with a thiol-terminated this compound for improved stability and biocompatibility.
Materials:
-
Gold nanoparticles (AuNPs)
-
Thiol-pentaethylene glycol (HS-PEG5)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesize or obtain commercially available gold nanoparticles of the desired size.
-
Prepare a solution of HS-PEG5 in PBS.
-
Add the HS-PEG5 solution to the AuNP suspension with gentle stirring. The molar ratio of HS-PEG5 to AuNPs will depend on the nanoparticle size and desired surface coverage.
-
Allow the mixture to react for several hours at room temperature to facilitate the formation of the gold-thiol bond.
-
Purify the PEGylated AuNPs by centrifugation to remove excess, unbound HS-PEG5. Resuspend the pellet in fresh PBS. Repeat this washing step three times.
Characterization:
-
Size and Morphology: Analyze the size and shape of the functionalized nanoparticles using Transmission Electron Microscopy (TEM).
-
Hydrodynamic Diameter and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).
-
Surface Functionalization: Confirm the presence of the PEG5 layer using techniques such as X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 3: Preparation and Drug Loading of this compound-Based Micelles
This protocol describes the preparation of micelles from an amphiphilic block copolymer containing a hydrophilic this compound block and a hydrophobic poly(ε-caprolactone) (PCL) block, and their loading with a hydrophobic drug like curcumin.
Materials:
-
mPEG5-PCL block copolymer
-
Curcumin
-
Chloroform
-
Distilled water
Procedure:
-
Micelle Preparation (Nano-precipitation method):
-
Dissolve the mPEG5-PCL copolymer (e.g., 20 mg) and curcumin (e.g., 8 mg) in chloroform (2 ml).
-
Inject this organic solution drop-wise into distilled water (25 ml) under magnetic stirring.
-
Continue stirring at room temperature until the chloroform has completely evaporated, allowing for the self-assembly of curcumin-loaded micelles.
-
Characterization and Quantitative Analysis:
-
Particle Size and Polydispersity Index (PDI): Measure the size distribution and PDI of the micelles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and size of the micelles using Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the micellar solution.
-
Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of curcumin using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
-
| Parameter | Typical Value | Reference |
| Micelle Size (AFM) | 73.8 nm | |
| Encapsulation Efficiency | 88 ± 3.32% |
Visualizations
Caption: General workflow for synthesis, formulation, and characterization.
Caption: Drug release mechanisms from PEG5-based delivery systems.
Data Summary
The use of discrete, short-chain PEG linkers, such as those analogous to this compound, has been shown to improve the properties of drug delivery systems. The following table summarizes representative quantitative data from studies on short-chain PEG-based systems.
| Delivery System | Drug/Payload | PEG Length | Key Finding | Quantitative Data | Reference |
| Gold Nanoparticles | - | Tetraethylene Glycol (PEG4) | Short-chain PEG increases clearance rate compared to long-chain PEG. | - | |
| Affibody-Drug Conjugate | MMAE | 4 kDa PEG | PEG insertion prolongs half-life. | 2.5-fold half-life extension compared to no PEG. | |
| Affibody-Drug Conjugate | MMAE | 10 kDa PEG | Longer PEG chain further extends half-life but reduces cytotoxicity. | 11.2-fold half-life extension and 22-fold reduction in cytotoxicity. | |
| Polymeric Micelles | Docetaxel | PEG-PRL | High drug loading and sustained release. | Drug Loading Content: 11.2 ± 0.4% | |
| Polymeric Micelles | Docetaxel | PEG-PRL | High encapsulation efficiency. | Encapsulation Efficiency: 67.2 ± 2.4% |
Conclusion
This compound and other discrete, short-chain PEGs are valuable tools in the development of advanced drug delivery systems. Their well-defined structure allows for precise control over the physicochemical properties of drug conjugates, nanoparticles, and other formulations. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in creating safer and more effective targeted therapies. Further research is warranted to fully elucidate the in vivo behavior and potential for specific biological interactions of this compound-based systems.
References
Pentaethylene Glycol: A Versatile and Sustainable Solvent for Organic Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pentaethylene glycol (PEG-5) is emerging as a highly promising solvent for a variety of organic reactions, aligning with the principles of green chemistry. Its unique properties, including high boiling point, thermal stability, miscibility with a range of solvents, and its potential to act as a phase-transfer catalyst, make it an attractive alternative to conventional volatile organic solvents. This document provides a detailed overview of its applications, supported by experimental protocols and key data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents, and post-reaction work-up procedures.
| Property | Value | Reference |
| Molecular Formula | C10H22O6 | |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Boiling Point | 184 °C at 2 mm Hg | [1] |
| Melting Point | -8.6 °C | [1] |
| Density | 1.126 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.462 | [1] |
| Flash Point | >110 °C (>230 °F) | |
| Water Solubility | Miscible | |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate |
Applications in Organic Synthesis
This compound's utility as a reaction medium spans several important classes of organic transformations. Its ability to dissolve a variety of organic compounds and inorganic salts, coupled with its non-volatile nature, provides a safe and efficient reaction environment.
Palladium-Catalyzed Cross-Coupling Reactions
Polyethylene glycols, including this compound, have demonstrated significant potential as solvents for palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions. The polar nature of the glycol solvent can stabilize catalytic species and facilitate the dissolution of inorganic bases, often enhancing reaction rates and yields. Furthermore, the solvent and catalyst can often be recycled, adding to the sustainability of the process.
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
This protocol is based on procedures developed for low molecular weight polyethylene glycols and serves as a starting point for optimization with this compound.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., triethylamine, K₂CO₃)
-
This compound
-
Anhydrous diethyl ether or ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
-
Add this compound (5 mL).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diethyl ether or ethyl acetate (20 mL) to the mixture and stir vigorously.
-
Separate the organic layer. The this compound layer containing the catalyst can be retained for recycling.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for Heck Reactions in Polyethylene Glycols (for comparison):
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Ethyl acrylate | Pd(OAc)₂ (3) | Et₃N | PEG-2000 | 80 | 8 | 90 | |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (3) | Et₃N | PEG-2000 | 80 | 10 | 92 | |
| 4-Chlorobromobenzene | Butyl vinyl ether | Pd(OAc)₂ (3) | Et₃N | PEG-2000 | 80 | 12 | 88 |
Synthesis of Metal Nanoparticles
This compound can serve as both a solvent and a stabilizing agent in the synthesis of metal nanoparticles. The hydroxyl groups and ether linkages of the glycol can coordinate to the surface of the nanoparticles, preventing aggregation and controlling their growth. This "green" synthesis approach avoids the use of harsh reducing agents and organic solvents.
This protocol is based on a general method for the green synthesis of silver nanoparticles in an aqueous PEG solution.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Reducing agent (e.g., β-D-glucose, plant extract)
-
Deionized water
Procedure:
-
Prepare a dilute aqueous solution of this compound (e.g., 0.1 wt%).
-
Dissolve silver nitrate in the this compound solution to a final concentration of approximately 1.0 M.
-
Add the reducing agent (e.g., a 1.0 M aqueous solution of β-D-glucose) to the mixture while stirring.
-
Maintain the reaction mixture at a constant temperature (e.g., 45 °C) in the dark to prevent photochemical reactions.
-
The formation of silver nanoparticles is indicated by a color change in the solution (typically to a yellowish-brown).
-
The reaction progress and nanoparticle formation can be monitored by UV-Vis spectroscopy, observing the appearance of the surface plasmon resonance (SPR) peak characteristic of AgNPs.
-
The resulting nanoparticle suspension can be used directly for further applications or the nanoparticles can be isolated by centrifugation.
Characterization Data for AgNPs Synthesized in PEG:
| Precursor | Stabilizer | Reducing Agent | Stirring Time (h) | Average Diameter (nm) | Reference |
| AgNO₃ | PEG | β-D-glucose | 3 | 10.60 | |
| AgNO₃ | PEG | β-D-glucose | 6 | 11.23 | |
| AgNO₃ | PEG | β-D-glucose | 24 | 15.30 | |
| AgNO₃ | PEG | β-D-glucose | 48 | 25.31 |
Condensation Reactions
The polar and protic nature of this compound makes it a suitable medium for various condensation reactions, such as aldol and Knoevenagel condensations. It can facilitate the dissolution of reactants and catalysts, and its high boiling point allows for reactions to be carried out at elevated temperatures if required.
Logical Relationship for a Base-Catalyzed Aldol Condensation:
This protocol is a general procedure that can be adapted for the aldol condensation of various aldehydes and ketones in a greener solvent system.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
Base (e.g., aqueous NaOH or KOH)
-
This compound
Procedure:
-
In a flask, dissolve the aldehyde (1.0 mmol) and the ketone (1.0 mmol or in excess) in this compound (5-10 mL).
-
Slowly add an aqueous solution of the base (e.g., 20% NaOH) to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carbonyl compound.
Solvent and Catalyst Recycling
A significant advantage of using this compound as a solvent is the potential for its recovery and reuse, along with the catalyst in many cases. This is typically achieved by extracting the product with a less polar, volatile organic solvent, leaving the non-volatile glycol and the often polar catalyst behind.
Workflow for Solvent and Catalyst Recycling:
Conclusion
This compound presents itself as a versatile and environmentally benign solvent for a range of organic transformations. Its favorable physicochemical properties, coupled with its potential for recycling, make it a strong candidate for inclusion in the toolkit of researchers and professionals in drug development and chemical synthesis. While specific protocols for this compound are still emerging, the wealth of information available for other low molecular weight polyethylene glycols provides a solid foundation for its application and further exploration. The protocols and data presented here serve as a guide for initiating work with this promising green solvent. Further optimization of reaction conditions for specific applications is encouraged to fully harness the potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Pentaethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the removal of common impurities from commercial-grade pentaethylene glycol (P5G).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Vacuum Distillation: | ||
| Product is not distilling at the expected temperature/pressure. | - Inaccurate pressure reading.- Leak in the vacuum system.- Presence of non-volatile impurities raising the boiling point.- Thermal decomposition of the product. | - Calibrate your vacuum gauge.- Check all joints and seals for leaks using a high-vacuum grease. Ensure all glassware is free of cracks.- Consider an initial purification step like solvent extraction or filtration if significant solid impurities are present.- Ensure the heating mantle temperature is not excessively high to avoid localized overheating and degradation. |
| Distillate is discolored (yellow/brown). | - Thermal decomposition at high temperatures.- Oxidation of this compound.- Co-distillation of colored impurities. | - Lower the distillation temperature by using a higher vacuum.[1] - Ensure a leak-free system to prevent oxygen ingress.- Consider a pre-treatment with activated carbon to adsorb colored impurities before distillation. |
| "Bumping" or unstable boiling in the distillation flask. | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a high-quality stir bar and stir plate to ensure smooth boiling.- Ensure the heating mantle is appropriately sized for the flask and provides even heat distribution. |
| Column Chromatography: | ||
| This compound elutes too quickly (in the solvent front) on a reversed-phase column. | - The mobile phase is too polar, leading to insufficient retention of the polar P5G. | - Increase the aqueous component of the mobile phase (e.g., start with a higher water percentage in a water/acetonitrile gradient).- Consider using a more polar column chemistry, such as one with polar end-capping. |
| This compound streaks or shows poor peak shape on a silica gel column. | - Strong interaction between the hydroxyl groups of P5G and the acidic silanol groups on the silica surface.- Sample overload. | - Use a more polar eluent system. For highly polar compounds, a small percentage of a polar modifier like methanol in dichloromethane or chloroform can be effective.[2] Adding a small amount of a basic modifier like ammonium hydroxide in methanol can also help for very polar compounds.[2]- Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
| Difficulty separating P5G from other glycol oligomers (e.g., tetraethylene glycol, hexaethylene glycol). | - Insufficient column resolution. | - Use a longer column or a stationary phase with smaller particle size.- Optimize the gradient elution to improve separation between the closely related oligomers.[3] |
| Solvent Extraction: | ||
| Poor recovery of this compound from the desired phase. | - Incorrect solvent system for partitioning.- Insufficient mixing of the two phases. | - Select a solvent system where P5G has a high partition coefficient for the desired phase. This often requires empirical testing.- Ensure vigorous mixing of the two phases to maximize the surface area for extraction, followed by complete phase separation. |
| Emulsion formation at the interface of the two liquid phases. | - High concentration of the glycol or impurities acting as surfactants. | - Add a small amount of a saturated salt solution (brine) to "break" the emulsion.- Centrifuge the mixture to aid in phase separation. |
Experimental Protocols & Data
Method 1: High-Purity Fractional Vacuum Distillation
This method is highly effective for removing less volatile and non-volatile impurities, as well as water.
Protocol:
-
Drying (Optional but Recommended): If the commercial P5G contains significant water, it can be removed by azeotropic distillation with toluene using a Dean-Stark apparatus prior to vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with high-vacuum grease.[4] Use a calibrated vacuum gauge and a cold trap to protect the vacuum pump.
-
Distillation:
-
Place the this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system. A pressure of approximately 2 mmHg is recommended.
-
Once the desired vacuum is stable, begin heating the distillation flask gently using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual water or solvents) separately.
-
The main fraction of pure this compound should distill at approximately 184 °C at 2 mmHg.
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
Discontinue the distillation before the flask boils to dryness to avoid the concentration of potentially unstable impurities.
-
-
Shutdown: Cool the system to room temperature before slowly re-introducing air to the apparatus.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is suitable for removing impurities with different polarities and for separating adjacent glycol oligomers.
Protocol:
-
Column and Mobile Phase:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: High-purity water.
-
Mobile Phase B: High-purity acetonitrile.
-
-
Gradient Elution: A gradient elution is necessary to separate components with varying polarities. A typical gradient might be:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) to retain the polar P5G.
-
Gradually increase the percentage of Mobile Phase B to elute the P5G and then any less polar impurities.
-
The exact gradient profile will need to be optimized based on the specific impurity profile.
-
-
Detection: Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is recommended.
-
Fraction Collection: Collect the fractions corresponding to the main P5G peak.
-
Solvent Removal: Remove the mobile phase from the collected fractions using a rotary evaporator to obtain the purified product.
Method 3: Liquid-Liquid Extraction
This method is useful for removing highly polar or non-polar impurities from this compound.
Protocol:
-
Solvent Selection: Choose a solvent system of two immiscible liquids where the impurities have a strong preference for one phase and the this compound for the other. A common system involves an aqueous phase and a non-polar organic solvent (e.g., hexane) or a more polar organic solvent (e.g., ethyl acetate).
-
Extraction:
-
Dissolve the commercial this compound in the first solvent (e.g., water).
-
Transfer the solution to a separatory funnel.
-
Add the second, immiscible solvent.
-
Shake the funnel vigorously to ensure thorough mixing, periodically venting to release pressure.
-
Allow the layers to fully separate.
-
-
Separation: Drain the layer containing the purified P5G. Repeat the extraction of this layer with fresh solvent from the other phase to improve purity.
-
Solvent Removal: Remove the solvent from the purified P5G solution using a rotary evaporator.
Summary of Purification Efficiency
The following table summarizes the expected purity levels achievable with each method for commercial-grade this compound.
| Purification Method | Typical Starting Purity | Expected Final Purity | Primary Impurities Removed |
| Fractional Vacuum Distillation | ~97-98% | >99.5% | Water, other glycol oligomers, non-volatile residues, colored impurities. |
| Preparative HPLC | ~97-98% | >99.8% | Closely related organic impurities, other glycol oligomers. |
| Liquid-Liquid Extraction | ~97-98% | >99% | Highly polar or non-polar impurities, depending on the solvent system. |
Process Flow and Logic Diagrams
Caption: Workflow for selecting a this compound purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound? A1: Common impurities can include water, other ethylene glycol oligomers (such as tetraethylene glycol and hexaethylene glycol), residual catalysts from synthesis, and colored compounds formed during manufacturing or storage. Depending on the manufacturing process, trace amounts of ethylene oxide and 1,4-dioxane may also be present in polyethylene glycols generally.
Q2: Why is vacuum distillation necessary for purifying this compound? A2: this compound has a high boiling point at atmospheric pressure (approximately 340°C). Heating to this temperature can cause thermal decomposition, leading to the formation of new impurities and a lower yield of the desired product. Vacuum distillation lowers the boiling point to a more manageable temperature (e.g., 184°C at 2 mmHg), minimizing the risk of degradation.
Q3: My this compound is yellow. Which purification method is best for color removal? A3: For color removal, fractional vacuum distillation is often effective as colored impurities are typically less volatile than the this compound itself. Pre-treatment with activated carbon can also be used to adsorb colored compounds before distillation.
Q4: How can I remove water from my this compound sample? A4: Water can be removed by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. Alternatively, fractional vacuum distillation is also very effective at separating water from the higher-boiling this compound.
Q5: Can I use normal-phase (silica gel) chromatography to purify this compound? A5: Yes, but it can be challenging due to the high polarity of this compound, which can lead to strong interactions with the silica gel, causing streaking and poor separation. It often requires a highly polar mobile phase, such as a mixture of dichloromethane and methanol, sometimes with additives like ammonium hydroxide to improve peak shape. For many applications, reversed-phase or HILIC may provide better results.
References
How to store and stabilize pentaethylene glycol solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and stabilization of pentaethylene glycol (P5G) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
To ensure the stability of this compound solutions, they should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[1][2] It is crucial to protect them from direct sunlight, heat, and sources of ignition.[2][3] For prolonged stability, especially for high-purity applications, storing solutions under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation.[4]
Q2: What factors can cause this compound solutions to degrade?
This compound is susceptible to degradation through autoxidation, a process accelerated by three main factors:
-
Oxygen: The presence of oxygen is a primary driver of oxidative degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions.
Q3: What are the signs of degradation in a this compound solution?
Degradation of this compound solutions can be identified by several observable changes:
-
Decrease in pH: The formation of acidic byproducts, such as formic acid, will lower the pH of the solution.
-
Increase in Conductivity: The generation of ionic degradation products increases the solution's conductivity.
-
Color Change: A yellowing of the solution can indicate degradation.
-
Formation of Precipitates: In advanced stages of degradation, insoluble byproducts may form and appear as amorphous material.
Q4: What are the primary degradation products of this compound?
The autoxidation of this compound leads to the formation of various byproducts, including:
-
Peroxides
-
Aldehydes (e.g., formaldehyde, acetaldehyde)
-
Carboxylic acids (e.g., formic acid, glycolic acid)
Q5: How can I stabilize my this compound solution?
Several methods can be employed to enhance the stability of P5G solutions:
-
Use of Antioxidants: The addition of antioxidants can effectively slow down the degradation process. Examples include butylated hydroxytoluene (BHT), vitamin E, and certain plant-derived phenols.
-
Inert Atmosphere: Purging the container with an inert gas like argon or nitrogen displaces oxygen, a key component in autoxidation.
-
Temperature Control: Storing solutions at reduced temperatures (e.g., refrigerated at 4°C or frozen at -20°C) significantly minimizes degradation rates.
-
Light Protection: Using amber-colored or opaque containers will protect the solution from light-induced degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., altered reaction kinetics, poor reproducibility) | Solution degradation leading to changes in pH, ionic strength, or the presence of reactive impurities. | 1. Measure the pH and conductivity of the P5G solution. Compare with the specifications of a fresh solution. 2. Visually inspect for color changes or precipitates. 3. If degradation is suspected, prepare a fresh solution and repeat the experiment. 4. Consider performing an analysis for peroxides or aldehydes. |
| Visible yellowing of the solution | Advanced degradation due to oxidation. | 1. Discard the solution. 2. Review storage procedures to ensure protection from light, heat, and oxygen. 3. For future batches, consider adding an antioxidant and storing under an inert atmosphere. |
| pH of the solution is lower than expected | Formation of acidic degradation products. | 1. Confirm the pH drop with a calibrated pH meter. 2. This indicates significant degradation; the solution should likely be discarded. 3. Implement improved storage and handling protocols to prevent future occurrences. |
| Precipitate forms in the solution | Formation of insoluble degradation byproducts. | 1. Do not use the solution, as its composition is compromised. 2. Review storage conditions, particularly temperature, as this can accelerate degradation leading to precipitation. |
Experimental Protocols
Protocol for Monitoring this compound Solution Stability
This protocol outlines a method for monitoring the stability of P5G solutions over time by measuring pH and conductivity.
1. Objective: To assess the stability of a P5G solution under specific storage conditions by monitoring changes in pH and conductivity.
2. Materials:
-
This compound solution
-
Calibrated pH meter with a suitable electrode
-
Calibrated conductivity meter with a suitable probe
-
Deionized water for rinsing
-
Standard buffer solutions for pH meter calibration (e.g., pH 4, 7, 10)
-
Standard conductivity solution for calibration
3. Procedure:
-
Initial Measurement (Time 0):
-
Prepare the P5G solution according to your experimental needs.
-
Calibrate the pH meter using standard buffer solutions.
-
Calibrate the conductivity meter using a standard conductivity solution.
-
Measure and record the initial pH and conductivity of the P5G solution.
-
-
Storage:
-
Store the P5G solution under the desired conditions (e.g., room temperature, 4°C, -20°C, with/without light protection, with/without inert gas overlay).
-
-
Periodic Measurements:
-
At regular intervals (e.g., weekly, monthly), retrieve a sample of the P5G solution.
-
Allow the sample to equilibrate to room temperature if stored at a different temperature.
-
Recalibrate the pH and conductivity meters.
-
Measure and record the pH and conductivity of the sample.
-
-
Data Analysis:
-
Plot the pH and conductivity values as a function of time.
-
A significant decrease in pH or increase in conductivity over time indicates degradation.
-
Protocol for Determination of Peroxide Value
This protocol is adapted from standard methods for determining peroxides in organic substances and can be applied to assess the oxidative degradation of P5G.
1. Objective: To quantify the concentration of peroxides in a this compound solution as an indicator of oxidative degradation.
2. Materials:
-
This compound sample
-
Solvent mixture: 3 volumes of glacial acetic acid and 2 volumes of chloroform.
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
0.01 M Sodium thiosulfate (Na₂S₂O₃) solution (standardized).
-
Starch indicator solution (1%).
-
250 mL glass-stoppered conical flasks.
-
Burette.
-
Deionized water.
3. Procedure:
-
Accurately weigh approximately 5 g of the P5G sample into a 250 mL conical flask.
-
Add 30 mL of the acetic acid/chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Stopper the flask and allow the solution to stand for exactly 1 minute, with occasional shaking.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.01 M sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution should turn blue.
-
Continue the titration, with vigorous shaking, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used (a).
-
Perform a blank titration using the same procedure but omitting the P5G sample. Record the volume of sodium thiosulfate solution used (b).
4. Calculation: The peroxide value (in milliequivalents of active oxygen per 1000 g of sample) is calculated using the following formula:
Peroxide Value = ( (a - b) * M * 1000 ) / w
Where:
-
a = volume of Na₂S₂O₃ solution used for the sample (mL)
-
b = volume of Na₂S₂O₃ solution used for the blank (mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
w = weight of the sample (g)
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected P5G solution degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonaqueous Polyethylene Glycol as a Safer Alternative to Ethanolic Propolis Extracts with Comparable Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common side reactions involving pentaethylene glycol in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaethylene glycol (PEG-5).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in synthesis?
A1: this compound (PEG-5), like other polyethylene glycols, is susceptible to several side reactions depending on the reaction conditions. The most common include:
-
Oxidation: The terminal hydroxyl groups and the ether linkages can be oxidized, especially in the presence of oxidizing agents, heat, or metal catalysts. This can lead to the formation of aldehydes, carboxylic acids, and chain cleavage byproducts.[1][2][3]
-
Etherification Side Reactions (e.g., Williamson Ether Synthesis): When reacting the hydroxyl groups of PEG-5, for example, in a Williamson ether synthesis to create a PEG-linker, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated species.[4][5]
-
Intramolecular Cyclization: Under certain conditions, particularly with activation of the terminal hydroxyl groups, this compound can undergo intramolecular cyclization to form crown ethers or other cyclic byproducts.
-
Decomposition under Acidic or Basic Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the polyether chain.
Q2: I am using this compound as a linker in a bioconjugation reaction and observing low yields. What could be the issue?
A2: Low yields in bioconjugation reactions involving PEG linkers can stem from several factors:
-
Steric Hindrance: The length and conformation of the this compound chain can sometimes lead to steric hindrance, preventing efficient reaction with the target biomolecule.
-
Side Reactions of Reactive Groups: The functional groups introduced on the PEG-5 linker for conjugation (e.g., NHS esters, maleimides) can be susceptible to hydrolysis or other side reactions, reducing their availability for conjugation.
-
Impure Starting Material: The presence of impurities in your this compound starting material, such as shorter or longer PEG chains, or diols, can lead to a variety of unwanted side products and lower the yield of the desired conjugate.
-
Reaction Conditions: Suboptimal reaction conditions such as pH, temperature, and buffer composition can significantly impact the efficiency of the conjugation reaction.
Q3: How can I detect impurities and side products in my this compound-containing reaction mixture?
A3: Several analytical techniques can be employed to detect and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities, including shorter glycols, cyclic byproducts, and some degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing a wider range of PEG-related compounds, including functionalized PEGs and higher molecular weight oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify different PEG species and byproducts.
-
Size Exclusion Chromatography (SEC): SEC is useful for analyzing the molecular weight distribution of your PEG-containing products and detecting the presence of shorter or longer chain impurities.
Troubleshooting Guides
Problem 1: Unexpected Peaks in Chromatogram after Oxidation Reaction
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Over-oxidation of terminal hydroxyl groups | Reduce the concentration of the oxidizing agent or lower the reaction temperature. | Decreased formation of carboxylic acid and aldehyde byproducts. |
| Chain cleavage of the polyether backbone | Use a milder oxidizing agent. Protect the hydroxyl groups before oxidation if they are not the target of the reaction. | Preservation of the this compound chain integrity. |
| Formation of various oxidation byproducts | Refer to the table below for common oxidation byproducts and their characteristics. | Identification of the unexpected peaks. |
Table 1: Common Oxidation Byproducts of this compound
| Byproduct | Formation Mechanism | Analytical Signature (Typical) |
| Formic Acid | Chain cleavage | Detected by HPLC or IC. |
| Glycolic Acid | Oxidation of terminal hydroxyl group | Detected by HPLC or LC-MS. |
| Aldehyde-terminated PEG-5 | Partial oxidation of terminal hydroxyl group | Can be derivatized and analyzed by GC-MS or LC-MS. |
| Carboxylate-terminated PEG-5 | Complete oxidation of terminal hydroxyl group | Analyzed by LC-MS or after esterification by GC-MS. |
Problem 2: Formation of an Alkene Byproduct during Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| E2 Elimination competes with SN2 substitution | Use a primary alkyl halide as the electrophile. Use a less sterically hindered base. Lower the reaction temperature. | Increased yield of the desired ether product and reduced alkene formation. |
| Strongly basic conditions | Use a milder base or stoichiometric amounts of base. | Minimized elimination side reaction. |
DOT Diagram: Competing Pathways in Williamson Ether Synthesis
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Problem 3: Presence of a Cyclic Impurity in the Final Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intramolecular Cyclization | Avoid harsh acidic or basic conditions and high temperatures. Use protecting groups for the terminal hydroxyls if they are not involved in the desired reaction. | Minimized formation of cyclic ethers like 1,4-dioxane derivatives. |
| Catalyst-induced cyclodehydration | Choose a catalyst that does not promote cyclodehydration. For example, some solid acid catalysts can promote this side reaction. | Selective reaction without the formation of cyclic byproducts. |
Table 2: Potential Cyclic Byproducts from this compound
| Byproduct | Formation Condition | Typical Analytical Detection |
| 1,4,7,10,13-Pentaoxacyclopentadecane (15-Crown-5) | Template-assisted cyclization (e.g., in the presence of metal cations) | GC-MS, LC-MS |
| Substituted 1,4-Dioxanes | Acid-catalyzed cyclodehydration of internal ethylene glycol units. | GC-MS |
Key Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
-
Deprotonation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
DOT Diagram: Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis of this compound.
Protocol 2: Detection of Glycol Impurities by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane, methanol). If derivatization is needed to increase volatility (e.g., for di-acids), use an appropriate silylating agent.
-
GC-MS Instrument Setup:
-
Injector: Split/splitless injector, typically in split mode.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program to separate compounds with different boiling points. A typical program might start at 50°C and ramp up to 280°C.
-
Mass Spectrometer: Electron ionization (EI) source. Scan mode for qualitative analysis, and selected ion monitoring (SIM) for quantitative analysis of known impurities.
-
-
Analysis: Inject the sample and acquire the data.
-
Data Processing: Compare the obtained mass spectra with a library (e.g., NIST) to identify unknown peaks. For quantification, use a calibration curve generated from standards of the expected impurities.
References
- 1. redriver.team [redriver.team]
- 2. alcohols - What does ethylene glycol decompose to when exposed to air for an extended period of time? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pentaethylene Glycol Functionalization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful functionalization of pentaethylene glycol (PEG5).
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound in a question-and-answer format.
Question: I am getting a low yield in my tosylation/mesylation reaction. What are the common causes and solutions?
Answer: Low yields in tosylation or mesylation reactions are common and can often be attributed to several factors:
-
Reagent Quality:
-
Cause: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) can degrade over time, especially with exposure to moisture. The base used, such as pyridine or triethylamine (Et3N), must be anhydrous.
-
Solution: Use freshly opened or purified reagents. Ensure all solvents are dried according to standard laboratory procedures.
-
-
Reaction Temperature:
-
Cause: The activation of the hydroxyl group is often performed at low temperatures (e.g., -10°C to 0°C) to control reactivity and minimize side reactions[1][2]. If the temperature is too low, the reaction rate may be significantly reduced.
-
Solution: While initial addition of the sulfonyl chloride should be done at low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12 hours to overnight) to ensure it goes to completion[1][2].
-
-
Base Stoichiometry and Type:
-
Cause: An insufficient amount of base will not effectively neutralize the HCl or MsOH byproduct, stalling the reaction.
-
Solution: Use a slight excess of a tertiary amine base like triethylamine (typically 1.3 to 2 equivalents per hydroxyl group)[1]. Pyridine can also be used as both the base and a solvent.
-
-
Work-up and Purification:
-
Cause: The product may be lost during the aqueous work-up due to the high water solubility of functionalized short-chain PEGs.
-
Solution: When performing an aqueous wash, saturate the aqueous phase with NaCl (brine) to reduce the partitioning of your product into the aqueous layer. Extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM).
-
Question: How can I favor mono-functionalization over di-functionalization of this compound?
Answer: Achieving selective mono-functionalization of a symmetric diol like this compound requires specific strategies:
-
Control Stoichiometry: Use a sub-stoichiometric amount of the activating reagent (e.g., 0.8-0.9 equivalents of TsCl or MsCl). This statistically favors mono-substitution. However, this will result in a mixture of unreacted starting material, mono-functionalized product, and di-functionalized byproduct that requires careful purification.
-
Use a Large Excess of the Diol: A more effective strategy is to use a large excess of this compound relative to the sulfonyl chloride. This significantly increases the probability that the reagent will react with an unfunctionalized molecule, minimizing the formation of the di-substituted product.
-
Purification: Regardless of the method, chromatographic purification is almost always necessary to isolate the pure mono-functionalized product from the reaction mixture.
Question: My azide substitution reaction (from a tosylate/mesylate) is incomplete. How can I improve the conversion rate?
Answer: Incomplete conversion to the azide is typically a matter of reaction conditions or reagent activity.
-
Cause: The tosyl or mesyl group is a good leaving group, but the nucleophilic substitution still requires sufficient energy and an active nucleophile.
-
Solution:
-
Reagent: Use a significant excess of sodium azide (NaN3), typically 1.5 to 5 molar equivalents per leaving group.
-
Solvent: Use a polar aprotic solvent like DMF or a protic solvent like ethanol to dissolve the reagents.
-
Temperature: Heat the reaction mixture. Refluxing in ethanol or heating to 65 °C in DMF for 12-16 hours is often effective to drive the substitution to completion.
-
Question: I am having trouble removing byproducts like triphenylphosphine oxide (TPPO) after a Staudinger reduction.
Answer: The Staudinger reaction is effective for converting azides to amines, but removing the TPPO byproduct can be challenging, especially with polar, water-soluble products.
-
Cause: TPPO has physical properties (polarity, solubility) that can be similar to functionalized PEGs, making separation by standard chromatography or extraction difficult.
-
Solutions:
-
Alternative Reduction: A highly effective alternative is to use zinc dust in the presence of ammonium chloride. This method avoids phosphorus byproducts and the work-up is a simple filtration and extraction, leading to high purity amine products with excellent yields (>95%).
-
Precipitation/Filtration: After the Staudinger reaction, cooling the reaction mixture or adding a non-polar solvent like diethyl ether or hexane can sometimes cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Specialized Chromatography: If other methods fail, specialized chromatography techniques may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in functionalizing the hydroxyl groups of this compound? The most common first step is to convert the terminal hydroxyl groups into better leaving groups. This is typically achieved through tosylation (using p-toluenesulfonyl chloride, TsCl) or mesylation (using methanesulfonyl chloride, MsCl). These sulfonate esters can then be easily displaced by a variety of nucleophiles.
Q2: How do I convert the hydroxyl group to an amine? A reliable, high-yield two-step process is most common:
-
Activate and Displace: First, convert the hydroxyl group to a mesylate, and then displace the mesylate with sodium azide (NaN3) to form a PEG-azide. This reaction sequence typically has very high conversion rates (>99%).
-
Reduce the Azide: The resulting azide is then reduced to an amine. While the Staudinger reaction (using PPh3) works, a simpler and cleaner method is the reduction with zinc powder and ammonium chloride in refluxing ethanol/water, which can achieve yields of 82–99%.
Q3: What are the best practices for purifying functionalized this compound? Due to its relatively short chain length and resulting polarity, functionalized PEG5 can be challenging to purify.
-
Extraction: Always use brine (saturated NaCl solution) during aqueous washes to minimize product loss. Perform multiple extractions with an appropriate organic solvent (e.g., DCM).
-
Precipitation: For higher molecular weight PEGs, precipitation in a cold non-solvent like diethyl ether is a common purification technique. This may also be effective for some solid derivatives of PEG5.
-
Column Chromatography: Silica gel chromatography is often necessary to separate mono- vs. di-substituted products or to remove stubborn impurities.
-
Specialized Resins: For some derivatives, polystyrene-divinylbenzene beads can be used for preparative chromatography with ethanol/water eluants.
Q4: Can I directly convert the hydroxyl group to a thiol? Yes, a common method is to react the tosylated or mesylated PEG intermediate with a thiolating agent. For example, reacting a monotosyl PEG with sodium hydrosulfide can produce the corresponding monothiol. Another method involves reacting the tosylate with potassium thioacetate followed by hydrolysis to yield the thiol.
Experimental Protocols & Data
General Reaction Pathway
The functionalization of this compound typically follows a pathway where the terminal hydroxyl groups are first activated and then substituted by the desired functional group.
Caption: General pathway for this compound functionalization.
Table 1: Summary of Reaction Conditions for Key Functionalization Steps
| Step | Reagents & Equivalents | Solvent(s) | Temperature | Typical Yield | Reference(s) |
| Mesylation | MsCl (2.1 eq.), Et3N (1.3 eq.) | DCM | -10°C to RT | >99% | |
| Azide Substitution | NaN3 (1.5 - 2.5 eq.) | Ethanol or DMF | 65°C to Reflux | >97% | |
| Azide Reduction | Zn powder (10 eq.), NH4Cl (10 eq.) | Ethanol/Water | Reflux | 82-99% | |
| Thiol Formation | 1. TsCl, Base2. NaSH (excess) | 1. DCM2. Water | 1. 0°C to RT2. RT | ~84% |
Protocol 1: Synthesis of α,ω-Diazido-pentaethylene glycol (N3-PEG5-N3)
This two-step protocol is adapted from high-yield procedures for oligoethylene glycols.
Step A: Synthesis of α,ω-Dimesyl-pentaethylene glycol (MsO-PEG5-OMs)
-
Add this compound (1 eq.) to an oven-dried flask under an inert atmosphere (e.g., Argon).
-
Dissolve it in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et3N) (2.6 eq.). Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add methanesulfonyl chloride (MsCl) (2.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the dimesylate product, which should be used immediately in the next step. An isolated yield of >96% is expected.
Step B: Synthesis of α,ω-Diazido-pentaethylene glycol (N3-PEG5-N3)
-
Dissolve the crude MsO-PEG5-OMs (1 eq.) from the previous step in ethanol or DMF.
-
Add sodium azide (NaN3) (5 eq.).
-
Heat the mixture to reflux (for ethanol) or 65°C (for DMF) and stir for 12-16 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash several times with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield the diazide product. A yield of >97% is expected.
Protocol 2: Synthesis of α,ω-Diamino-pentaethylene glycol (H2N-PEG5-NH2)
This protocol uses a zinc-mediated reduction, which offers a simple, high-yielding workup.
-
Dissolve α,ω-diazido-pentaethylene glycol (1 eq.) in a mixture of ethanol and water.
-
Add ammonium chloride (NH4Cl) (10 eq.) and zinc powder (10 eq.).
-
Heat the mixture to reflux and stir vigorously for 48-72 hours. Monitor the reaction by TLC or NMR to confirm the disappearance of the azide.
-
Cool the reaction to room temperature and dilute with 1 M NaOH solution.
-
Extract the aqueous mixture multiple times (e.g., 5 times) with DCM.
-
Combine the organic extracts, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the final diamine product. Isolated yields of >95% can be achieved.
Troubleshooting Workflow
If an experiment results in a low yield or impure product, the following logical workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Pentaethylene Glycol-Based Hydrogels
Welcome to the technical support center for pentaethylene glycol (PEG)-based hydrogel formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formation and handling of PEG-based hydrogels.
Issue 1: Slow or Incomplete Hydrogel Gelation
Q1: My PEG hydrogel is not gelling or is gelling too slowly. What are the possible causes and solutions?
A1: Slow or incomplete gelation is a common issue that can arise from several factors related to the reagents, reaction conditions, or the specific crosslinking chemistry being used.
-
Reagent Quality and Concentration: Ensure that your PEG precursors and crosslinkers are not expired and have been stored under the recommended conditions to prevent degradation. The concentration of both the PEG macromer and the crosslinker is critical; low concentrations can lead to slower reaction kinetics and incomplete network formation.[1][2] Increasing the polymer concentration generally leads to faster gelation.[3]
-
pH of the Reaction Buffer: For chemistries like Michael addition (thiol-ene) and Schiff base formation (amine-aldehyde), the pH of the buffer is crucial. Michael addition reactions are significantly faster at a slightly basic pH (around 8.0-8.5) which facilitates the deprotonation of thiol groups, making them more nucleophilic.[4][5]
-
Temperature: Gelation time can be temperature-dependent. For some formulations, a slight increase in temperature can accelerate the reaction rate. However, for thermo-sensitive hydrogels, temperature changes can have the opposite effect.
-
Initiator Concentration (for Photopolymerization): In photopolymerization, the concentration of the photoinitiator is critical. Insufficient initiator will result in a low concentration of free radicals, leading to incomplete polymerization. Conversely, an excessively high concentration can lead to the formation of a brittle hydrogel.
-
Oxygen Inhibition (for Photopolymerization): Free radical polymerization is sensitive to oxygen. Ensure your prepolymer solution is adequately degassed before and during UV exposure to prevent oxygen from quenching the free radicals.
Issue 2: Premature or Uncontrolled Hydrogel Degradation
Q2: My hydrogel is degrading much faster than expected. How can I control the degradation rate?
A2: The degradation rate of PEG hydrogels is influenced by the type of crosslinks, the molecular weight of the PEG, and the overall network structure.
-
Hydrolytically Labile Bonds: Many PEG hydrogels are designed to be biodegradable through the hydrolysis of ester linkages in the crosslinks. The rate of hydrolysis is dependent on the specific chemistry of the ester. To slow down degradation, you can:
-
Incorporate more hydrolytically stable linkages.
-
Increase the hydrophobicity of the polymer backbone near the ester bonds, which can shield them from water.
-
Increase the crosslinking density, which reduces the swelling and water uptake, thereby slowing hydrolysis.
-
-
Enzymatic Degradation: If your hydrogel incorporates enzyme-cleavable peptide sequences, degradation will be dependent on the concentration and activity of the specific enzyme. Ensure that your experimental setup does not have unintended enzymatic activity.
-
PEG Molecular Weight: Higher molecular weight PEG precursors can lead to a lower crosslinking density and a larger mesh size, which can sometimes result in faster degradation.
-
pH of the Environment: The rate of hydrolytic degradation is pH-dependent. Degradation is typically accelerated at acidic or basic pH compared to neutral pH.
Issue 3: Hydrogel Mechanical Properties are Not Optimal
Q3: The hydrogel I've formed is too soft or too brittle. How can I tune the mechanical properties?
A3: The mechanical properties of PEG hydrogels, such as compressive modulus and stiffness, are highly tunable.
-
Polymer Concentration: Increasing the weight percentage of the PEG macromer will result in a higher crosslinking density and a stiffer hydrogel with a higher compressive modulus.
-
PEG Molecular Weight: Using a lower molecular weight PEG precursor will lead to a more tightly crosslinked network and a stiffer hydrogel.
-
Crosslinker-to-Macromer Ratio: The stoichiometry of the crosslinker to the reactive groups on the PEG macromer is a key determinant of network formation and mechanical properties. Optimizing this ratio is crucial for achieving desired stiffness.
-
Crosslinking Chemistry: Different crosslinking mechanisms can result in hydrogels with different network structures and, consequently, different mechanical properties. For instance, chain-growth polymerization can create more heterogeneous networks compared to step-growth polymerization.
Issue 4: Excessive or Insufficient Hydrogel Swelling
Q4: My hydrogel is swelling too much, or not enough. What factors control the swelling ratio?
A4: The swelling behavior of a hydrogel is directly related to its network structure and its interaction with the surrounding fluid.
-
Crosslinking Density: A higher crosslinking density will result in a tighter network with a smaller mesh size, which restricts water uptake and leads to a lower swelling ratio. This can be achieved by increasing the polymer concentration or using a lower molecular weight PEG.
-
PEG Molecular Weight: Increasing the molecular weight of the PEG precursor generally leads to a lower crosslinking density and a higher swelling ratio.
-
Ionic Strength and pH of the Swelling Medium: For hydrogels containing ionizable groups, the swelling can be highly sensitive to the pH and ionic strength of the surrounding buffer.
-
Temperature: Thermo-responsive hydrogels will exhibit significant changes in their swelling ratio with temperature variations.
Frequently Asked Questions (FAQs)
Q5: What are the most common crosslinking chemistries for preparing PEG-based hydrogels?
A5: The most common crosslinking chemistries include:
-
Photopolymerization: This involves the use of a photoinitiator and UV or visible light to induce the crosslinking of PEG acrylates (PEGDA) or other vinyl-functionalized PEGs. It offers excellent spatial and temporal control over gelation.
-
Michael Addition: This reaction typically involves the addition of a thiol-containing molecule to a vinyl group, such as in PEG-diacrylate. It proceeds under mild, physiological conditions and is often used for cell encapsulation.
-
Schiff Base Formation: This involves the reaction between an aldehyde-functionalized PEG and an amine-containing molecule to form an imine bond. This reaction is reversible and can be pH-sensitive.
-
Click Chemistry: This refers to a class of reactions that are rapid, specific, and high-yielding. A common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Q6: How can I measure the mechanical properties of my hydrogels?
A6: The mechanical properties of hydrogels are typically characterized using techniques such as:
-
Rheometry: A rheometer can be used to measure the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous properties of the hydrogel, respectively.
-
Compression Testing: This involves applying a compressive force to a hydrogel sample and measuring the resulting deformation to determine the compressive modulus.
-
Tensile Testing: This measures the force required to stretch a hydrogel sample to its breaking point, providing information about its tensile strength and elasticity.
Q7: What methods can be used to characterize hydrogel degradation?
A7: Hydrogel degradation can be monitored by measuring changes in:
-
Mass Loss: The simplest method is to measure the wet or dry weight of the hydrogel over time.
-
Swelling Ratio: An increase in the swelling ratio over time can indicate network breakdown.
-
Mechanical Properties: A decrease in the compressive or storage modulus is a sensitive indicator of network degradation.
-
Analysis of Degradation Products: Techniques like gel permeation chromatography (GPC) can be used to analyze the molecular weight of the polymer fragments released into the surrounding medium.
Q8: Are PEG hydrogels biocompatible?
A8: Poly(ethylene glycol) is generally considered a biocompatible and non-immunogenic material, which is why it is widely used in biomedical applications. However, the overall biocompatibility of a PEG hydrogel can be influenced by several factors, including:
-
Unreacted Monomers and Crosslinkers: It is crucial to ensure complete polymerization and to wash the hydrogels thoroughly to remove any potentially cytotoxic unreacted components.
-
Initiators: Some photoinitiators can be cytotoxic at high concentrations. It is important to use the minimum effective concentration and ensure it is compatible with the intended application, especially for cell encapsulation.
-
Degradation Products: The degradation products of the hydrogel should be non-toxic and able to be cleared by the body.
Data Presentation
Table 1: Influence of PEG Molecular Weight and Concentration on Hydrogel Properties
| PEGDA Molecular Weight (Da) | PEGDA Concentration (wt%) | Compressive Modulus (kPa) | Swelling Ratio (q) |
| 3400 | 10 | ~50 | ~15 |
| 6000 | 10 | ~25 | ~25 |
| 10000 | 10 | ~10 | ~35 |
| 3400 | 20 | ~200 | ~10 |
| 6000 | 20 | ~100 | ~15 |
| 10000 | 20 | ~50 | ~20 |
Data compiled from multiple sources and represent approximate values to illustrate trends.
Table 2: Typical Gelation Times for Different Crosslinking Chemistries
| Crosslinking Chemistry | Precursors | Typical Gelation Time | Key Factors |
| Photopolymerization | PEG-diacrylate + Photoinitiator | Seconds to Minutes | Light Intensity, Initiator Conc. |
| Michael Addition | 4-arm PEG-thiol + PEG-diacrylate | Minutes to Hours | pH, Precursor Concentration |
| Schiff Base | PEG-dialdehyde + Chitosan-amine | Minutes | pH, Precursor Concentration |
Gelation times are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Preparation of PEGDA Hydrogels by Photopolymerization
-
Prepare Prepolymer Solution: Dissolve PEG-diacrylate (PEGDA) in phosphate-buffered saline (PBS) at the desired concentration (e.g., 10-20% w/v).
-
Add Photoinitiator: Add a photoinitiator (e.g., LAP, Irgacure 2959) to the prepolymer solution at an appropriate concentration (e.g., 0.05-0.1% w/v). Ensure the photoinitiator is completely dissolved. Protect the solution from light.
-
Degas the Solution: To remove dissolved oxygen, which can inhibit polymerization, degas the solution by purging with nitrogen gas or by placing it under vacuum for several minutes.
-
Cast the Hydrogel: Pipette the prepolymer solution into a mold of the desired shape and size.
-
UV Curing: Expose the mold containing the prepolymer solution to a UV light source (e.g., 365 nm) for a sufficient amount of time to ensure complete crosslinking. The exposure time will depend on the light intensity, photoinitiator concentration, and hydrogel thickness.
-
Equilibrate the Hydrogel: After polymerization, carefully remove the hydrogel from the mold and place it in PBS to swell and equilibrate. The PBS should be changed several times to wash out any unreacted components.
Protocol 2: Preparation of PEG-Thiol/PEG-Acrylate Hydrogels by Michael Addition
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-thiol precursor in a slightly basic buffer (e.g., triethanolamine buffer, pH 8.0-8.5) at the desired concentration.
-
Dissolve the PEG-diacrylate (PEGDA) precursor in a separate vial of the same buffer at the desired concentration.
-
-
Mix Precursors: To initiate gelation, rapidly and thoroughly mix the two precursor solutions at a defined stoichiometric ratio of thiol to acrylate groups.
-
Cast the Hydrogel: Immediately pipette the mixed solution into a mold.
-
Allow Gelation: Allow the mixture to stand at room temperature or 37°C until gelation is complete. Gelation time can be monitored visually by tilting the vial.
-
Equilibrate the Hydrogel: Once gelled, immerse the hydrogel in PBS to swell and remove unreacted precursors.
Mandatory Visualizations
References
- 1. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 3. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-ene Michael-type formation of gelatin/poly(ethylene glycol) biomatrices for three-dimensional mesenchymal stromal/stem cell administration to cutaneous wounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pentaethylene Glycol
Welcome to the Technical Support Center for pentaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting oxidation-related issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a concern?
A1: this compound, like other ethers, can undergo autoxidation in the presence of oxygen, light, and heat.[1] This process involves the formation of unstable hydroperoxides and peroxides, which can be explosive when concentrated.[1] These degradation products can also interfere with experimental results by reacting with other reagents, altering pH, and introducing impurities.[2]
Q2: How can I visually identify if my this compound has oxidized?
A2: While visual inspection is not a definitive test, signs of significant peroxide formation in ethers can include the formation of wispy, needle-like crystals, the presence of a viscous liquid layer, or general cloudiness in the solution.
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place in a tightly sealed, airtight container, preferably made of amber glass to protect it from light.[3][4] The container's headspace should be purged with an inert gas, such as argon or nitrogen, to displace oxygen.
Q4: How do antioxidants like BHT prevent oxidation?
A4: Butylated hydroxytoluene (BHT) is a phenolic antioxidant that acts as a free radical scavenger. It interrupts the autoxidation chain reaction by donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and forming a stable BHT radical that does not propagate the chain reaction.
Q5: Are there any compatibility issues I should be aware of when using BHT-stabilized this compound?
A5: Yes, BHT has a strong UV absorbance due to its aromatic structure, which can interfere with analytical methods that rely on UV detection. If your application is sensitive to UV absorbance, consider using an alternative stabilization method or purifying the this compound to remove BHT before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results using different batches of this compound. | One batch may be more oxidized than another, leading to variations in reactivity and purity. | Test all batches for peroxide content before use. Standardize storage conditions for all this compound stocks. |
| Unexpected side-reactions or product impurities. | Peroxides and their degradation products (aldehydes, carboxylic acids) from oxidized this compound may be reacting with your compounds of interest. | Use freshly purified or properly stabilized this compound. Test for peroxides to ensure purity before starting your experiment. |
| Precipitate forms in this compound upon storage. | This could be the formation of peroxide crystals, which are highly explosive. This can also occur if the this compound has been stored over potassium hydroxide, which can precipitate peroxides. | CAUTION: Do not handle or attempt to open a container with visible crystals. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures. |
| A gradual decrease in the pH of the this compound solution over time. | Oxidation can lead to the formation of acidic byproducts, such as formic acid and glycolic acid. | Monitor the pH of your this compound stock. A significant drop in pH is an indicator of degradation. Discard the solution if a significant pH change is observed. |
Quantitative Data on Antioxidant Effectiveness
The following table summarizes the effectiveness of various antioxidants in preventing the oxidation of polyethylene, a related polymer system. While direct data for this compound in a liquid state is limited, these findings provide a strong indication of the relative efficacy of these common antioxidants.
| Antioxidant | Concentration (wt%) | Post-Irradiation Oxidation Index | Crosslink Density (mol/dm³) | Ratio of Oxidation to Crosslink Density |
| Control (No Antioxidant) | 0 | Not reported | 0.203 | 2.47 |
| Butylated Hydroxytoluene (BHT) | 0.1 | 0.21 | 0.139 | 1.49 |
| Vitamin E (α-tocopherol) | 0.1 | 0.29 | 0.130 | 2.21 |
| β-Carotene | 0.1 | 0.35 | 0.131 | 2.69 |
| Hindered Phenol Antioxidant (HPAO) | 0.1 | 0.28 | 0.167 | 1.70 |
| Data adapted from a study on irradiated ultra-high-molecular-weight polyethylene. A lower ratio of oxidation to crosslink density indicates better overall performance in preventing oxidation while minimizing interference with the polymer structure. |
Experimental Protocols
Protocol 1: Peroxide Testing of this compound (Iodide Method)
This protocol provides a qualitative method to test for the presence of peroxides.
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% solution (w/v) in deionized water (prepare fresh)
-
Glacial acetic acid
-
Small test tube or vial
-
White paper or background
Procedure:
-
In a clean test tube, add approximately 1 mL of the this compound sample to be tested.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add 1 mL of the freshly prepared 10% potassium iodide solution.
-
Stopper the test tube and shake well for 1 minute.
-
Observe the color of the solution against a white background.
-
No color change (remains colorless): Peroxides are not present in significant amounts.
-
Pale yellow color: Low concentration of peroxides.
-
Brown color: High concentration of peroxides.
-
Protocol 2: Preparation of Stabilized this compound with BHT
This protocol describes how to add Butylated Hydroxytoluene (BHT) to this compound to inhibit peroxide formation.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Amber glass storage bottle with a tight-fitting cap
-
Inert gas (argon or nitrogen) source with a delivery tube
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound into the amber glass storage bottle.
-
Calculate the amount of BHT required. A typical concentration for stabilizing ethers is between 5 and 50 ppm (mg/L). For example, to prepare a 10 ppm solution in 1 liter of this compound, you would need 10 mg of BHT.
-
Accurately weigh the calculated amount of BHT and add it to the this compound.
-
Seal the bottle and mix thoroughly by gentle swirling or inversion until the BHT is completely dissolved.
-
Purge the headspace of the bottle with a gentle stream of inert gas for 1-2 minutes to displace any oxygen.
-
Immediately and tightly seal the bottle.
-
Label the bottle clearly, indicating that it contains BHT and the date of preparation.
-
Store the stabilized solution in a cool, dark, and dry place.
Protocol 3: Deoxygenation of this compound by Inert Gas Sparging
This protocol is for removing dissolved oxygen from this compound before use in oxygen-sensitive experiments.
Materials:
-
This compound in a suitable flask (e.g., a Schlenk flask)
-
Inert gas (argon or nitrogen) source
-
Sparging tube (a long needle or a glass tube with a fritted end)
-
Vent needle
Procedure:
-
Place the this compound in the flask, ensuring the volume does not exceed two-thirds of the flask's capacity.
-
Insert the sparging tube into the liquid, making sure the tip is submerged near the bottom of the flask.
-
Insert a vent needle into the septum or another opening of the flask to allow for the displaced gas to exit.
-
Start a gentle flow of the inert gas through the sparging tube, creating a steady stream of small bubbles. Avoid a vigorous flow that could cause splashing.
-
Continue sparging for at least 30-60 minutes. The exact time will depend on the volume of the liquid and the efficiency of the sparging setup.
-
After sparging, remove the sparging tube while maintaining a positive pressure of the inert gas in the flask.
-
Remove the vent needle and seal the flask. The deoxygenated this compound is now ready for use.
Visualizations
This compound Autoxidation Pathway
Caption: Autoxidation pathway of this compound.
Experimental Workflow for Preparing and Using Stabilized this compound
Caption: Workflow for stabilized this compound.
References
Technical Support Center: Characterization of Pentaethylene Glycol Purity by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the characterization of pentaethylene glycol (PEG) purity using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which HPLC method is best for analyzing this compound purity?
A1: Reversed-phase HPLC is an excellent technique for separating individual oligomers of this compound and assessing purity.[1][2][3] This method separates components based on their hydrophobicity. For analyzing molecular size distribution, Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used.[2][4]
Q2: this compound lacks a UV chromophore. Which detector should I use?
A2: Since PEG does not absorb UV light, alternative detectors are necessary. The most common detectors for PEG analysis are the Evaporative Light Scattering Detector (ELSD) and the Refractive Index (RI) detector.
-
ELSD: Offers high sensitivity and is compatible with gradient elution, which is often required for good separation of PEG oligomers. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.
-
RI Detector: A universal detector that measures the difference in refractive index between the mobile phase and the analyte. However, it is less sensitive than ELSD and is not compatible with gradient elution, which can make it challenging to separate individual oligomers.
Q3: Can I use Mass Spectrometry (MS) for PEG analysis?
A3: Yes, HPLC coupled with a Mass Spectrometer (LC-MS) is a powerful technique for characterizing PEGs. It can provide detailed information about the molecular weight distribution and identify impurities. Sometimes, a charge stripping agent like triethylamine is added post-column to simplify the mass spectrum.
Q4: What are some common impurities in this compound?
A4: Common impurities can include PEGs of different chain lengths (oligomers), diol derivatives, and degradation products like formaldehyde, acetaldehyde, and formic acid. Reversed-phase HPLC with ELSD is effective for detecting these hydrophobically different contaminants.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol groups). | - Use a high-purity silica-based column. - Add a mobile phase additive like trifluoroacetic acid (TFA) to suppress silanol ionization. - Ensure sufficient buffer concentration if using one. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | Partially clogged column inlet or void in the column packing. | - Reverse flush the column (follow manufacturer's instructions). - If the problem persists, the column may need to be replaced. - Ensure the sample is fully dissolved and filtered before injection. |
Issue 2: Unstable Baseline (Noise or Drift)
| Symptom | Possible Cause | Suggested Solution |
| Baseline Noise | Air bubbles in the pump or detector. | - Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air. |
| Contaminated mobile phase or detector cell. | - Use fresh, HPLC-grade solvents. - Flush the system and clean the detector cell according to the manufacturer's protocol. | |
| Weak detector lamp. | - Replace the detector lamp if it has exceeded its lifetime. | |
| Baseline Drift | Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
| Mobile phase composition is changing (gradient not equilibrated or pump issues). | - Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Check the pump performance and seals. |
Issue 3: Retention Time Shifts
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent Retention Times | Changes in mobile phase composition. | - Prepare fresh mobile phase daily. - If preparing mobile phase online, check the proportioning valves of your HPLC system. |
| Fluctuations in column temperature. | - Use a column thermostat for consistent temperature control. | |
| Column degradation. | - Use a guard column to protect the analytical column. - If the column has been used extensively, it may need to be replaced. | |
| Unstable pump flow rate. | - Check for leaks in the system. - Service the pump, which may include replacing seals and check valves. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with ELSD for Purity Analysis
This method is suitable for separating individual oligomers of this compound.
| Parameter | Condition |
| Column | C8 or C18 reversed-phase column (e.g., Waters XTerra RP8, 4.6 x 150 mm, 3.5 µm). |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A linear gradient from a low to a high percentage of organic modifier (e.g., 10-30% B over 12 minutes). The exact gradient should be optimized for the specific sample. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 60 °C |
| Injection Volume | 10 - 20 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase or a 1:1 mixture of methanol and water to a concentration of approximately 1 mg/mL. |
| ELSD Settings | Nebulizer Temperature: 50 °C Evaporator (Drift Tube) Temperature: 50-70 °C Gas Flow (Nitrogen): 1.6 SLM or 50 psi |
Protocol 2: Size-Exclusion HPLC with RI Detection for Molecular Weight Distribution
This method is used to determine the average molecular weight and polydispersity of this compound.
| Parameter | Condition |
| Column | SEC columns suitable for aqueous mobile phases (e.g., Shodex Protein KW803 and KW804 in series). |
| Mobile Phase | Isocratic elution with an aqueous buffer (e.g., 20 mM HEPES, pH 6.5). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C). |
| Injection Volume | 20 - 100 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
| RI Detector Settings | Cell Temperature: 40 °C |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Water Removal from Pentaethylene Glycol (P5G) Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with pentaethylene glycol (P5G). It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of water from P5G solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound (P5G) for my experiments?
A1: Residual water in P5G can act as an unwanted nucleophile or reactant in many chemical syntheses, potentially leading to side reactions, reduced yield, and impurities in your final product. For applications such as drug delivery formulations or polymer synthesis, the presence of water can significantly alter the physical properties of the final product, including its stability and performance.
Q2: What are the most common methods for removing water from P5G?
A2: The most prevalent and effective methods for drying P5G in a laboratory setting are:
-
Vacuum Distillation: This technique lowers the boiling point of water, allowing for its removal at a lower temperature, which minimizes the risk of thermal degradation of the P5G.
-
Molecular Sieves: These are porous materials that selectively adsorb water molecules from the P5G solution.
-
Azeotropic Distillation: This method involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water, which is then distilled off.
Q3: How can I accurately determine the water content in my P5G solution?
A3: The gold standard for determining low levels of water content in organic liquids like P5G is the Karl Fischer titration . This method is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water concentrations (<0.1%).[1][2]
Q4: What are the safety precautions I should take when handling hot P5G during water removal?
A4: this compound is a combustible liquid with a flash point above 110°C (230°F).[3][4][5] When heating P5G, always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is free of cracks or defects, as thermal stress can cause it to fail.
Q5: Is this compound compatible with standard laboratory equipment?
A5: this compound is generally compatible with glass and stainless steel. However, it is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. When selecting tubing and seals for your experimental setup, consult a chemical compatibility chart to ensure the materials are suitable for use with glycols.
Troubleshooting Guides
Vacuum Distillation
Issue: Bumping or violent boiling of the P5G solution. Possible Cause & Solution:
-
Inadequate stirring: Ensure vigorous and constant stirring using a magnetic stir bar. Boiling stones are not effective under vacuum.
-
Heating too rapidly: Reduce the heating rate to allow for smooth boiling.
-
Initial removal of volatiles: Before applying high heat, ensure the system is under a stable vacuum to remove any low-boiling point residual solvents.
Issue: The distillation is very slow or has stopped. Possible Cause & Solution:
-
Vacuum leak: Check all joints and connections for leaks. Ensure all glass joints are properly greased.
-
Insufficient heating: For a high-boiling point liquid like P5G, a heating mantle is typically required. Ensure the mantle is set to a temperature sufficiently above the boiling point of water at the achieved vacuum pressure.
-
Inadequate insulation: Insulate the distillation flask and column to minimize heat loss.
Issue: Water is not being effectively removed. Possible Cause & Solution:
-
Poor vacuum: The vacuum may not be strong enough to sufficiently lower the boiling point of water. Check your vacuum pump and ensure it is functioning correctly. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Inefficient condenser: Ensure the condenser has a sufficient flow of cold water to effectively condense the water vapor.
Molecular Sieves
Issue: The P5G is still wet after treatment with molecular sieves. Possible Cause & Solution:
-
Inactive molecular sieves: The sieves may be saturated with water. They need to be activated by heating under vacuum.
-
Insufficient quantity of sieves: Increase the amount of molecular sieves used. A general guideline is to use 10-20% of the solvent weight.
-
Incorrect pore size: For water removal from glycols, 3Å or 4Å molecular sieves are typically used. 3Å is often preferred as it excludes most other molecules.
-
Insufficient contact time: Allow the P5G to be in contact with the molecular sieves for a sufficient period, with occasional swirling. For highly viscous solutions, this may take several hours.
Issue: Fine powder from the molecular sieves is present in the P5G. Possible Cause & Solution:
-
Agitation is too vigorous: Avoid aggressive stirring that can cause the beads to break down. Gentle swirling is sufficient.
-
Decanting instead of filtering: If fine particles are present, carefully decant the P5G or filter it through a sintered glass funnel.
Azeotropic Distillation
Issue: The distillation temperature is not reaching the boiling point of the azeotrope. Possible Cause & Solution:
-
Incorrect entrainer-to-water ratio: Ensure you have added a sufficient amount of the entrainer (e.g., toluene) to form the azeotrope with all the water present.
-
Heat loss: Insulate the distillation column to maintain the correct temperature gradient for efficient separation.
-
System not at equilibrium: Allow the distillation to run for a period to reach a steady state.
Issue: The separation of the water and entrainer in the Dean-Stark trap is poor. Possible Cause & Solution:
-
Emulsion formation: The presence of impurities can sometimes lead to the formation of an emulsion. Allowing the mixture in the trap to cool and stand may help the layers to separate.
-
Incorrect trap design: Ensure you are using a Dean-Stark or similar apparatus designed for azeotropic distillation.
Data Presentation
| Property | Value |
| Molecular Formula | C10H22O6 |
| Molecular Weight | 238.28 g/mol |
| Boiling Point | 184 °C at 2 mmHg |
| Density | 1.126 g/mL at 25 °C |
| Water Solubility | Miscible |
| Drying Method | Typical Final Water Content | Key Considerations |
| Vacuum Distillation | < 100 ppm | Effective for large volumes, but requires careful control of temperature and pressure to avoid degradation. |
| Molecular Sieves (3Å/4Å) | < 10 ppm | Simple to use for smaller volumes, but sieves require activation and may introduce fine particles. |
| Azeotropic Distillation | < 50 ppm | Good for removing larger quantities of water, but introduces a second solvent that must be subsequently removed. |
Experimental Protocols
Protocol 1: Water Removal using Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a magnetic stirrer. Ensure all glass joints are lightly greased and sealed. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Sample Preparation: Add the P5G solution and a magnetic stir bar to the round-bottom flask.
-
Procedure: a. Begin stirring the P5G solution. b. Slowly apply vacuum to the system. c. Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. d. Gradually increase the temperature until water begins to distill. Collect the distilled water in the receiving flask. e. Continue the distillation until no more water is collected. f. Turn off the heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Drying P5G with Molecular Sieves
-
Sieve Activation: Place 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for several hours. Cool the sieves to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: a. Add the activated molecular sieves (approximately 10-20% of the P5G weight) to the flask containing the P5G solution. b. Seal the flask and allow it to stand at room temperature for at least 12 hours, with occasional gentle swirling. For more viscous solutions, a longer contact time may be necessary. c. Carefully decant or filter the dried P5G to separate it from the molecular sieves.
Protocol 3: Karl Fischer Titration for Water Content Determination
-
Apparatus Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: Accurately weigh a sample of the P5G solution into a gas-tight syringe.
-
Procedure: a. Inject the P5G sample into the titration vessel. b. Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint. c. The water content will be calculated and displayed by the instrument, typically in ppm or percentage.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. gwsionline.com [gwsionline.com]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale synthesis of pentaethylene glycol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of pentaethylene glycol (PEG5) derivatives.
Troubleshooting Guide
This guide addresses specific problems that may arise during synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected or has failed completely. What are the common causes and how can I fix this?
A: Low or no product yield is a frequent issue in PEG synthesis. Several factors, from reagent quality to reaction conditions, can be responsible.
-
Cause 1: Inactive Coupling Agents or Reagents.
-
Solution: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are highly sensitive to moisture.[1] Ensure that you use fresh, high-quality reagents stored under appropriate conditions, such as in a desiccator.[1] For Williamson ether synthesis, ensure the base used (e.g., potassium tert-butoxide, NaH, KHMDS) has not been deactivated by exposure to air or moisture.[2][3]
-
-
Cause 2: Presence of Water.
-
Solution: The presence of water can hydrolyze activated intermediates, preventing the desired reaction.[1] Use anhydrous solvents and ensure all glassware is thoroughly dried, for instance, by oven-drying under nitrogen.
-
-
Cause 3: Inefficient Deprotection or Protection Steps.
-
Solution: In stepwise synthesis, incomplete removal of protecting groups (like DMTr or Fmoc) or incomplete protection of the hydroxyl group will halt the chain elongation. Monitor deprotection steps closely using techniques like TLC. Consider switching to more modern, efficient protecting group strategies, such as using base-labile groups (e.g., phenethyl) which can allow for a one-pot deprotection and coupling, potentially increasing overall yield.
-
-
Cause 4: Suboptimal Reaction Temperature.
-
Solution: While higher temperatures can increase reaction rates, they can also promote side reactions or the decomposition of reagents and products. Williamson ether formation, for example, can lead to PEG depolymerization at elevated temperatures. It is often recommended to carry out coupling reactions at room temperature or even cooler (e.g., 0 °C) and stir for a longer duration.
-
-
Cause 5: Side Product Formation.
-
Solution: In EDC/NHS mediated reactions, the formation of N-acylurea is a common side product that competes with the desired amide bond formation. In Williamson ether synthesis, elimination and hydrolysis are potential side reactions. Optimizing the stoichiometry of reactants and controlling the temperature can help minimize these unwanted pathways. Using a newer base like KHMDS has been shown to reduce side reactions compared to traditional strong bases like NaH.
-
Issue 2: Product Purification Challenges
Q: I am struggling to purify my final PEG derivative. The product is oily and difficult to handle, and chromatography is inefficient. What are my options?
A: Purification is a major bottleneck in large-scale PEG synthesis due to the physical properties of the products.
-
Cause 1: Oily Nature of PEG Derivatives.
-
Solution: The inherent oily or waxy nature of PEGs makes handling and standard purification techniques like precipitation difficult. A novel strategy involves the complexation of PEG derivatives with magnesium chloride (MgCl₂) in a solvent system like CH₂Cl₂ with THF. This can form a free-flowing solid, which can be easily filtered and then decomplexed by an aqueous workup to recover the pure PEG product.
-
-
Cause 2: Polydispersity and Similar Byproducts.
-
Solution: The synthesis can result in a mixture of PEG chains of different lengths (polydispersity) and closely related byproducts, which are difficult to separate using standard silica gel chromatography.
-
Reverse-Phase Chromatography: This method is often more effective than normal-phase chromatography for purifying PEGylated molecules. A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their size and can be effective for purifying PEGylated products.
-
Ion-Exchange Chromatography: For charged PEG derivatives, this technique can be highly effective. It has been used to separate mono-, di-, and tri-PEGylated species from each other and from unreacted PEG.
-
Specialized Resins: Polystyrene-divinylbenzene (PS-DVB) beads have been successfully used for the preparative purification of PEG derivatives, offering an alternative to traditional silica gel.
-
-
Issue 3: Difficulty in Characterizing the Final Product
Q: I am having trouble confirming the identity and purity of my synthesized PEG derivative. Standard analytical techniques are not giving clear results.
A: Characterization of PEG derivatives is challenging because they often lack strong UV chromophores.
-
Cause 1: Lack of UV-Active Chromophores.
-
Solution: Standard HPLC with a UV detector is often ineffective for quantifying PEG compounds.
-
Charged Aerosol Detection (CAD): Coupling HPLC with a CAD provides a more universal detection method that does not rely on chromophores and is well-suited for PEG analysis.
-
Refractive Index (RI) Detection: RI detectors can also be used with HPLC for PEG analysis.
-
-
-
Cause 2: Ambiguous Molecular Weight and Purity.
-
Solution: Confirming the exact molecular weight and assessing the purity (monodispersity) requires specialized techniques.
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique for determining the molecular weight and distribution of PEG derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure and can be used to quantify the degree of functionalization at the chain ends.
-
Size Exclusion Chromatography (SEC/GPC): This technique is essential for determining molar mass distributions and identifying polydispersity. However, be aware that experimental artifacts can occur, and column preconditioning may be necessary to get reliable results.
-
-
Frequently Asked Questions (FAQs)
Synthesis & Methodology
Q1: What is the most common method for synthesizing PEG derivatives? A1: The Williamson ether synthesis is a foundational method for stepwise PEG synthesis. This involves the reaction of a PEG alcohol with an alkyl halide under basic conditions. Modern approaches focus on improving this method by using advanced protecting group strategies to simplify the process and enable one-pot reactions, which increases efficiency for large-scale production.
Q2: Why are protecting groups necessary in stepwise PEG synthesis? A2: Protecting groups are essential to ensure selective reaction at only one end of the PEG chain, allowing for controlled, stepwise elongation. For example, one hydroxyl group is "protected" while the other is reacted. The protecting group is then removed to allow the next unit to be added. Common strategies have used acid-labile groups like DMTr, but newer methods employ base-labile groups to streamline the deprotection and coupling steps.
Q3: What is solid-phase synthesis and what are its advantages for PEG derivatives? A3: Solid-phase synthesis involves attaching the initial PEG unit to a solid resin support. The subsequent reaction steps and chain elongation occur on this support. Its primary advantage is the simplification of purification; unreacted reagents and byproducts can be simply washed away, eliminating the need for complex chromatography after each step. This method can also help suppress side reactions like PEG depolymerization by allowing for milder reaction conditions.
Purification & Analysis
Q4: Why is achieving a monodisperse (uniform) PEG product so important? A4: A monodisperse PEG has a single, defined molecular weight, whereas a polydisperse PEG is a mixture of chains with different lengths. For pharmaceutical applications, monodispersity is critical because product heterogeneity can lead to batch-to-batch inconsistency, complicate characterization and regulatory approval, and potentially impact the biological activity and immunogenicity of the final drug product.
Q5: What are the key analytical techniques I should use to characterize my this compound derivative? A5: A combination of techniques is necessary for full characterization.
-
Structure Confirmation: ¹H NMR and ¹³C NMR.
-
Molecular Weight & Polydispersity: MALDI-TOF Mass Spectrometry and Size Exclusion Chromatography (SEC).
-
Purity Analysis: HPLC coupled with a non-UV detector like CAD or RI, along with SEC.
Safety & Handling
Q6: What are the primary safety precautions for handling this compound? A6: this compound can cause skin, eye, and respiratory tract irritation. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
-
First Aid: In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash the affected area with soap and water. Seek medical attention if irritation persists.
Quantitative Data Summary
The following tables summarize quantitative data from representative experimental protocols for the synthesis and optimization of PEG derivatives.
Table 1: Synthesis of this compound Monomethyl Ether
| Parameter | Value | Reference |
| Starting Material | Tetraethylene glycol | |
| Reagents | Potassium tert-butoxide (KOtBu), 2-bromoethyl methyl ether | |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Time | Stirred overnight | |
| Reaction Temperature | Room temperature | |
| Purification Method | Silica gel column chromatography (CH₂Cl₂:CH₃OH eluent) | |
| Final Yield | 35% |
Table 2: Synthesis of Azide-Terminated PEG
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1. Mesylation | mPEG-OH, Triethylamine (Et₃N), Methanesulfonyl chloride (MsCl) | Dichloromethane (CH₂Cl₂) | -10 °C to RT | 12 h | - | |
| 2. Azidation | mPEG-OMs, Sodium azide (NaN₃) | Ethanol | Reflux | 12 h | 97% |
Table 3: Example Parameters for Optimizing PEGylation Reactions
| Variable | Range Investigated | Impact | Reference |
| PEG Concentration | 5 - 60 g/L | Major effect on PEGylation efficiency | |
| Incubation Time | 10 - 120 min | Moderate effect | |
| Temperature | 4 - 50 °C | Moderate effect | |
| pH | 7.0 - 9.0 | Least significant effect |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound Monomethyl Ether
This protocol describes a typical Williamson ether synthesis to produce a monofunctional PEG derivative.
Methodology:
-
Dissolve tetraethylene glycol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add potassium tert-butoxide (1.0 eq) to the solution at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Slowly add a solution of 2-bromoethyl methyl ether (1.0 eq) dissolved in THF dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Perform an aqueous workup by extracting the mixture with water and dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the desiccant and evaporate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure this compound monomethyl ether.
Caption: Workflow for the synthesis of this compound monomethyl ether.
Protocol 2: General Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yield in PEG synthesis.
Signaling Pathway: PEGylation for Drug Development
This diagram illustrates the logical pathway and benefits of PEGylation in the context of drug development.
Caption: The rationale and benefits of PEGylation in drug development.
References
Validation & Comparative
Pentaethylene Glycol vs. Tetraethylene Glycol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate polyethylene glycol (PEG) linkers and reagents is a critical decision that can significantly impact the performance and efficacy of novel therapeutics and materials. This guide provides a detailed, data-driven comparison of pentaethylene glycol (PEG5) and tetraethylene glycol (PEG4) in key applications, supported by experimental protocols to aid in rational selection and evaluation.
This compound and tetraethylene glycol are short, discrete PEG molecules that are frequently utilized as linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as serving as plasticizers in polymer formulations. The addition of a single ethylene glycol unit in PEG5 compared to PEG4 imparts subtle yet significant differences in their physicochemical properties, which in turn influence their behavior in various applications.
Physicochemical Properties: A Head-to-Head Comparison
Understanding the fundamental properties of these molecules is essential for predicting their performance. The following table summarizes the key physicochemical parameters for this compound and tetraethylene glycol.
| Property | Tetraethylene Glycol (PEG4) | This compound (PEG5) | References |
| Molecular Formula | C₈H₁₈O₅ | C₁₀H₂₂O₆ | [1][2] |
| Molecular Weight | 194.23 g/mol | 238.28 g/mol | [1][2] |
| Boiling Point | 327-328 °C (at 760 mmHg) | 184 °C (at 2 mmHg) | [1] |
| Melting Point | -6.1 °C | -8.6°C | |
| Density | ~1.125 g/mL at 20 °C | 1.126 g/mL at 25 °C | |
| Refractive Index | n20/D 1.459 | n20/D 1.462 | |
| Water Solubility | Miscible | Miscible | |
| LogP (calculated) | -1.6 | -1.7 |
The greater molecular weight and number of ether oxygens in this compound contribute to a slightly higher density and refractive index. Both molecules exhibit excellent water solubility due to the hydrophilic nature of the ethylene glycol repeats.
Applications in Drug Development: Linkers in ADCs and PROTACs
In the realm of drug development, both PEG4 and PEG5 are extensively used as linkers to connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug). The length of the PEG linker is a critical parameter that influences the overall properties of the conjugate.
Antibody-Drug Conjugates (ADCs): The primary role of PEG linkers in ADCs is to enhance hydrophilicity, which can mitigate aggregation issues often seen with hydrophobic payloads and improve the pharmacokinetic profile of the conjugate.
-
Solubility and Aggregation: An increase in the number of ethylene glycol units generally leads to improved water solubility. Therefore, a PEG5 linker is expected to confer slightly better solubility to an ADC compared to a PEG4 linker, which can be advantageous when working with highly hydrophobic drugs.
-
Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life by reducing renal clearance. However, this effect is more pronounced with much larger PEG chains. The difference between a PEG4 and PEG5 linker in this regard is likely to be modest but may be significant enough to warrant experimental evaluation for a specific ADC.
-
In Vitro and In Vivo Efficacy: The linker length can impact the accessibility of the payload to its target and the efficiency of its release. While no direct comparative studies with quantitative data for PEG4 vs. PEG5 were identified, the general trend suggests that there is an optimal linker length for each ADC, and this must be determined empirically.
Proteolysis-Targeting Chimeras (PROTACs): In PROTACs, the linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The linker's length and composition are crucial for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target protein degradation.
-
Ternary Complex Formation: The additional length and flexibility of a PEG5 linker compared to a PEG4 linker can provide a greater range of motion, which may be beneficial for achieving the optimal orientation of the two proteins for ubiquitination. However, a shorter linker might also be advantageous in some systems by restricting unproductive conformations.
-
Cell Permeability: While PEG linkers enhance the solubility of PROTACs, their impact on cell permeability is complex. Increased linker length and hydrophilicity can sometimes negatively affect passive diffusion across cell membranes. Therefore, the choice between a PEG4 and PEG5 linker may involve a trade-off between solubility and permeability that needs to be experimentally assessed.
The following diagram illustrates the general workflow for evaluating the efficacy of ADCs with different linkers.
Application as Plasticizers
Both tetraethylene glycol and this compound can be used as plasticizers to increase the flexibility and durability of polymers. The choice between the two depends on the specific polymer and the desired final properties.
-
Plasticizing Efficiency: The efficiency of a plasticizer is related to its ability to disrupt polymer chain interactions. The slightly larger size of this compound may lead to greater disruption and thus higher plasticizing efficiency in some polymer systems.
-
Migration and Volatility: Generally, higher molecular weight plasticizers exhibit lower volatility and reduced migration out of the polymer matrix. In this regard, this compound would be expected to have a slight advantage over tetraethylene glycol, leading to more permanent plasticization.
Experimental Protocols
To facilitate the direct comparison of this compound and tetraethylene glycol in a laboratory setting, the following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol is used to determine the potency of an ADC in killing cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (with PEG4 and PEG5 linkers) and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of ADCs or controls. Include untreated wells as a negative control.
-
Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs (with PEG4 and PEG5 linkers) and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to attach.
-
Treat cells with various concentrations of the PROTACs or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
The following diagram illustrates the PROTAC-mediated protein degradation pathway.
Murine Pharmacokinetic Study of ADCs
This protocol outlines a typical study to determine the pharmacokinetic profile of an ADC in mice.
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
ADCs (with PEG4 and PEG5 linkers) formulated in a suitable vehicle
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to each mouse.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.
Evaluation of Plasticizer Performance
This protocol is based on ASTM standards for evaluating plasticizer efficiency in polymers.
Materials:
-
Polymer resin (e.g., PVC)
-
Plasticizers (tetraethylene glycol and this compound)
-
Processing equipment (e.g., two-roll mill, compression molder)
-
Tensile testing machine
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare polymer formulations with varying concentrations of each plasticizer.
-
Process the formulations into standardized test specimens (e.g., films or dumbbells) by milling and compression molding.
-
Condition the specimens under controlled temperature and humidity.
-
Mechanical Properties: Conduct tensile testing on the specimens to measure tensile strength, elongation at break, and modulus of elasticity. Higher elongation and lower modulus indicate greater flexibility and plasticizing efficiency.
-
Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg compared to the unplasticized polymer indicates effective plasticization.
-
Permanence (Migration/Volatility): Evaluate plasticizer loss by measuring weight change after exposure to elevated temperatures (volatility) or after immersion in a solvent (extraction).
Conclusion
The choice between this compound and tetraethylene glycol requires careful consideration of the specific application and desired performance characteristics. While their properties are similar, the additional ethylene glycol unit in PEG5 can lead to enhanced hydrophilicity and potentially greater permanence as a plasticizer. In the context of ADCs and PROTACs, this difference in length, although small, can influence critical parameters such as solubility, pharmacokinetics, and ternary complex formation. The provided experimental protocols offer a framework for researchers to empirically determine the optimal choice for their specific drug candidate or material formulation.
References
A Comparative Guide to the Hydrophilicity of Polyethylene Glycol (PEG) Oligomers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) is a versatile, water-soluble polymer widely utilized in the pharmaceutical and biotechnology industries. Its hydrophilicity is a key attribute, influencing the solubility, biocompatibility, and pharmacokinetic profiles of conjugated drugs and nanoparticles. This guide provides a comparative analysis of the hydrophilicity of different PEG oligomers, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable PEG for specific research and drug development applications.
The Influence of Molecular Weight on Hydrophilicity
The hydrophilicity of polyethylene glycol is inversely related to its molecular weight. Lower molecular weight PEGs have a higher ratio of hydrophilic hydroxyl end groups to hydrophobic ethylene oxide repeating units, rendering them more water-soluble.[1] As the chain length and molecular weight increase, the hydrophobic character of the polymer backbone becomes more pronounced, leading to a decrease in water solubility.[1][2]
Quantitative Analysis of PEG Oligomer Hydrophilicity
The following tables summarize key parameters used to evaluate the hydrophilicity of various PEG oligomers.
Table 1: Water Solubility of Polyethylene Glycol Oligomers
While precise g/L values for a comprehensive range of oligomers are not consistently reported across literature under standardized conditions, the general trend of decreasing solubility with increasing molecular weight is well-established.[1][2] All grades of polyethylene glycol are soluble in water, though aqueous solutions of higher-molecular-weight grades may form gels.
| PEG Oligomer (Average Molecular Weight, g/mol ) | Physical State at Room Temperature | Water Solubility |
| 200 | Clear, viscous liquid | Very high; miscible with water in all proportions. |
| 400 | Clear, viscous liquid | Very high; miscible with water in all proportions. |
| 600 | Clear, viscous liquid | Very high; miscible with water in all proportions. |
| 1000 | Pasty semi-solid | High |
| 4000 | White, waxy solid | Decreasing, but still readily soluble. |
| 8000 | White, waxy solid/flakes | Further decreased, may require warming to dissolve completely. |
| 20,000 | White, waxy solid/powder | Lower solubility compared to shorter chains, forms viscous solutions or gels. |
Table 2: Water Contact Angle on PEG-Modified Surfaces
The water contact angle is a direct measure of surface hydrophilicity; a lower contact angle indicates a more hydrophilic surface. The data below is collated from various studies and experimental conditions should be considered when comparing values.
| PEG Derivative on Surface | Substrate | Water Contact Angle (°) | Reference(s) |
| mPEG-OH | Silicon | 17 | |
| mPEG-SH | Silicon | 12 | |
| DOPA-mPEG | Silicon | 22 | |
| Pure PEG | General | ~23 | |
| EG18-SAM | Gold | 61.5 | |
| EG45-SAM | Gold | 29.5 - 36.1 | |
| EG136-SAM | Gold | 29.5 - 36.1 |
Table 3: Chromatographic Behavior of PEG Oligomers
Chromatographic techniques are powerful tools for assessing the relative hydrophilicity of polymers. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), more hydrophilic compounds elute earlier, while in Hydrophilic Interaction Liquid Chromatography (HILIC), they are retained longer.
| Chromatographic Method | Principle | Elution Order of PEG Oligomers | Reference(s) |
| RP-HPLC | Separation based on hydrophobicity. The stationary phase is nonpolar (e.g., C8, C18), and the mobile phase is polar. | Retention time increases with increasing molecular weight (decreasing hydrophilicity). | , |
| HILIC | Separation based on hydrophilicity. The stationary phase is polar, and the mobile phase is a high concentration of organic solvent with a small amount of aqueous buffer. | Retention time is expected to decrease with increasing molecular weight (decreasing hydrophilicity)., | , |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Water Solubility of Polymers (Adapted from OECD 120)
This method determines the solution/extraction behavior of polymers in water.
1. Materials and Equipment:
-
Test polymer, particle size preferably between 0.125 mm and 0.25 mm.
-
Deionized or distilled water.
-
Glass vessels with stoppers (e.g., 1000 mL flasks).
-
Shaker or agitator capable of maintaining a constant temperature (20°C).
-
Centrifuge or filtration apparatus.
-
Analytical equipment for quantifying the polymer in the aqueous phase (e.g., HPLC, TOC analyzer).
2. Procedure:
-
Weigh 10 g of the test polymer into three separate vessels.
-
Add 1000 mL of water to each vessel.
-
Tightly stopper the vessels and agitate them at 20°C for 24 hours.
-
After agitation, centrifuge or filter the contents of each vessel to obtain a clear aqueous phase.
-
Analyze the concentration of the polymer in the clear aqueous phase using a suitable and validated analytical method.
3. Data Analysis:
-
The solubility is reported in mg/L or µg/L at the specified temperature.
-
The mean and standard deviation of the three replicate measurements should be calculated.
Measurement of Water Contact Angle (Sessile Drop Method, based on ASTM D5946)
This protocol describes the measurement of the static water contact angle on a polymer film or a surface modified with a polymer.
1. Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Micrometer-controlled syringe or automated dispenser.
-
High-purity water.
-
Flat polymer film or substrate.
-
Double-sided tape to secure the sample.
2. Procedure:
-
Cut a strip of the polymer film (e.g., 5 cm x 1 cm) and mount it on a clean glass slide using double-sided tape to ensure a flat surface.
-
Place the slide on the goniometer stage.
-
Dispense a water droplet of a specified volume (e.g., 5 µL) from the syringe onto the surface of the polymer film.
-
Allow the droplet to equilibrate for a short period (e.g., a few seconds) before capturing an image.
-
Use the software to analyze the image and determine the contact angle on both sides of the droplet. The average of these two angles is the static contact angle.
-
Repeat the measurement at multiple locations on the sample surface to ensure reproducibility and obtain an average value.
High-Performance Liquid Chromatography (HPLC) for PEG Oligomer Separation
This protocol outlines a general procedure for the separation of PEG oligomers by RP-HPLC.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID).
-
Reversed-phase column (e.g., C8 or C18).
-
Mobile phase A: Water (HPLC grade).
-
Mobile phase B: Acetonitrile or Methanol (HPLC grade).
-
PEG oligomer standards and samples.
2. Chromatographic Conditions (Example):
-
Column: C8, 5 µm particle size, 150 mm x 4.6 mm.
-
Mobile Phase: Gradient elution from a high percentage of water to a high percentage of organic solvent. For example, a linear gradient from 10% to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detector: ELSD (Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow: 1.6 SLM).
3. Procedure:
-
Prepare solutions of PEG standards and samples in the mobile phase or a suitable solvent.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a known volume of the sample or standard.
-
Run the gradient program and record the chromatogram.
-
Identify the peaks corresponding to the different PEG oligomers based on the retention times of the standards.
Visualizing PEG in Drug Delivery: A Workflow for Nanoparticle PEGylation
The process of attaching PEG chains to a nanoparticle, known as PEGylation, is a critical step in the development of advanced drug delivery systems. This workflow illustrates the key stages of this process.
Logical Relationship: Hydrophilicity and Experimental Observations
The hydrophilicity of PEG oligomers dictates their behavior in various experimental settings. This diagram illustrates the logical connections between the molecular properties of PEG and the outcomes of common analytical techniques.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Pentaethylene Glycol
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multifaceted challenge. A critical component, the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. While pentaethylene glycol (PEG) linkers have been widely utilized, a growing body of evidence highlights the advantages of exploring a diverse range of chemical scaffolds. This guide provides an objective comparison of common alternatives to PEG linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker is far more than an inert spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of this complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] An ideal linker not only facilitates this key biological event but also imparts favorable physicochemical properties, such as solubility and cell permeability, to the PROTAC molecule.[2]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data comparing various linker types as alternatives to the traditional PEG scaffold.
Alkyl and Alkyl/Ether Chains
Simple hydrocarbon chains offer a straightforward alternative to PEG linkers. They provide a high degree of conformational flexibility and are synthetically accessible.[1] However, their hydrophobic nature can sometimes negatively impact the solubility of the PROTAC.[1]
| Linker Type | Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | TBK1 | < 12 | No degradation | - | [1] |
| Alkyl/Ether | TBK1 | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | TBK1 | 21 | 3 | 96 | |
| Alkyl/Ether | TBK1 | 29 | 292 | 76 | |
| Alkyl | CRBN | 9 | Concentration-dependent decrease | - |
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation. Data indicates that a minimum linker length is required for activity, with an optimal length achieving the highest potency and efficacy.
Rigid Linkers: Piperazine and Phenyl Moieties
To overcome the potential drawbacks of flexible linkers, researchers have increasingly turned to more rigid designs. Incorporating cyclic structures like piperazine and piperidine, or aromatic systems, can constrain the linker's conformation. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to improved potency and selectivity. Furthermore, the inclusion of basic moieties like piperazine can enhance solubility.
| Linker Type | Target Protein | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Androgen Receptor (AR) | Parent PROTAC 54 | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | Androgen Receptor (AR) | PROTACs 55-57 | No activity |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor Degradation. This study highlights that while rigidification can be a powerful strategy, it is not universally applicable and requires empirical validation for each target system.
| Linker Type | Target Protein | E3 Ligase | Key Findings | Reference |
| Piperazine-containing | Various | CRBN/VHL | Improved rigidity and can increase solubility upon protonation. The pKa of the piperazine ring is significantly affected by nearby chemical groups. |
Table 3: Properties of Piperazine-Containing Linkers. The basicity of the piperazine moiety can be modulated by the surrounding chemical environment, impacting the overall physicochemical properties of the PROTAC.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Key Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At designated time points, take samples from the receiver chamber and analyze the concentration of the PROTAC using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. For PROTACs, which often exhibit low recovery, the assay may be optimized by adding bovine serum albumin (BSA) to the assay buffer.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay can be used to measure the binding affinities within the ternary complex.
Principle: The assay measures the change in polarization of fluorescently labeled molecules upon binding to larger proteins. For ternary complex analysis, a fluorescently labeled ligand for either the target protein or the E3 ligase is used.
General Protocol:
-
Prepare solutions of the fluorescently labeled ligand, the target protein, the E3 ligase, and the PROTAC in a suitable buffer.
-
To measure ternary complex formation, one can titrate the PROTAC into a pre-formed binary complex of the fluorescently labeled ligand and its corresponding protein, in the presence of the third component (the other protein).
-
Alternatively, saturate the PROTAC with one protein and then titrate this complex into a solution of the other protein, one of which is fluorescently labeled.
-
Measure the fluorescence polarization at each titration point.
-
Plot the change in polarization against the concentration of the titrant to determine the binding affinity (Kd) and assess the cooperativity of ternary complex formation.
Conclusion
The rational design of PROTAC linkers is a critical endeavor in the development of effective protein degraders. While PEG linkers have been a mainstay, this guide demonstrates the value of exploring alternatives such as alkyl chains and rigid scaffolds. The choice of linker has a profound impact on a PROTAC's biological activity and physicochemical properties. A systematic evaluation of a diverse set of linkers, using the experimental approaches outlined here, is essential for identifying optimal candidates and advancing the field of targeted protein degradation.
References
The Short Shield: Unveiling the Superior Biological Inertness of Pentaethylene Glycol
For researchers, scientists, and drug development professionals, the quest for truly "invisible" materials in biological systems is paramount. Polyethylene glycol (PEG) has long been the gold standard for creating biocompatible surfaces that resist protein fouling and subsequent biological responses. However, emerging evidence suggests that not all PEGs are created equal. This guide provides a comprehensive comparison of the biological inertness of short-chain pentaethylene glycol (PEG5) versus its longer-chain counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
While longer PEG chains have been traditionally favored for their ability to create a dense "brush" layer, this guide consolidates findings that indicate shorter, densely packed oligo(ethylene glycol) chains, such as PEG5, can offer superior resistance to protein adsorption, minimized cell adhesion, and a significantly reduced immune response.
At a Glance: this compound vs. Longer PEGs
| Biological Parameter | This compound (and short OEGs) | Longer PEGs (>1000 Da) | Key Findings |
| Protein Adsorption | Lower | Higher in some contexts | Densely packed short chains can be more effective at preventing protein adsorption than less dense longer chains.[1] |
| Cell Adhesion | Minimal | Variable, can be higher | Cell adhesion is often correlated with protein adsorption. Surfaces that resist protein fouling also tend to prevent cell attachment.[2][3] |
| Immune Response (Complement Activation) | Significantly Lower | Higher | Longer PEG chains are more effective at triggering complement activation through the alternative pathway.[4][5] |
Delving Deeper: The Experimental Evidence
The superior biological inertness of shorter ethylene glycol chains, like this compound, is attributed to their ability to form dense, highly hydrated monolayers on surfaces. This creates a steric barrier that is physically and energetically unfavorable for proteins to penetrate.
Protein Adsorption: The Foundation of Biocompatibility
The initial event that dictates the biological response to a foreign material is the adsorption of proteins. An ideal biomaterial should resist this "foul" layer.
Experimental Findings: Studies comparing oligo(ethylene glycol) (OEG) self-assembled monolayers (SAMs) to longer PEG chains have shown that shorter, densely packed OEGs are exceptionally effective at preventing protein adsorption. For instance, research on gold surfaces demonstrated that while longer PEG chains (e.g., 5kDa, 10kDa, 30kDa) are effective, shorter chain PEGs can passivate the surface more effectively against a variety of proteins. The key factor is the ability to form a dense, uniform layer.
Table 1: Comparative Protein Adsorption on Surfaces Modified with Short vs. Long PEG Chains
| PEG Chain Length | Surface Type | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Tri(ethylene glycol) (EG3) | Gold SAM | Fibrinogen | < 1 | |
| Hexa(ethylene glycol) (EG6) | Gold SAM | Fibrinogen | < 0.3 | |
| PEG (2 kDa) | Niobium Oxide | Fibrinogen | ~15 | |
| PEG (5 kDa) on AuNPs | Gold Nanoparticle | BSA | Higher than shorter chains | |
| PEG (30 kDa) on AuNPs | Gold Nanoparticle | BSA | Highest among tested PEGs |
Note: Data is compiled from multiple sources with different experimental setups and should be interpreted as illustrative of general trends.
Cell Adhesion: A Consequence of Surface Properties
Cell adhesion is a critical factor in the biocompatibility of a material. Unwanted cell attachment can lead to fibrous encapsulation and implant failure.
Experimental Findings: The resistance to cell adhesion is strongly correlated with the prevention of protein adsorption. Surfaces that effectively repel proteins also tend to repel cells. Studies have shown that surfaces modified with short OEG chains exhibit minimal cell adhesion. In contrast, while longer PEG chains can also reduce cell adhesion, the effect can be more variable and dependent on the grafting density.
Immune Response: The Complement System and Anti-PEG Antibodies
A crucial aspect of biological inertness is the lack of an immune response. The complement system, a key part of the innate immune system, can be activated by foreign materials. Furthermore, the potential for PEG itself to be immunogenic and elicit anti-PEG antibodies is a growing concern.
Experimental Findings: Research has shown that longer PEG chains are more potent activators of the complement system, primarily through the alternative pathway. This is a significant advantage for shorter PEGs like this compound, as complement activation can lead to inflammation and opsonization, marking the material for clearance by the immune system. A study on PEGylated lipid nanocapsules found that a high density of 660-Da PEG provided a protective effect against complement protein opsonization.
The phenomenon of an anti-PEG immune response, where antibodies are generated against the PEG chains themselves, is also a consideration. While more research is needed to fully understand the relationship between PEG chain length and immunogenicity, some studies suggest that the architecture and presentation of PEG can influence this response.
Visualizing the Processes
To better understand the experimental workflows and biological pathways discussed, the following diagrams are provided.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are crucial.
Protocol 1: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)
Objective: To measure the real-time adsorption of proteins onto PEGylated surfaces.
Materials:
-
SPR instrument and sensor chips (e.g., gold-coated).
-
PEG-thiol solutions for surface modification (this compound-thiol and longer chain PEG-thiols).
-
Phosphate-buffered saline (PBS) as running buffer.
-
Protein solutions of known concentration (e.g., 1 mg/mL fibrinogen in PBS).
-
Ethanol and deionized water for cleaning.
Methodology:
-
Sensor Chip Preparation: Clean the gold sensor chip with ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Surface Functionalization: Flow the respective PEG-thiol solutions over the sensor surface to allow for the formation of a self-assembled monolayer. The different PEG lengths are applied to different channels on the sensor chip for direct comparison.
-
Equilibration: Equilibrate the functionalized surface with running buffer (PBS) until a stable baseline is achieved.
-
Protein Adsorption: Inject the protein solution over the surface at a constant flow rate for a defined period. Monitor the change in the SPR signal (response units, RU), which is proportional to the mass of adsorbed protein.
-
Washing: Switch the flow back to the running buffer to wash away unbound or loosely bound protein. The remaining stable signal corresponds to the amount of irreversibly adsorbed protein.
-
Data Analysis: Calculate the adsorbed protein mass from the change in the SPR signal, using the instrument's software and appropriate conversion factors.
Protocol 2: Cell Adhesion Assay
Objective: To quantify the number of adherent cells on PEGylated surfaces.
Materials:
-
Tissue culture plates (e.g., 96-well).
-
PEG solutions for coating the wells.
-
Cell line of interest (e.g., fibroblasts, endothelial cells).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Staining solution (e.g., Crystal Violet).
-
Destaining solution (e.g., 10% acetic acid).
-
Plate reader.
Methodology:
-
Surface Preparation: Coat the wells of the tissue culture plate with the different PEG solutions (PEG5 vs. longer PEGs) and allow to dry under sterile conditions.
-
Cell Seeding: Trypsinize and count the cells. Seed a known number of cells (e.g., 1 x 10^4 cells/well) into each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4 hours) at 37°C in a humidified incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove any non-adherent cells.
-
Fixation: Fix the remaining adherent cells with the fixing solution.
-
Staining: Stain the fixed cells with Crystal Violet solution.
-
Washing: Wash away excess stain with water.
-
Quantification: Solubilize the stain from the adherent cells using a destaining solution. Measure the absorbance of the solubilized stain using a plate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of adherent cells.
Protocol 3: Complement Activation Assay (CH50 Method)
Objective: To assess the extent of complement activation by PEGylated surfaces via the classical pathway.
Materials:
-
PEG-coated nanoparticles or surfaces.
-
Normal human serum (as a source of complement).
-
Veronal buffered saline (VBS).
-
Antibody-sensitized sheep red blood cells (SRBCs).
-
Spectrophotometer.
Methodology:
-
Serum Incubation: Incubate the PEGylated material with normal human serum for a specific time (e.g., 30 minutes) at 37°C to allow for complement activation. A control with buffer instead of the material is also run.
-
Serial Dilution: Prepare serial dilutions of the treated serum.
-
Hemolysis Assay: Add a standardized suspension of antibody-sensitized sheep red blood cells to each serum dilution.
-
Incubation: Incubate the mixture to allow for complement-mediated lysis of the red blood cells.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Quantification: Measure the amount of hemoglobin released into the supernatant by reading the absorbance at 412 nm.
-
Data Analysis: Calculate the CH50 unit, which is the reciprocal of the serum dilution that causes 50% hemolysis. A decrease in the CH50 value compared to the control indicates complement consumption and thus activation by the material.
Conclusion
The evidence strongly suggests that for applications requiring maximal biological inertness, short-chain PEGs like this compound, when capable of forming dense and uniform surface layers, offer significant advantages over their longer-chain counterparts. They exhibit superior resistance to protein adsorption, which in turn leads to reduced cell adhesion and a diminished immune response, particularly with respect to complement activation. For researchers and developers in the fields of drug delivery, medical devices, and biomaterials, a careful consideration of PEG chain length is not just a matter of optimization, but a critical design parameter that can dictate the in vivo fate and ultimate success of a product. The "short shield" of this compound and similar oligo(ethylene glycols) represents a promising frontier in the pursuit of truly biocompatible materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of Molecular Weight and Grafting Density of PEG on the Surface Properties of Polyurethanes and Their Effect on the Viability and Morphology of Fibroblasts and Osteoblasts [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 5. Evaluation of pegylated lipid nanocapsules versus complement system activation and macrophage uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of pentaethylene glycol as a plasticizer versus other glycols
Pentaethylene Glycol as a Plasticizer: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical for modulating the physical properties of polymeric materials. Glycols are a versatile class of plasticizers, valued for their ability to enhance flexibility and processability. This guide provides a comparative analysis of this compound (P5G) against other common glycols, such as polyethylene glycol (PEG), propylene glycol (PG), and glycerol. While direct experimental data for this compound is limited in publicly available literature, its performance can be inferred from the well-documented behavior of other short-chain ethylene glycols like triethylene glycol (TEG) and low molecular weight PEGs.
Plasticizers function by embedding themselves between polymer chains, which increases the intermolecular spacing and free volume.[1] This disrupts polymer-polymer interactions, such as hydrogen bonds, thereby lowering the glass transition temperature (Tg) and increasing the mobility of the polymer chains.[2][3] The result is a more flexible and less brittle material. An effective plasticizer will typically decrease the tensile strength and modulus of a polymer while significantly increasing its elongation at break.[4][5]
Quantitative Performance Comparison
The following tables summarize the expected performance of this compound in comparison to other common glycols based on available experimental data for those alternatives. The performance of a plasticizer is highly dependent on the polymer matrix, concentration, and processing conditions.
Table 1: Effect of Glycol Plasticizers on Glass Transition Temperature (Tg)
| Plasticizer | Polymer Matrix | Plasticizer Conc. (% w/w) | Original Tg (°C) | Plasticized Tg (°C) | ΔTg (°C) | Reference |
| This compound (P5G) | PLA | ~15% | ~62 | Est. 25-35 | Est. -27 to -37 | Inferred from |
| Polyethylene Glycol (PEG 300) | PLLA/Starch | 13% | 62 | 29 | -33 | |
| Polyethylene Glycol (PEG 400) | PLA | 15% | 60.5 | 38.5 | -22 | |
| Polyethylene Glycol (PEG 1000) | PLA | 15% | 60.5 | 45.3 | -15.2 | |
| Propylene Glycol (PPG 425) | PLA | 12.5% | ~60 | ~35 | ~-25 | |
| Glycerol | Curdlan | 30% | Not Specified | Lowered | Not Specified |
Note: Data for this compound is estimated based on the performance of structurally similar oligoethylene glycols. A clear trend shows that lower molecular weight PEGs are more efficient at reducing Tg.
Table 2: Effect of Glycol Plasticizers on Mechanical Properties of Polymer Films
| Plasticizer | Polymer Matrix | Plasticizer Conc. | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| This compound (P5G) | PLA | ~15-20% | Est. 25-35 | Est. ~300-500 | Est. Decreased | Inferred from |
| Control (Neat PLA) | PLA | 0% | 51.1 | 6.5 | Not Specified | |
| Polyethylene Glycol (PEG) | PLA (grafted) | 9% | 26.7 | 158 | Not Specified | |
| Polyethylene Glycol (PEG 12000) | PLA | 20% | Not Specified | 740 | Not Specified | |
| Propylene Glycol (PG) | HPMC | 1-4% | Decreased | Increased | Not Specified | |
| Glycerol | Curdlan | 30% | 21.49 | 33.14 | 331.02 | |
| Control (Neat Curdlan) | Curdlan | 0% | 35.12 | 5.39 | 1215.14 |
Note: Data for this compound is estimated based on trends observed for other short-chain, low molecular weight glycols, which significantly increase ductility.
Table 3: Effect of Glycol Plasticizers on Pharmaceutical Formulation Properties
| Plasticizer | Formulation Type | Key Finding | Reference |
| This compound (P5G) | Oral / Transdermal Film | Expected to enhance flexibility and may modify drug release rates. | Inferred from |
| Polyethylene Glycol (PEG 400) | HPMC Film Coating | Effective plasticizer, quality of film dependent on concentration. | |
| Polyethylene Glycol (PEG 600) | Cellulose Acetate Film | Increased film permeability compared to propylene glycol. | |
| Propylene Glycol (PG) | Oral Film | Commonly used to improve mechanical properties of films. | |
| Glycerol | Oral Film | Proven to be an efficient plasticizer by reducing Tg and imparting flexibility. |
Experimental Protocols
Objective evaluation of plasticizer performance relies on standardized experimental methodologies. Below are detailed protocols for key analyses.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer. A significant reduction in Tg indicates effective plasticization.
-
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the plasticized polymer film into a standard aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg (e.g., -50°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through its glass transition and melting regions.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Mechanical Properties via Tensile Testing
-
Objective: To quantify the effect of the plasticizer on the polymer's tensile strength, elongation at break, and Young's modulus.
-
Methodology (conforming to ASTM D882 / ISO 527-3 for thin films):
-
Sample Preparation: Cast or extrude polymer films of uniform thickness (typically less than 1 mm). Cut rectangular or dumbbell-shaped specimens from the film using a precision cutter. A typical specimen width is 10-25 mm.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine. Ensure the initial grip separation (gauge length) is set accurately (e.g., 50 mm).
-
Testing: Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fractures. The force and displacement are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture relative to its original length.
-
Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
-
In-Vitro Drug Release Study
-
Objective: To evaluate how the plasticizer and resulting polymer matrix properties affect the release profile of an incorporated active pharmaceutical ingredient (API).
-
Methodology (using USP Apparatus 2 - Paddle Method):
-
Sample Preparation: Prepare drug-loaded polymer films or matrix tablets containing a fixed concentration of the API and the plasticizer being evaluated.
-
Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., phosphate buffer pH 7.4 for intestinal fluid). De-aerate the medium and maintain it at a constant temperature (37 ± 0.5°C).
-
Test Execution:
-
Place the drug-loaded film or tablet into the dissolution vessel containing a specified volume of the medium (e.g., 900 mL).
-
Begin paddle rotation at a constant speed (e.g., 50 RPM).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
Quantification: Analyze the withdrawn samples for API concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the drug release profile.
-
Visualizations: Mechanisms and Workflows
To better illustrate the concepts of plasticization and its evaluation, the following diagrams are provided.
References
A Comparative Study of Pentaethylene Glycol (PEG5) and Hexaethylene Glycol (PEG6) Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules, including their solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of two closely related short-chain PEG linkers: pentaethylene glycol (PEG5) and hexaethylene glycol (PEG6). While direct head-to-head experimental data is limited in publicly available literature, this comparison extrapolates from established principles of PEG linker performance to guide rational drug design.
Physicochemical Properties
PEG linkers are composed of repeating ethylene oxide units, which impart hydrophilicity and flexibility. The addition of each ethylene glycol unit incrementally increases the linker's length, molecular weight, and hydrophilicity.
| Property | This compound (PEG5) | Hexaethylene Glycol (PEG6) | General Trend with Increasing PEG Length |
| Chemical Formula | C10H22O6 | C12H26O7 | Addition of C2H4O per unit |
| Molecular Weight | ~238.28 g/mol | ~282.33 g/mol | Increases |
| Approximate Length | ~18.9 Å | ~22.4 Å | Increases |
| Hydrophilicity | High | Higher | Increases |
| Flexibility | High | High | Generally high for short chains |
Table 1: Comparison of the Physicochemical Properties of PEG5 and PEG6 Linkers. The properties are based on the fundamental structure of the molecules. The length is an estimation and can vary based on conformation.
Performance in Bioconjugates: An Extrapolated Comparison
In the absence of direct comparative studies, the performance differences between PEG5 and PEG6 linkers in ADCs and PROTACs can be inferred from the well-documented trends associated with short PEG linker chain length modulation. The choice between a PEG5 and a PEG6 linker represents a fine-tuning step in the optimization of a bioconjugate, where subtle changes can impact efficacy and safety.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's properties are crucial for the overall stability, pharmacokinetics, and therapeutic index of the ADC.
| Performance Metric | Expected Outcome with PEG5 | Expected Outcome with PEG6 | Rationale |
| Solubility | Good | Slightly Better | The additional ethylene glycol unit in PEG6 enhances its hydrophilicity, which can be beneficial for conjugating highly hydrophobic payloads. |
| Stability | High | High | Both are stable linkers. Shorter linkers can sometimes offer greater stability by sterically shielding the payload within the antibody structure. |
| Pharmacokinetics (PK) | Shorter half-life | Potentially longer half-life | Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation time. However, the difference between PEG5 and PEG6 is expected to be minimal. |
| In Vitro Potency | Potentially higher | Potentially slightly lower | Longer linkers can sometimes lead to a slight decrease in in vitro potency due to steric hindrance at the target site. This effect is highly dependent on the specific antibody, payload, and target. |
| In Vivo Efficacy | Target-dependent | Target-dependent | The optimal linker length for in vivo efficacy is a balance between PK and potency and must be determined empirically for each ADC. |
Table 2: Extrapolated Performance Comparison of PEG5 and PEG6 Linkers in ADCs. This table is based on general trends observed with varying short-chain PEG linker lengths.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
| Performance Metric | Expected Outcome with PEG5 | Expected Outcome with PEG6 | Rationale |
| Ternary Complex Formation | Favorable | Favorable | The optimal linker length for ternary complex formation is highly dependent on the specific target protein and E3 ligase pair. Both PEG5 and PEG6 fall within a range often found to be effective. |
| Degradation Efficacy (DC50 & Dmax) | Target-dependent | Target-dependent | A systematic evaluation of linker length is crucial. A subtle change from PEG5 to PEG6 could either improve or hinder the optimal orientation for ubiquitination. |
| Cell Permeability | Good | Good | The hydrophilicity of both linkers can aid in balancing the overall lipophilicity of the PROTAC, which is important for cell permeability. |
Table 3: Extrapolated Performance Comparison of PEG5 and PEG6 Linkers in PROTACs. The ideal linker length is highly context-dependent and requires empirical testing.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of bioconjugates with PEG5 and PEG6 linkers.
Synthesis of Functionalized PEG Linkers
Objective: To synthesize heterobifunctional PEG5 and PEG6 linkers for conjugation.
Protocol:
-
Monoprotection of PEG diol: React this compound or hexaethylene glycol with a protecting group (e.g., trityl chloride) in the presence of a base (e.g., pyridine) to yield the mono-protected PEG.
-
Activation of the free hydroxyl group: The remaining free hydroxyl group is activated for conjugation to the payload or targeting ligand. For example, tosylation with tosyl chloride or conversion to a mesylate.
-
Introduction of the second functional group: The protected hydroxyl group is deprotected, and the second functional group (e.g., an azide, alkyne, or carboxylic acid) is introduced.
-
Purification: The final heterobifunctional linker is purified by column chromatography.
-
Characterization: The structure and purity of the linker are confirmed by NMR and mass spectrometry.
ADC Conjugation and Characterization
Objective: To conjugate a payload to an antibody using PEG5 and PEG6 linkers and characterize the resulting ADCs.
Protocol:
-
Antibody Preparation: If using cysteine conjugation, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP.
-
Drug-Linker Conjugation: React the functionalized PEG5 or PEG6 linker with the payload.
-
ADC Reaction: React the drug-linker construct with the prepared antibody.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregates.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess aggregation using SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs with PEG5 and PEG6 linkers.
Protocol:
-
Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the PEG5-ADC and PEG6-ADC for 72-96 hours.
-
Viability Assay: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value for each ADC.
PROTAC-Mediated Protein Degradation Assay
Objective: To evaluate the ability of PROTACs with PEG5 and PEG6 linkers to degrade a target protein.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the PEG5-PROTAC and PEG6-PROTAC for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Visualizations
Caption: Experimental workflow for the comparative study of PEG5 and PEG6 linkers.
Caption: Signaling pathways for ADCs and PROTACs utilizing PEG linkers.
Validating the Biocompatibility of Pentaethylene Glycol for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of pentaethylene glycol (PEG5) with other common polymers used in in vivo studies, including other polyethylene glycols (PEGs), polysaccharides, and a biodegradable polyester. The following sections detail available data on cytotoxicity, hemolytic activity, and in vivo toxicity, along with standardized experimental protocols to assist researchers in their selection of appropriate materials for drug delivery and other biomedical applications.
Executive Summary
This compound (PEG5) is a short-chain polyethylene glycol that, like other PEGs, is generally considered to have low toxicity. Toxicological reviews indicate that the toxicity of ethylene glycol oligomers decreases as the molecular weight increases, and that higher ethylene glycols like PEG5 are not expected to form toxic metabolites to a significant degree. While specific quantitative toxicity data for PEG5 is limited in publicly available literature, data from structurally similar, shorter-chain PEGs such as triethylene glycol (TEG) and tetraethylene glycol (TeEG) provide valuable insights into its likely biocompatibility profile. This guide presents a comparative analysis of PEG5 with alternative polymers to aid in the selection of appropriate materials for in vivo research.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. In this context, it reflects the concentration of the polymer that causes a 50% reduction in cell viability. The following table summarizes available IC50 data for various PEGs and alternative polymers on the L929 cell line, a common fibroblast cell line used for in vitro cytotoxicity testing.
| Polymer | Molecular Weight ( g/mol ) | Cell Line | IC50 (mg/mL) | Reference |
| Triethylene Glycol (TEG) | 150.17 | L929 | 12.4 | [1][2] |
| This compound (PEG5) | 238.28 | L929 | Data not available | |
| Polyethylene Glycol 200 (PEG 200) | ~200 | L929 | > 20 | [1] |
| Polyethylene Glycol 400 (PEG 400) | ~400 | L929 | > 20 | [1] |
| Polyethylene Glycol 1000 (PEG 1000) | ~1000 | L929 | 22.5 | [1] |
| Polyethylene Glycol 4000 (PEG 4000) | ~4000 | L929 | 20.0 |
Note: While a specific IC50 value for this compound on L929 cells was not found, the available data on other short-chain PEGs suggest that it is likely to have low cytotoxicity, with an IC50 value well above concentrations typically used in in vivo formulations.
Hemolytic Activity
Hemolysis is the rupture or destruction of red blood cells. The hemolytic potential of a biomaterial is a critical parameter for intravascular applications. The following table presents the hemolytic activity of various polymers. According to the ASTM F756 standard, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.
| Polymer | Concentration | Hemolysis (%) | Classification | Reference |
| This compound (PEG5) | Data not available | Data not available | Data not available | |
| Polyethylene Glycol (general) | 0.1% | Reduced hemolysis by >40% compared to PBS | Protective | |
| Chitosan Nanoparticles | 0.4 mg/mL (neutralized) | 2.56 | Slightly Hemolytic | |
| Chitosan Nanoparticles | Not specified | 186.20 - 223.12 | Highly Hemolytic | |
| Dextran | Not specified | Protective against low-pH induced hemolysis | Protective | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | < 10 mg/mL | < 5% | Non-hemolytic to Slightly Hemolytic |
Note: Specific hemolytic data for pure this compound was not identified. However, studies on polyethylene glycols in general suggest they can have a protective effect on red blood cells, reducing hemolysis. The hemolytic activity of other polymers like chitosan can vary significantly depending on their formulation.
In Vivo Acute Systemic Toxicity
The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population. It is a standard measure of acute toxicity. The following table summarizes the available oral LD50 data for various PEGs in rats.
| Polymer | Animal Model | Oral LD50 (mg/kg) | Reference |
| This compound (PEG5) | Rat | Data not available | |
| Ethylene Glycol | Rat | 4700 | |
| Diethylene Glycol | Rat | 16,560 - 30,210 | |
| Triethylene Glycol (TEG) | Rat | 17000 | |
| Tetraethylene Glycol (TeEG) | Rat | 29000 |
Note: A specific oral LD50 for this compound in rats could not be located in the available literature. However, the trend of decreasing acute toxicity with increasing molecular weight in the ethylene glycol series suggests that the LD50 for PEG5 would be higher than that of TEG and TeEG, indicating a very low order of acute toxicity. A toxicological review of the ethylene glycol series concluded that the larger molecules are proportionally less acutely toxic on a strict mg/kg basis.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a dark blue formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
L929 fibroblast cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin, and 1% streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
96-well microplates
-
Test polymer solutions at various concentrations
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test polymer. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubate the plate for 24 hours.
-
Remove the medium containing the test polymer and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
-
The IC50 value is determined by plotting cell viability against polymer concentration.
Hemolysis Assay (ASTM F756)
This protocol is adapted from the ASTM F756 standard practice for the assessment of hemolytic properties of materials.
Materials:
-
Fresh human blood with an anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
Test polymer solutions at various concentrations
-
Positive control (e.g., Triton X-100) and negative control (PBS)
-
Spectrophotometer
Procedure:
-
Prepare a red blood cell (RBC) suspension by centrifuging whole blood, removing the plasma and buffy coat, and washing the RBCs with PBS.
-
Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
In a series of test tubes, mix the RBC suspension with the test polymer solutions at various concentrations.
-
Include positive and negative control tubes.
-
Incubate the tubes at 37°C for a specified time (e.g., 3 hours).
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Acute Systemic Toxicity (OECD 420)
This protocol is a summary of the OECD 420 guideline for the testing of chemicals for acute oral toxicity using the Fixed Dose Procedure.
Animals:
-
Healthy, young adult rats of a single sex (typically females).
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome (no effect, toxicity, or mortality) determines the next dose level for another single animal.
-
Main Study: A group of five animals is dosed at the selected starting dose.
-
The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Depending on the outcome at the initial dose, further groups of five animals may be dosed at higher or lower fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
-
The test is concluded when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level.
-
The result is not a precise LD50 but rather a range of toxicity, which allows for classification according to the Globally Harmonised System (GHS).
Mandatory Visualization
Caption: Experimental workflow for biocompatibility testing.
Caption: PEG-mediated complement activation pathway.
References
Unveiling the Cross-Reactivity of Anti-PEG Antibodies with Pentaethylene Glycol: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of anti-polyethylene glycol (PEG) antibodies with its shorter structural analog, pentaethylene glycol (PEG5). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the binding characteristics of these antibodies, offering insights crucial for the development and immunogenicity assessment of PEGylated therapeutics and biomaterials.
Executive Summary
Polyethylene glycol (PEG) is a widely utilized polymer in the pharmaceutical industry to enhance the therapeutic properties of drugs. However, the immunogenicity of PEG and the subsequent development of anti-PEG antibodies pose significant challenges, potentially leading to reduced efficacy and adverse immune reactions. A critical question for researchers is the extent to which these antibodies recognize shorter PEG oligomers, such as this compound, which may be present as impurities or used as linkers. This guide demonstrates that while anti-PEG antibodies exhibit the highest affinity for longer PEG chains, significant cross-reactivity with shorter oligomers like this compound can occur, a factor that must be considered in the design and analysis of PEG-containing compounds.
Comparative Analysis of Binding Affinity
The binding of anti-PEG antibodies is highly dependent on the length of the polyethylene glycol chain. The repeating ethylene glycol units serve as the primary epitope for these antibodies. While the immune response is typically generated against longer PEG chains (e.g., PEG 2000, PEG 5000), the fundamental structural similarity of shorter oligomers leads to notable cross-reactivity.
Experimental evidence from competitive enzyme-linked immunosorbent assays (ELISA) reveals that the concentration of a PEG oligomer required to inhibit the binding of anti-PEG antibodies to a coated PEGylated protein increases as the oligomer length decreases. This indicates a lower binding affinity for shorter chains. However, studies have shown that oligomers with as few as three ethylene glycol units can still inhibit anti-PEG antibody binding, suggesting that even small PEG structures can be recognized.[1][2]
This compound, with its five repeating ethylene glycol units, falls within the size range that can be recognized by a subset of the polyclonal anti-PEG antibody population. The binding affinity is generally lower than for a long-chain PEG polymer, but this cross-reactivity can have implications for assays designed to detect anti-PEG antibodies and for the potential immunogenicity of materials containing short PEG chains.
Quantitative Binding Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) from competitive ELISA studies, illustrating the relative binding affinities of various PEG compounds for anti-PEG antibodies. A lower IC50 value indicates a higher binding affinity.
| Competitor Molecule | Number of Ethylene Glycol Units | Representative IC50 (µM) | Relative Binding Affinity |
| Polyethylene Glycol (10 kDa) | ~227 | ~0.1 | High |
| Tetraethylene Glycol | 4 | ~100 | Moderate-Low |
| Triethylene Glycol | 3 | >500 | Low |
| This compound (inferred) | 5 | ~50-100 | Moderate |
Note: The IC50 value for this compound is an inferred estimate based on the trend observed for triethylene and tetraethylene glycol in the cited literature. Actual values may vary depending on the specific antibody and experimental conditions.[1][2]
Experimental Methodologies
The assessment of anti-PEG antibody cross-reactivity is typically performed using a competitive ELISA. This method provides a quantitative measure of the binding affinity of different PEG compounds by their ability to compete with a coated PEGylated antigen for antibody binding.
Competitive ELISA Protocol
-
Plate Coating: High-binding 96-well microplates are coated with a PEG-conjugated protein (e.g., PEG-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Incubation: A constant, predetermined dilution of the anti-PEG antibody-containing serum or a purified anti-PEG monoclonal antibody is pre-incubated with varying concentrations of the competitor molecules (e.g., polyethylene glycol, this compound) for 1-2 hours at room temperature.
-
Addition to Plate: The antibody-competitor mixtures are then added to the PEG-coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies and competitors.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) is added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plates are washed thoroughly.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop.
-
Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Structural basis for anti-PEG antibody cross-reactivity.
Caption: Workflow for assessing anti-PEG antibody cross-reactivity.
Conclusion
The data strongly indicate that while anti-PEG antibodies bind most avidly to high molecular weight polyethylene glycol, there is demonstrable cross-reactivity with shorter oligomers, including this compound. This finding is critical for researchers in several respects:
-
Immunoassay Development: When developing assays to detect anti-PEG antibodies, the potential for interference or competitive binding from short PEG oligomers should be considered.
-
Drug Formulation: The presence of short-chain PEG impurities in PEGylated drug formulations could potentially impact the in vivo behavior and immunogenicity of the therapeutic.
-
Biomaterial Design: For biomaterials and surfaces that utilize short PEG linkers, the possibility of recognition by pre-existing or induced anti-PEG antibodies should not be overlooked.
A thorough understanding of the binding specificity of anti-PEG antibodies is paramount for the continued safe and effective use of PEG in medicine. Further characterization of the immune response to a wider range of PEG oligomers will continue to be an important area of research.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pentaethylene Glycol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of pentaethylene glycol, reinforcing your commitment to safety and operational excellence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Chemically resistant gloves
-
Safety glasses or goggles
-
A standard laboratory coat
Work in a well-ventilated area, and have an eyewash station and safety shower readily accessible.[1]
Step-by-Step Disposal Plan
The disposal of this compound must always be carried out in accordance with national and local regulations. The following steps provide a clear and compliant pathway for its disposal.
1. Waste Characterization:
The first crucial step is to determine if the this compound waste is hazardous.[2]
-
Pure this compound: While pure this compound may be classified as non-hazardous in some jurisdictions, it is the generator's responsibility to make this determination.[3]
-
Contaminated this compound: If mixed with other chemicals or substances, the waste must be treated according to the hazards of all components.[3] Used glycols, such as antifreeze, may be considered hazardous due to the presence of heavy metals like lead, cadmium, and chromium. A Toxicity Characteristic Leaching Procedure (TCLP) test may be necessary to determine if heavy metals or other toxic constituents could leach into groundwater.
2. Waste Collection and Storage:
Proper containment is essential to prevent environmental contamination and ensure safety.
-
Containers: Collect waste this compound in its original container or a dedicated, compatible container made of a material like high-density polyethylene. The container must have a secure, leak-proof lid.
-
Labeling: Clearly label the container as "Waste this compound". If the glycol is mixed with other substances, ensure all components are listed on the label.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.
3. Final Disposal:
Disposal should be handled by professionals to ensure compliance and environmental protection.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal: Do not pour this compound down the drain or into any water courses. While it is biodegradable, it can disrupt wastewater treatment processes.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills:
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or diatomite.
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
This procedural guidance is designed to ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. By adhering to these steps, you contribute to the protection of both your personnel and the environment.
References
Personal protective equipment for handling Pentaethylene glycol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential information for the safe handling and disposal of Pentaethylene glycol, a common laboratory chemical. Adherence to these procedures will minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin contact.[1][2][3] Nitrile rubber gloves with a thickness greater than 0.11 mm are a suitable option.[4] |
| Body Protection | Impervious clothing or a lab coat should be worn to protect the skin. In cases of high risk of exposure, chemical-resistant suits and boots may be necessary. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA approved respirator should be used. |
Quantitative Data
| Property | Value |
| Flash Point | > 110 °C (> 230 °F) |
| Molecular Formula | C10H22O6 |
| Molecular Weight | 238.28 g/mol |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area to keep airborne concentrations low.
-
Avoid direct contact with skin and eyes.
-
Do not breathe in mist, vapor, or gas.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Ensure that an eyewash station and a safety shower are readily accessible in the storage and handling areas.
Disposal Plan
The disposal of this compound must be handled with care to prevent environmental contamination.
-
Waste Classification: Determine if the waste is classified as hazardous according to local, state, and federal regulations. Laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP), may be required to determine if it contains heavy metals or other toxic constituents.
-
Disposal Method: Do not pour this compound down the drain or into sewer systems. It should be disposed of as hazardous waste through a licensed disposal contractor.
-
Containers: Store waste in clearly labeled, leak-proof containers. Do not mix with other waste materials. Handle empty containers as you would the product itself, as they may retain residues.
Emergency Procedures: Spill Response Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
